Serdemetan

Catalog No.
S548259
CAS No.
881202-45-5
M.F
C21H20N4
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Serdemetan

CAS Number

881202-45-5

Product Name

Serdemetan

IUPAC Name

1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine

Molecular Formula

C21H20N4

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25)

InChI Key

CEGSUKYESLWKJP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

JNJ26854165; JNJ-26854165; JNJ 26854165; Serdemetan.

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4

The exact mass of the compound Serdemetan is 328.1688 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Key Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Serdemetan's anticancer activity involves multiple pathways, primarily through its antagonism of MDM2.

g cluster_normal Normal State (No this compound) cluster_serd With this compound MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination & Degradation S_MDM2 S_MDM2 p53->MDM2 Binding HIF1a HIF1a Glycolytic_Genes Glycolytic_Genes HIF1a->Glycolytic_Genes Transcription S_HIF1a S_HIF1a S_p53 S_p53 Cell Cycle\nArrest Cell Cycle Arrest S_p53->Cell Cycle\nArrest Apoptosis Apoptosis S_p53->Apoptosis S_Glycolytic_Genes S_Glycolytic_Genes S_HIF1a->S_Glycolytic_Genes Decreased Expression This compound This compound This compound->S_MDM2 Antagonizes

This compound inhibits MDM2 to activate p53 and destabilizes HIF1α.

p53-Dependent Anticancer Activity
  • MDM2-p53 Axis Disruption: Under normal conditions, MDM2 binds to p53, tagging it for proteasomal degradation and keeping its levels low. This compound antagonizes MDM2, disrupting this interaction [1] [2]. This leads to p53 protein accumulation and activation of its transcriptional network, inducing cell cycle arrest and apoptosis in wild-type p53 cancer cells [3] [2].
  • Radiosensitization: this compound enhances the effectiveness of radiation therapy, increasing radiation-induced clonogenic inhibition in various cancer cell lines [3].
p53-Independent Anticancer Activity
  • Inhibition of MDM2-HIF1α Axis: this compound disrupts the MDM2-HIF1α interaction, preventing HIF1α stabilization under low-oxygen (hypoxic) conditions [4]. This leads to proteasomal degradation of HIF1α, reducing levels of its downstream targets like VEGF and key glycolytic enzymes (enolase, phosphoglycerate kinase, glucose transporter 1) [3] [4].
  • Anti-Proliferative Effects: this compound inhibits cell proliferation in both solid tumors and leukemias, with activity observed in some p53-null cells, confirming effects beyond p53 reactivation [5] [3] [4].

Experimental Data and Protocols

In Vitro Antiproliferative Activity

This compound inhibits cell proliferation across a wide range of human cancer cell lines. The table below summarizes selected half-maximal inhibitory concentration (IC₅₀) values.

Cell Line Cancer Type p53 Status IC₅₀ (μM) Citation
OCI-AML3 Acute Myeloid Leukemia Information Missing 0.24 [5]
MOLM-13 Acute Myeloid Leukemia Information Missing 0.33 [5]
NALM6 Acute Lymphoblastic Leukemia Information Missing 0.32 [5]
HCT116 p53-WT Colorectal Carcinoma Wild-type 0.97 [3]
H460 Non-Small Cell Lung Cancer Information Missing 3.9 [3]
A549 Non-Small Cell Lung Cancer Information Missing 8.7 [3]
HCT116 p53-null Colorectal Carcinoma Null 7.74 [3]
HMEC-1 Microvascular Endothelial Information Missing 7.01 [3]
Key Experimental Models and Protocols

Researchers can use these established methodologies to study this compound.

1. Cell Proliferation Assay (MTT/SRB Assay)

  • Purpose: To determine the inhibitory effect of this compound on cell growth.
  • Typical Protocol: Seed cells (e.g., H460, A549) in 96-well plates. The next day, treat with a dose range of this compound (e.g., 0.5-50 μM) for 48-72 hours. Assess cell viability using a colorimetric assay like MTT or SRB. Calculate IC₅₀ values from the dose-response curve [3].

2. Analysis of Protein Expression (Western Blotting)

  • Purpose: To evaluate the effect of this compound on protein levels (e.g., p53, p21, HIF1α).
  • Typical Protocol: Treat cells (e.g., U87MG glioblastoma) with this compound (e.g., 0.5-10 μM) for 6-24 hours. Prepare whole-cell lysates using RIPA buffer. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies (e.g., anti-p53, anti-HIF1α), followed by HRP-conjugated secondary antibodies. Detect using chemiluminescence [4].

3. In Vivo Xenograft Tumor Model

  • Purpose: To evaluate the antitumor efficacy and radiosensitizing effect of this compound in vivo.
  • Typical Protocol: Implant human cancer cells (e.g., H460, A549) subcutaneously into immunodeficient mice. Once tumors are established, randomize mice into groups: vehicle control, this compound alone (e.g., 50 mg/kg, orally), radiation alone, and combination. Administer treatments and measure tumor volumes regularly to assess tumor growth delay [3].

Research Context and Potential

  • Targeting "Undruggable" Proteins: MDM2 is a transcription factor, a class historically considered "undruggable" due to a lack of deep binding pockets [6]. This compound represents an early effort in this challenging field.
  • Role in Modern Drug Discovery: The research on MDM2 inhibitors like this compound paves the way for advanced modalities. MDM2's E3 ligase activity is now being harnessed in PROTACs (Proteolysis-Targeting Chimeras) to degrade other cancer-driving proteins, while other PROTACs are being developed to target MDM2 itself for degradation [7].

References

Serdemetan investigational drug

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile Overview

The table below summarizes the core technical information for Serdemetan.

Attribute Description
Drug Type Small molecule drug [1]
Synonyms JNJ-26854165, JNJ-1 [1]
Molecular Formula C₂₁H₂₀N₄ [1]
Proposed Target Mdm2 (mouse double minute 2, or HDM2 in humans) [2] [3] [4]
Proposed Mechanism Mdm2 inhibitor; initially suggested to prevent Hdm2-p53 binding to the proteasome, though later evidence pointed to alternative/p53-independent mechanisms [2] [3] [5]
Highest Phase Phase I (development status is inactive) [6] [1]

Key Preclinical and Clinical Findings

The following tables consolidate the quantitative data and observations from published studies on this compound.

Table 1: Preclinical In Vitro & In Vivo Findings Findings from cell line and animal model studies provide the foundation for its proposed mechanisms and potential applications [7] [2] [3].

Study Focus Key Findings
Antiproliferative Activity Showed cytotoxic activity across various cancer cell lines; Acute Lymphoblastic Leukemia (ALL) cell lines were particularly sensitive (median IC50 = 0.85 µM) [5].
Radiosensitizing Effect Combined with radiation, it inhibited clonogenic survival and enhanced tumor growth delay in vivo (e.g., dose enhancement factor of 1.9 for H460 tumors) [7] [2].
p53 Pathway Association Treatment led to increased p53 and p21 expression and G2/M cell cycle arrest in p53 wild-type cells, though effects were also seen in p53-mutant/null lines [7] [2] [5].
Anti-angiogenic & Anti-glycolytic Inhibited proliferation, migration, and capillary tube formation in endothelial cells. Antagonized Mdm2-HIF1α axis, reducing levels of HIF1α, VEGF, and key glycolytic enzymes under hypoxia, independent of p53 status [7] [3] [4].

Table 2: Clinical Phase I Trial Summary A first-in-human study established the baseline safety and pharmacokinetic profile of the drug in patients [6].

Aspect Findings
Patient Population 71 patients with advanced solid tumors [6].
Maximum Tolerated Dose (MTD) 350 mg administered orally once daily [6].
Dose-Limiting Toxicity (DLT) Grade 3 QTc prolongation [6].
Most Frequent Adverse Event Nausea (66.2% of patients) [6].
Pharmacokinetics Rapid absorption and dose-proportional pharmacokinetics. At 300 mg/day, mean Cmax was 2,330 ng/mL and mean AUC(0-24h) was 43.0 μg·h/mL [6].
Pharmacodynamics Dose- and exposure-dependent induction of p53 in tumor and surrogate tissue [6].
Efficacy One partial response in a breast cancer patient; 22 patients (38.6%) had stable disease [6].

Proposed Mechanisms of Action and Experimental Models

The mechanism of action for this compound is complex and appears to extend beyond its initial characterization.

  • Initial Proposal and Ongoing Research: this compound was initially identified as an HDM2 antagonist intended to stabilize p53 by preventing the HDM2-p53 complex from binding to the proteasome [2]. However, multiple subsequent studies noted that its antitumor effects were also observed in p53-mutant models, suggesting the existence of alternative, p53-independent mechanisms [3] [5] [4]. Research into these mechanisms was still ongoing at the time of the latest publications.

  • Key Signaling Pathways: The diagram below integrates two primary mechanisms investigated in the literature: the canonical p53 pathway and the p53-independent HIF1α pathway.

G cluster_p53 p53-Dependent Pathway (Canonical) cluster_hif p53-Independent Pathway (Hypoxia) This compound This compound (JNJ-26854165) MDM2 MDM2 This compound->MDM2 Antagonizes p53 p53 MDM2->p53 Targets for Degradation HIF1a HIF1α MDM2->HIF1a Stabilizes p21 p21 p53->p21 Transactivates G2Arrest G2/M Cell Cycle Arrest & Apoptosis p21->G2Arrest Induces GlycolyticEnzymes Glycolytic Enzymes (GLUT1, Enolase, PGK) HIF1a->GlycolyticEnzymes Transactivates VEGF VEGF HIF1a->VEGF Transactivates Angiogenesis Inhibited Angiogenesis & Glycolysis GlycolyticEnzymes->Angiogenesis Supports Tumor Metabolism VEGF->Angiogenesis Promotes

This compound was found to antagonize MDM2, impacting both p53-dependent and p53-independent (HIF1α) pathways. In the p53 pathway, this leads to cell cycle arrest. In the HIF1α pathway, it disrupts tumor metabolism and angiogenesis [7] [2] [3].

  • Experimental Protocols: Key methodologies from the cited studies are summarized below.
    • In Vitro Radiosensitization [7] [2]: Human cancer cell lines (e.g., H460, A549) were treated with this compound (typically 0.25-5 µM) and exposed to ionizing radiation. Clonogenic survival assays were performed to determine the surviving fraction of cells and calculate sensitivity-enhancement ratios. Cell cycle analysis was conducted via flow cytometry.
    • In Vivo Tumor Growth Delay [7] [2]: Mice with subcutaneously implanted human tumor xenografts (e.g., H460, A549) were treated with this compound (e.g., 20-40 mg/kg orally) alone or combined with localized radiation. Tumor volume was measured over time to determine tumor growth delay and calculate in vivo dose enhancement factors.
    • Mechanistic Studies in Hypoxia [3] [4]: Glioblastoma cell lines with different p53 statuses were treated with this compound (e.g., 10 µM) under hypoxic conditions (1% O₂). Western blotting of nuclear and cytoplasmic fractions analyzed HIF1α protein levels. Levels of downstream targets (VEGF, glycolytic enzymes) were assessed by western blot and luciferase reporter assays. Cell survival under hypoxia was quantified using colony-forming assays.

Development Status and Implications

Based on the assembled information, this compound demonstrated a promising but complex preclinical profile, with evidence for both p53-dependent and independent mechanisms contributing to its antitumor and radiosensitizing effects [7] [2] [3].

However, its clinical development was likely discontinued. The Phase I trial, while establishing a defined MTD and showing a pharmacodynamic effect on p53, was primarily limited by QTc prolongation as a dose-limiting toxicity [6]. The observed modest clinical efficacy (one partial response and several cases of stable disease) may not have justified further development given this safety signal [6].

References

Preclinical Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the cytotoxic activity of Serdemetan across various cancer cell lines in a panel tested by the Pediatric Preclinical Testing Program (PPTP) [1].

Cell Line Histotype Rel IC50 (µM)
GBM2 Glioblastoma 0.3
COG-LL-317 Acute Lymphoblastic Leukemia (ALL) 0.6
MOLT-4 Acute Lymphoblastic Leukemia (ALL) 0.6
RS4;11 Acute Lymphoblastic Leukemia (ALL) 0.7
NALM-6 Acute Lymphoblastic Leukemia (ALL) 1.0
CHLA-258 Ewing Sarcoma 1.1
NB-1643 Neuroblastoma 1.1
Panel Median Various 1.8
Rh18 Rhabdomyosarcoma >10

In vivo activity was also observed. In mouse xenograft models, this compound administered orally (20 mg/kg daily) induced significant differences in event-free survival distribution in 18 out of 37 solid tumor models and in 5 out of 7 evaluable ALL xenografts. Objective responses were noted in xenografts with both mutant and wild-type p53 status [1].

Experimental Protocols for Key Assays

The search results provide details on several key methodologies used to characterize this compound's effects.

In Vitro Cytotoxicity Testing (DIMSCAN Assay)

This protocol was used to generate the IC50 data in the table above [1].

  • Cell Preparation: Cells are incubated in the presence of JNJ-26854165 for 96 hours.
  • Dosing: A concentration range from 1 nM to 10 µM is typically used.
  • Analysis: Cell viability is assessed using the DIMSCAN assay, a fluorescent-based method that provides a sensitive measurement of total cell kill.
In Vivo Tumor Growth Inhibition Studies

The following protocol describes the standard PPTP in vivo testing procedure [1].

  • Animal Models:
    • CB17SC scid−/− female mice for subcutaneous solid tumors (kidney/rhabdoid tumors, sarcomas, neuroblastoma).
    • BALB/c nu/nu mice for glioma models.
    • Non-obese diabetic (NOD)/scid−/− mice for leukemia models propagated by intravenous inoculation.
  • Dosing Regimen: this compound is formulated in a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (acidified and pH-adjusted) and administered by oral gavage at a dose of 20 mg/kg daily for 5 days, repeated for 6 weeks.
  • Endpoint Measurement:
    • Solid Tumors: Tumor volume (cm³) is measured.
    • Leukemia Models: The percentage of human CD45-positive [hCD45] cells in mouse blood is determined.
Mechanism-Specific Western Blot Analysis

This method was used to investigate this compound's effect on HIF1α and related pathways [2].

  • Cell Culture & Treatment: Human glioblastoma cell lines (e.g., U87, U373) are cultured under normoxic (21% O₂) or hypoxic (1% O₂) conditions and treated with this compound.
  • Fractionation: Nuclear and cytoplasmic extracts are prepared using a specified method to localize protein expression.
  • Proteasome Inhibition: To demonstrate proteasomal degradation of HIF1α, cells are pre-treated with a proteasome inhibitor like MG132.
  • Antibodies: Key targets for detection include:
    • HIF1α
    • Downstream targets: VEGF, Enolase, Glut1, PGK1/2
    • Controls: p53, p21, α-tubulin, GAPDH

Visualizing the Core Mechanisms

The diagram below illustrates the primary p53-independent mechanisms of action identified for this compound.

G cluster_cholesterol Mechanism 1: Cholesterol Transport Inhibition cluster_hif Mechanism 2: Disruption of MDM2-HIF1α Axis This compound This compound A Inhibits Cholesterol transport/efflux This compound->A F Prevents MDM2-mediated stabilization of HIF1α This compound->F B Accumulation of cholesterol in endolysosomes A->B D Increased turnover of ABCA1 A->D C Disrupted lipid raft signaling B->C E Cell Death C->E D->E G Ubiquitination and proteasomal degradation of HIF1α F->G H Reduced nuclear HIF1α G->H I ↓ Glycolysis (GLUT1, Enolase, PGK) ↓ Angiogenesis (VEGF) H->I J Reduced Tumor Cell Survival under Hypoxia I->J

Research Implications and Future Directions

This compound represents a case where a drug's investigational journey revealed a more complex biological profile than initially anticipated.

  • Paradigm Shift: Its activity challenges the conventional view that MDM2 inhibitors work solely by reactivating p53. This compound's efficacy in p53-mutant models highlights the potential of targeting non-canonical MDM2 functions.
  • Novel Targets: The discovery of its role in inhibiting cholesterol transport and HIF1α stability opens up new avenues for cancer research, particularly in targeting cancer metabolism and the tumor microenvironment.
  • Therapeutic Considerations: The inhibition of cholesterol efflux and glycolytic pathways could be a double-edged sword, potentially leading to on-target side effects that would need careful monitoring in clinical development [3] [2].

References

Molecular Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Serdemetan targets the HDM2-p53 signaling axis through a distinct mechanism and exhibits biological effects beyond direct p53 activation.

G cluster_normal Normal State cluster_treatment With this compound HDM2 HDM2 p53 p53 HDM2->p53 Targets for degradation HIF1a HIF1a HDM2->HIF1a Stabilizes p53_Active p53_Active p53->p53_Active Stabilizes & Accumulates HIF1a_Degraded HIF1a_Degraded HIF1a->HIF1a_Degraded Destabilizes Effects Cell Cycle Arrest Apoptosis Inhibited Angiogenesis Radiosensitization p53_Active->Effects Triggers HIF1a_Degraded->Effects Reduces This compound This compound This compound->HDM2 Antagonizes

This compound's core mechanisms and downstream effects.

  • Primary p53-Dependent Pathway: In normal cells, HDM2, an E3 ubiquitin ligase, binds to the p53 tumor suppressor protein, promoting its ubiquitination and subsequent proteasomal degradation. This compound acts as an HDM2 ubiquitin ligase antagonist. By binding to HDM2, it disrupts the HDM2-p53 interaction. This blockade prevents p53 degradation, leading to the accumulation and stabilization of p53 within the cell. The stabilized p53 can then trigger its transcriptional program, resulting in cell cycle arrest and apoptosis [1] [2].
  • p53-Independent Effects via HIF1α: Research has shown that this compound's mechanism extends beyond p53. HDM2 also interacts with and stabilizes Hypoxia-Inducible Factor 1-alpha (HIF1α), a key transcription factor in the cellular response to hypoxia. This compound antagonizes this HDM2-HIF1α interaction, leading to decreased HIF1α protein levels. This results in the downregulation of HIF1α target genes, such as Vascular Endothelial Growth Factor (VEGF) and key glycolytic enzymes, thereby inhibiting processes like angiogenesis and metabolic adaptation that tumors rely on for survival. This effect occurs independently of the cell's p53 status [3].

Quantitative Pharmacological Data

The anti-proliferative activity of this compound has been demonstrated across a wide panel of human cancer cell lines. The table below summarizes a selection of half-maximal inhibitory concentration (IC50) values.

Cell Line Cancer Type IC50 (μM) Reference
H460 Lung Cancer 3.9 [1]
KU-19-19 Bladder Cancer 0.93 [4]
H4 Neuroblastoma 1.07 [4]
A549 Lung Cancer 8.7 [1]
786-0 Renal Cancer 1.73 [4]
KGN Ovarian Cancer (Granulosa Cell) 1.62 [4]
MDA-MB-231 Breast Cancer 4.56 [4]
U-118-MG Glioblastoma 4.01 [4]

Beyond direct cytotoxicity, this compound inhibits HMEC-1 endothelial cell migration at a concentration of 5 μM, suggesting an anti-angiogenic effect [1]. In vivo, oral administration of 50 mg/kg this compound twice a week for two weeks significantly enhanced radiation-induced tumor growth delay in H460 and A549 xenograft models [1] [2].

Key Experimental Applications & Protocols

This compound is a versatile tool for investigating cancer biology and therapeutic strategies. Here are methodologies for key applications cited in research.

In Vitro Cell Proliferation and Viability Assay

This standard assay measures the anti-proliferative effects of this compound [1] [2] [4].

  • Cell Lines: Commonly used lines include H460 and A549 (non-small cell lung cancer).
  • Compound Preparation:
    • Prepare a 10 mM stock solution in DMSO. Gently warm the tube to 37°C or use brief ultrasonic treatment to ensure full dissolution [1].
    • Store aliquots at -20°C and avoid repeated freeze-thaw cycles [1].
  • Dosing and Incubation:
    • Treat cells with a range of this compound concentrations (e.g., 0.5 to 50 μM) [1].
    • Typical incubation time is 48 hours [1].
  • Viability Measurement:
    • Cell viability is often assessed using colorimetric assays (e.g., MTT, Methylene blue) after the incubation period.
    • The IC50 value is calculated from the dose-response curve.
Analysis of Apoptosis and Cell Cycle Arrest

The stabilization of p53 by this compound leads to apoptosis and cell cycle arrest.

  • Apoptosis Assay:
    • Methodology: Use flow cytometry with Annexin V/propidium iodide (PI) staining to detect early and late apoptotic cells after 24-48 hours of treatment [1].
  • Cell Cycle Analysis:
    • Methodology: After treatment, fix cells and stain DNA with PI. Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. An increase in the G1 population indicates G1 arrest [5].
Radiosensitization Studies

This compound functions as a radiosensitizer, enhancing the efficacy of radiation therapy [1].

  • In Vitro Protocol:
    • Treat cells with this compound (e.g., at or near its IC50 concentration) for a few hours prior to irradiation.
    • Perform clonogenic survival assays to measure the ability of single cells to proliferate and form colonies after combined treatment.
  • In Vivo Protocol (Xenograft Models):
    • Inoculate immunodeficient mice with human cancer cells (e.g., H460, A549) to form tumor xenografts [1].
    • Administer this compound (e.g., 50 mg/kg, orally) and focal radiation to the tumor according to a set schedule (e.g., twice weekly for two weeks) [1].
    • Monitor and compare tumor volumes in control, drug-only, radiation-only, and combination groups to assess tumor growth delay [1].
Investigating p53-Independent Effects (Mdm2-HIF1α Axis)

This protocol is used to study the impact of this compound on hypoxia pathways [3].

  • Induction of Hypoxia:
    • Culture cells (e.g., glioblastoma lines U87, SF767, U373) in a hypoxia chamber (typically 1% O2) for 24-48 hours to stabilize HIF1α [3].
  • Compound Treatment:
    • Co-treat cells with this compound (e.g., 10-30 μM) during the hypoxic incubation [3].
  • Analysis of Outcomes:
    • Western Blotting: Analyze whole cell or nuclear lysates for HIF1α protein levels and its downstream targets (VEGF, Enolase, GLUT1, PGK1/2) [3].
    • Cell Survival: Perform colony-forming assays under hypoxic conditions with and without this compound treatment to assess its impact on cell survival independent of p53 [3].

Comparison with Other HDM2 Targeting Strategies

The development of HDM2 antagonists is a vibrant field. The table below contrasts this compound with other representative approaches.

Feature This compound (JNJ-26854165) Nutlin-3 (and analogs) Stapled α-Helical Peptides
Class Small molecule (Tryptamine derivative) Small molecule (Cis-imidazoline) Synthetically modified peptide
Primary MoA HDM2 ubiquitin ligase antagonist [1] Disrupts p53-HDM2 binding [3] Mimics p53 α-helix to block HDM2 binding [6]
Key Effect Stabilizes p53 & other client proteins; inhibits HIF1α [1] [3] Stabilizes and activates p53 Potently inhibits p53-HDM2 interaction [6]
p53 Dependency Anti-proliferative effects in both wild-type and mutant p53 models [1] [3] Primarily effective in wild-type p53 models Designed for wild-type p53 [6]
Notable Traits Orally bioavailable; radiosensitizer; Phase 1 tested [1] [4] Well-characterized tool compound; some analogs in clinical trials [7] High potency and specificity; potential delivery challenges [6]

Key Research Considerations

  • Solubility and Handling: this compound is highly soluble in DMSO (>10 mM) but insoluble in water or ethanol. For reliable results, prepare fresh stock solutions in DMSO and avoid aqueous vehicles [1] [2].
  • Mechanistic Nuance: Unlike Nutlin-3, this compound treatment in some cell lines (e.g., glioblastoma) elevates p53 protein levels without strongly inducing classic p53 target genes like p21, suggesting its primary mechanism may not be a direct, strong activation of p53 transcription [3].
  • Research Use: It is important to remember that JNJ-26854165 (this compound) is intended for research use only and is not approved for diagnostic or clinical applications [1] [2].

References

In Vitro & In Vivo Efficacy Profile

Author: Smolecule Technical Support Team. Date: February 2026

Extensive preclinical studies have demonstrated the antitumor, radiosensitizing, and anti-metabolic activities of Serdemetan across various cancer models. The tables below consolidate the key quantitative findings for easy comparison.

Table 1: Summary of In Vitro Efficacy Data

Cell Line/Type Assay Treatment Condition Key Result Citation
H460 (p53 WT) Clonogenic survival (with radiation) 0.25 µM Sensitivity-enhancement ratio: 1.18 [1]
A549 (p53 WT) Clonogenic survival (with radiation) 5 µM Sensitivity-enhancement ratio: 1.36 [1]
p53-WT-HCT116 Clonogenic survival (with radiation, at 2Gy) 0.5 µM Surviving fraction: 0.72 [1]
p53-null-HCT116 Clonogenic survival (with radiation, at 2Gy) 0.5 µM Surviving fraction: 0.97 [1]
H460 Cell proliferation (IC₅₀) 48-hour exposure IC₅₀: 3.9 µM [2]
A549 Cell proliferation (IC₅₀) 48-hour exposure IC₅₀: 8.7 µM [2]
HMEC-1 endothelial cells Migration inhibition assay 5 µM Inhibition of cell migration [2]
PPTP ALL cell line panel Cytotoxicity (IC₅₀) 96-hour exposure Median IC₅₀: 0.85 µM [3] [4]
PPTP solid tumor cell lines Cytotoxicity (IC₅₀) 96-hour exposure Median IC₅₀: 1.8 µM [3]

Table 2: Summary of In Vivo Efficacy Data

Model Dosing Regimen Key Antitumor Results Citation
H460 & A549 tumor xenografts 50 mg/kg, p.o., twice weekly for 2 weeks (with radiation) Greater than additive increase in tumor growth delay; Dose Enhancement Factor: 1.9 (H460) and 1.6 (A549) [1] [2]
PPTP solid tumor xenografts (37 models) 20 mg/kg, p.o., daily (5 days on/2 off) for 6 weeks Significant difference in EFS distribution in 18/37 models; Objective responses in 4/37 models [3] [4]
PPTP ALL xenografts (7 models) 20 mg/kg, p.o., daily (5 days on/2 off) for 6 weeks Significant difference in EFS distribution in 5/7 models; 2/7 models achieved PR or CR [3] [4]

Detailed Experimental Protocols

To ensure reproducibility, here are the detailed methodologies from key preclinical experiments.

In Vitro Cytotoxicity and Clonogenic Survival Assay

This protocol is based on tests performed against the Pediatric Preclinical Testing Program (PPTP) panel and radiosensitization studies [1] [3].

  • Cell Lines: Various, including H460, A549, HCT116 isogenic pairs (p53 WT and p53-null), and the PPTP in vitro panel (e.g., leukemia, sarcoma, neuroblastoma).
  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 50 µM). The final DMSO concentration should be non-cytotoxic (typically ≤0.5%).
  • Procedure:
    • Cytotoxicity (DIMSCAN): Seed cells in 96-well plates. After 24 hours, expose to this compound for 96 hours. Analyze cell viability using the DIMSCAN assay, which quantifies fluorescence in viable cells.
    • Clonogenic Survival: Seed a low density of cells and allow them to adhere. Treat with this compound (e.g., 0.25-5 µM) for a specified period, optionally followed by irradiation at various doses (e.g., 0-6 Gy). Allow colonies to form for 7-14 days, then fix, stain, and count colonies (>50 cells). The surviving fraction is calculated as (colonies counted / (cells seeded × plating efficiency)).
  • Data Analysis: Determine IC₅₀ values from dose-response curves. For radiosensitization studies, calculate sensitivity-enhancement ratios (SER) by comparing the survival curve areas with and without this compound.
In Vivo Tumor Growth Inhibition Study

This methodology is derived from the PPTP's in vivo testing and xenograft studies [1] [3].

  • Animal Models: Use immunodeficient mice (e.g., CB17SC scid-/- or BALB/c nu/nu females) implanted subcutaneously with human tumor cells (e.g., H460, A549) or patient-derived xenografts.
  • Drug Formulation: Weigh this compound powder and mix with 1N HCl (~2 molar equivalents). Add a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin in sterile water. Vortex, sonicate for ~20 minutes, and stir vigorously at room temperature overnight. Adjust the pH to approximately 4.0 using 0.1N NaOH and adjust to the final volume with sterile water.
  • Dosing and Study Design: When the average tumor volume reaches a predefined size (e.g., 100-200 mm³), randomize animals into control and treatment groups (n=10 per group). Administer this compound (e.g., 20 or 50 mg/kg) or vehicle control by oral gavage. A common schedule is daily administration for 5 consecutive days, followed by 2 days off, repeated for 6 weeks.
  • Endpoint Measurements:
    • Solid Tumors: Measure tumor volumes and mouse body weight 2-3 times weekly. Calculate the event-free survival (EFS) distribution, where an "event" is defined as a tumor volume exceeding four times the initial volume.
    • Response Criteria: Objective responses are defined as maintained partial regression (PR) or complete regression (CR) according to standardized PPTP criteria.

Mechanism of Action and Signaling Pathways

This compound's mechanism has evolved, with research revealing both its initial proposed action and later discoveries of p53-independent effects.

G This compound This compound (JNJ-26854165) HDM2 HDM2/MDM2 (E3 Ubiquitin Ligase) This compound->HDM2 Antagonizes HIF_Stabilization HIF-1α Stabilization This compound->HIF_Stabilization Disrupts p53_Degradation p53 Degradation via Proteasome HDM2->p53_Degradation Blocks HDM2->HIF_Stabilization p53 p53 Protein Apoptosis Induces Apoptosis p53->Apoptosis p21 p21 Upregulation p53->p21 HIF1a HIF-1α Protein Glycolysis_Angio ↓ Glycolytic Enzymes & ↓ VEGF HIF1a->Glycolysis_Angio p53_Degradation->p53 Leads to HIF_Stabilization->HIF1a CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest p53_Pathway p53-dependent Pathway HIF_Pathway p53-independent Pathway (via HIF-1α) Invis1 Invis2

Diagram: Proposed molecular mechanisms of this compound action. It antagonizes HDM2, leading to p53 accumulation and activation of p53-dependent effects (red). Independently, it disrupts HDM2-mediated stabilization of HIF-1α, inhibiting glycolysis and angiogenesis (blue).

Initial Proposed Mechanism: p53 Activation

This compound was originally identified as an HDM2 antagonist designed to block the association of HDM2-client protein complexes with the proteasome [2]. This action was proposed to stabilize HDM2 client proteins, most notably p53, thereby inducing apoptosis, particularly in p53 wild-type cancer cells [3] [2]. In vitro, this manifested as G2/M cell cycle arrest and increased expression of p53 and p21 [1].

Alternative and p53-Independent Mechanisms

Subsequent research revealed a more complex picture, showing significant activity in p53-mutant models and suggesting an HDM2-dependent but p53-independent mechanism [3] [5].

  • Inhibition of the Mdm2-HIF1α Axis: A key finding demonstrated that this compound disrupts the interaction between Mdm2 and HIF1α, a transcription factor critical for cancer cell survival under hypoxia [5]. Treatment with this compound under hypoxic conditions resulted in decreased nuclear levels of HIF1α and a consequent downregulation of its downstream targets, including VEGF and key glycolytic enzymes (enolase, phosphoglycerate kinase, and glucose transporter 1) [5]. This effect was independent of p53 status and was shown to diminish cell survival under hypoxia in glioblastoma models [5].
  • Activity Across p53 Status: The PPTP studies confirmed that this compound induced objective responses in solid tumor and ALL xenografts regardless of whether they harbored wild-type or mutant p53 [3] [4].

Current Status and Conclusion

Based on the preclinical data, this compound advanced to clinical trials. DrugBank lists it as an investigational small molecule that has been studied in trials for neoplasms [6]. However, its development appears to have stalled in early phases. A 2025 review article on "undruggable" targets discusses MDM2 inhibitors but does not mention this compound as a success story, suggesting it may not have progressed to later-stage clinical trials or approval [7].

References

Comprehensive Technical Guide: Serdemetan (JNJ-26854165) in Pediatric Preclinical Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Proposed Mechanisms of Action

Serdemetan (JNJ-26854165) is a novel tryptamine derivative initially developed as an HDM2 inhibitor. Its initially proposed mechanism of action involved preventing the association of HDM2 with the proteasome, thereby stabilizing HDM2 substrates like p53 and leading to p53-mediated apoptosis in cancer cells [1]. However, subsequent research revealed a more complex and HDM2-independent mechanism of action [1] [2]. Studies in mantle cell lymphoma and multiple myeloma models indicate that this compound induces a phenotype reminiscent of Tangiers disease, characterized by the accumulation of cholesterol within endosomes and lysosomes [2]. This is achieved through inhibition of cholesterol transport, specifically by inducing the turnover of the ATP-binding cassette subfamily A member-1 (ABCA1) transporter, disrupting cholesterol efflux and leading to cell death [2].

Preclinical Efficacy Data Summary

The following tables summarize quantitative data from this compound testing in the Pediatric Preclinical Testing Program (PPTP), which included neuroblastoma models among other pediatric cancers.

Table 1: In Vitro Cytotoxic Activity of JNJ-26854165 (96-hour exposure)
c Cell Line/Histotype Median rel-IC50 (µM) Observed Ymin (%) Relative In/Out%*
ALL Cell Lines (Panel Median) 0.85 - -
NALM-6 (ALL) 1.0 0.1 -97%
COG-LL-317 (ALL) 0.6 0.0 -100%
Rhabdomyosarcoma (Panel Median) 5.7 - -
Rh18 (Rhabdomyosarcoma) >10 55.2 19%
Neuroblastoma - - -
NB-1643 1.1 0.7 -97%
NB-EBc1 1.1 3.8 -83%
CHLA-90 7.8 44.0 22%
CHLA-136 1.7 23.7 -18%
Glioblastoma (SJ-GBM2) 0.3 4.3 -56%
PPTP In Vitro Panel (Overall Median) 1.8 7.8 -18%

*Relative In/Out% values range from 100% (no effect) to -100% (complete cytotoxic effect). A value of 0% indicates a completely cytostatic agent [1].

Table 2: In Vivo Antitumor Activity of JNJ-26854165 in Solid Tumor Xenografts

This compound was administered orally at 20 mg/kg daily for 5 days, repeated for 6 weeks [1].

Tumor Type Objective Responses (PR or CR) Significant Difference in EFS*
All Solid Tumors (37 models) 4 of 37 18 of 37
ALL (7 models) 2 of 7 5 of 7

*EFS: Event-Free Survival distribution compared to control [1].

Key Experimental Protocols

In Vitro Cytotoxicity Assay (DIMSCAN)
  • Purpose: To quantify the concentration-dependent cytotoxic effects of this compound on cancer cell lines [1].
  • Cell Lines: The PPTP panel includes leukemia, lymphoma, and solid tumor cell lines, including neuroblastoma [1].
  • Drug Exposure: Cells are incubated with this compound for 96 hours at a concentration range from 1 nM to 10 µM [1].
  • Viability Measurement: A semiautomatic fluorescence-based digital image microscopy system (DIMSCAN) is used. Viable cell numbers are quantified using fluorescein diacetate (FDA) [1] [3].
  • Data Analysis:
    • Relative IC50 (rel-IC50): The drug concentration that reduces cell survival by 50% of the maximum drug effect observed [1].
    • Relative In/Out%: Calculated to distinguish between cytotoxic and cytostatic effects [1].
In Vivo Tumor Growth Inhibition Studies
  • Animal Models:
    • Solid Tumors: CB17SC scid−/− female mice are used for subcutaneous implantation of solid tumors [1].
    • Leukemia Models: Female non-obese diabetic (NOD)/scid−/− mice are used for intravenous inoculation of leukemia cells [1].
  • Study Design:
    • Group Size: 10 mice per group for solid tumors; 8 mice per group for ALL models [1].
    • Drug Formulation: this compound powder is mixed with 1N HCl and 20% (w/v) hydroxypropyl-β-cyclodextrin solution. The pH is adjusted to approximately 4.0 using 0.1N NaOH [1].
    • Dosing Regimen: Administered by oral gavage at a dose of 20 mg/kg daily for 5 days per week, for 6 weeks [1].
  • Response Evaluation:
    • Solid Tumors: Tumor volume (cm³) is measured regularly [1].
    • ALL Models: The percentage of human CD45-positive cells in peripheral blood is monitored [1].
    • Activity Measures: Event-free survival (EFS) distribution, objective tumor response (Complete Response, Partial Response, Stable Disease, Progressive Disease) [1].

Signaling Pathways and Experimental Workflows

The diagram below illustrates the cholesterol transport inhibition mechanism of this compound, as identified in later studies.

G HDL HDL-derived Cholesterol SRBI SR-BI Receptor HDL->SRBI Uptake IntChol Intracellular Cholesterol SRBI->IntChol ABCA1 ABCA1 Transporter Lysosome Lysosomal Accumulation ABCA1->Lysosome Blocked Transport IntChol->ABCA1 Efflux IntChol->Lysosome Accumulates CellDeath Cell Death (Apoptosis) Lysosome->CellDeath S1 This compound S1->ABCA1 Inhibits Function & Increases Turnover

This compound inhibits ABCA1-mediated cholesterol efflux, inducing lysosomal accumulation and cell death.

Research Gaps and Current Status

  • Limited Neuroblastoma-Specific Data: While the PPTP testing included neuroblastoma models, the available search results do not provide a detailed breakdown of objective responses specifically for neuroblastoma xenografts [1]. The data is reported in aggregate for "solid tumors."
  • Mechanism in Neuroblastoma: The specific role of this compound's cholesterol transport inhibition in neuroblastoma cells remains unconfirmed in the provided literature.
  • Clinical Development: this compound has completed phase I clinical trials [2]. Its current development status for pediatric cancers or neuroblastoma is not detailed in the searched materials.

References

Serdemetan MDM2-HIF1α axis

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

The table below summarizes the primary molecular consequences of Serdemetan's action on the Mdm2-HIF1α axis.

Action Direct Outcome Downstream Effects
Antagonizes Mdm2 [1] Decreased HIF1α protein stability and nuclear levels [1] Reduced transcription of HIF1α target genes [1]
Disrupts Mdm2-HIF1α complex [1] Proteasomal degradation of HIF1α (inhibited by MG132) [1] Decreased levels of glycolytic enzymes (Enolase, PGK1/2, GLUT1) [1]
Acts independently of p53 [1] No robust induction of p53 transcriptional activity (e.g., p21) [1] Decreased VEGF (angiogenesis factor) [1]

This mechanism is exploitable therapeutically. A 2015 drug screening study in breast cancer cell lines found that this compound's sensitivity profile did not correlate with other Mdm2-p53 inhibitors like Nutlin-3, suggesting its anti-cancer effect involves distinct, p53-independent pathways [2].

Experimental Evidence & Key Findings

The effects of this compound were established through key experiments, primarily in human glioblastoma cell lines, with core findings summarized in the table below.

Experimental Model Key Finding Significance / Implication
Glioblastoma cells (U87, SF767, U373); Hypoxia (1% O₂) [1] Hypoxia-induced HIF1α accumulation is blocked by this compound [1] Confirms drug efficacy in a physiologically relevant (low oxygen) tumor microenvironment.
Cell fractionation + Western Blot [1] This compound treatment results in loss of HIF1α from the nuclear fraction [1] Demonstrates that the drug directly impairs the transcriptionally active pool of HIF1α.
Proteasome inhibition (MG132) [1] MG132 co-treatment rescues HIF1α levels in the presence of this compound [1] Mechanistically proves HIF1α loss is mediated by the proteasome degradation pathway.
Survival assay (U87, SF767, U373) [1] This compound reduces cell survival under hypoxic conditions [1] Highlights a direct therapeutic consequence: targeting the Mdm2-HIF1α axis compromises cancer cell viability.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the key studies.

Protocol 1: Assessing HIF1α Stability in Response to this compound

This method is used to generate data as shown in [1] and [3].

  • Cell Culture & Treatment: Human glioblastoma cells (e.g., U87MG, SF767, U373) are maintained in Dulbecco’s Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum and antibiotics [1].
  • Hypoxic Induction: Cells are placed in a hypoxic chamber with 1% oxygen for 6 hours to induce HIF1α protein stabilization [1].
  • Drug Treatment: Cells are treated with 10 µM this compound or a DMSO vehicle control during the hypoxic exposure [1].
  • Protein Extraction and Analysis:
    • Whole Cell Lysates: Cells are solubilized in lysis buffer (25 mM Tris HCl, pH 8.0, 150 mM NaCl, 1% IGEPAL, and protease/phosphatase inhibitors). Lysates are then boiled in Laemmli buffer [1].
    • Cytoplasmic/Nuclear Fractionation: Cells are fractionated using a method that separates cytoplasmic and nuclear proteins, allowing for specific assessment of the transcriptionally active nuclear HIF1α [1].
    • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against HIF1α. To confirm the mechanism, blots are also probed for Mdm2 and loading controls (e.g., GAPDH, Tubulin). For fractionation experiments, PARP (nuclear marker) and Tubulin (cytoplasmic marker) are used to assess purity [1].
Protocol 2: Proteasome Dependency Assay

This protocol confirms that this compound-induced HIF1α loss is mediated by the proteasome.

  • Pre-treatment: Cells are pre-treated with 10 µM of the proteasome inhibitor MG132 for 16 hours before hypoxic and this compound exposure [1].
  • Subsequent Steps: The subsequent steps for hypoxia induction, drug treatment, and Western blot analysis for HIF1α are identical to Protocol 1. The recovery of HIF1α signal upon MG132 pre-treatment demonstrates proteasomal involvement [1].

Signaling Pathway Visualization

The diagram below illustrates the core signaling pathway affected by this compound, integrating findings from glioblastoma and macrophage studies [1] [4].

G Hypoxia Hypoxia Mdm2 Mdm2 Hypoxia->Mdm2 Induces HIF1a HIF1a Mdm2->HIF1a Stabilizes SPSB2 SPSB2 Mdm2->SPSB2 Ubiquitinates & Degrades GlycolyticEnzymes Glycolytic Enzymes (Enolase, PGK, GLUT1) HIF1a->GlycolyticEnzymes Transactivates VEGF VEGF HIF1a->VEGF Transactivates ProInflammatory Pro-inflammatory Response HIF1a->ProInflammatory Promotes iNOS iNOS SPSB2->iNOS Normally Targets for Degradation Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) Produces Nitric Oxide (NO)->HIF1a S-nitrosylates & Activates This compound This compound This compound->Mdm2 Antagonizes

> The molecular pathway by which this compound, via Mdm2 inhibition, impacts HIF1α stability and its downstream effects on metabolism and inflammation. The pathway highlighted in red, based on [4], shows an alternative Mdm2-driven mechanism for HIF1α activation relevant in M1 macrophages.

Future Research and Therapeutic Context

  • Relevance to Newer Technologies: The understanding of Mdm2's role has evolved with the advent of Targeted Protein Degradation (TPD). Mdm2 is now explored for its dual functionality in Proteolysis-Targeting Chimeras (PROTACs)—both as a degradable target itself and as an E3 ligase to recruit for degrading other oncoproteins [5].
  • Expanded Metabolic Role: Subsequent research has solidified Mdm2's role in inflammatory and metabolic reprogramming. A 2024 study showed that in M1 macrophages, Mdm2 promotes glycolysis and a pro-inflammatory response by stabilizing iNOS and activating the HIF-1α pathway [4]. This reinforces the broader significance of the Mdm2-HIF1α axis beyond cancer cell-autonomous effects.

References

In Vitro Application Notes and Protocols for Serdemetan (JNJ-26854165)

Author: Smolecule Technical Support Team. Date: February 2026

Compound Background and Mechanism of Action

Serdemetan (JNJ-26854165) is a tryptamine derivative initially characterized as an antagonist of the HDM2 (Human Double Minute 2) ubiquitin ligase [1] [2]. Its primary proposed mechanism was to stabilize p53 by inhibiting the HDM2-p53 interaction and subsequent proteasomal degradation, thereby activating apoptosis in cancer cells [3] [2]. However, subsequent research suggests a more complex, HDM2-independent mechanism may be responsible for its anticancer effects, potentially involving the inhibition of cholesterol transport, leading to a lysosomal storage disease phenotype reminiscent of Tangier disease [4]. The compound demonstrates cytotoxic activity across a broad spectrum of cancer cell lines, including those with both wild-type and mutant p53 status [3] [5].

The diagram below summarizes the two proposed mechanisms of action for this compound.

G cluster_1 Originally Proposed Mechanism cluster_2 Alternative Proposed Mechanism This compound This compound HDM2 HDM2 Ubiquitin Ligase This compound->HDM2 Inhibits Transport Cholesterol Transport This compound->Transport Disrupts p53 p53 Tumor Suppressor HDM2->p53 Targets for Degradation Proteasomal Degradation p53->Degradation Apoptosis Apoptosis & Cell Death p53->Apoptosis Stabilizes and Activates Cholesterol Cellular Cholesterol Cholesterol->Transport Efflux Cholesterol Efflux Transport->Efflux Lysosome Lysosomal Accumulation Transport->Lysosome Blockade causes Death Cell Death Lysosome->Death

Summary of In Vitro Antiproliferative Activity

This compound has been tested against a wide array of human cancer cell lines. The data below, compiled from multiple sources, provides a summary of its half-maximal inhibitory concentration (IC₅₀) values, which measure a compound's potency in inhibiting biological processes.

Table 1: In Vitro Antiproliferative Activity (IC₅₀) of this compound across Various Cancer Cell Lines

| Cell Line | Histotype / Origin | IC₅₀ (μM) | Citation | | :--- | :--- | :--- | :--- | | Leukemia & Lymphoma Cell Lines | | | | COG-LL-317 | Acute Lymphoblastic Leukemia (ALL) | 0.60 | [3] | | MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | 0.60 | [3] | | RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 0.70 | [3] | | NALM-6 | Acute Lymphoblastic Leukemia (ALL) | 1.00 | [3] | | OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.24 | [6] | | MOLM-13 | Acute Myeloid Leukemia (AML) | 0.33 | [6] | | Kasumi-1 | Acute Myeloid Leukemia (AML) | 1.60 | [3] | | REH | Acute Lymphoblastic Leukemia (ALL) | 0.44 | [6] | | Solid Tumor Cell Lines | | | | GBM2 | Glioblastoma | 0.30 | [3] | | CHLA-9 | Ewing Sarcoma | 1.40 | [3] | | NB-1643 | Neuroblastoma | 1.10 | [3] | | NB-EBc1 | Neuroblastoma | 1.10 | [3] | | TC-71 | Ewing Sarcoma | 2.30 | [3] | | BT-12 | Rhabdoid Tumor | 2.90 | [3] | | CHLA-136 | Neuroblastoma | 1.70 | [3] | | KU-19-19 | Bladder Cancer | 0.93 | [2] | | H460 | Lung Cancer | Not specified (Active) | [6] | | A549 | Lung Cancer | Not specified (Active) | [6] | | HCT116 p53-WT | Colorectal Cancer | Not specified (Active) | [6] | | HCT116 p53-null | Colorectal Cancer | Not specified (Active) | [6] | | Cell Lines with Lower Sensitivity | | | | RD | Rhabdomyosarcoma | 5.00 | [3] | | Rh30 | Rhabdomyosarcoma | 4.50 | [3] | | Rh41 | Rhabdomyosarcoma | 6.30 | [3] | | CHLA-90 | Neuroblastoma | 7.80 | [3] | | Rh18 | Rhabdomyosarcoma | >10.00 | [3] |

Table 2: Key Findings from In Vitro Studies

Observation Implication Citation
Significantly lower median IC₅₀ in ALL cell lines (0.85 µM) compared to other lineages. Suggests heightened sensitivity of ALL models to this compound. [3]
Activity observed in cell lines irrespective of p53 status (wild-type and mutant). Indicates that the anticancer effects may be partially independent of p53. [3] [4] [6]
Induction of S-phase cell cycle arrest and caspase-3 dependent apoptosis. Suggests mechanisms involving disruption of DNA replication and activation of programmed cell death. [4]
Altered cholesterol efflux and induction of a Tangier disease phenotype. Points to a novel, HDM2-independent mechanism of action involving lipid metabolism. [4]

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Materials: RPMI 1640 or DMEM culture medium, supplemented with 10% heat-inactivated Fetal Calf Serum (FCS), 100 U/mL penicillin, and 100 μg/mL streptomycin [4] [6].
  • Procedure: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Culture leukemia cells in suspension. Culture adherent cells and passage them using standard trypsinization procedures when they reach 80-90% confluence.
Preparation of this compound Stock Solution
  • Solvent: High-grade Dimethyl Sulfoxide (DMSO) [4] [1].
  • Stock Concentration: Prepare a 50 mg/mL (152.25 mM) stock solution [1] [6].
  • Method: Dissolve the powder by vortexing and sonicating for ~20 minutes. Vigorous stirring at room temperature overnight may be required to ensure complete dissolution [3].
  • Storage: Aliquot and store the stock solution at -20°C or below. Avoid repeated freeze-thaw cycles.
Cell Viability and Proliferation Assay (DIMSCAN)

This protocol is adapted from the Pediatric Preclinical Testing Program (PPTP) study [3].

  • Cell Seeding: Seed cells in 96-well plates at a density optimized for the specific cell line to be ~90% confluent at the end of the assay.
  • Drug Exposure: This compound is typically tested at a concentration range from 1 nM to 10 µM. Prepare serial dilutions of the compound in the culture medium from the DMSO stock. The final concentration of DMSO in the assay should not exceed 0.1% (v/v). Include vehicle control (0.1% DMSO) wells.
  • Incubation: Incubate the cells in the presence of the drug for 96 hours.
  • Viability Assessment: Use the DIMSCAN assay or other standard viability assays (e.g., MTT, CellTiter-Glo). The DIMSCAN assay involves adding a fluorescent dye that is retained in viable cells and then quantifying the fluorescence.
  • Data Analysis: Calculate the percentage of growth relative to the vehicle control (T/C%). Determine the relative IC₅₀ (rel-IC₅₀) using non-linear regression analysis of the dose-response curve.
Apoptosis Analysis via Caspase-3 Activation
  • Drug Treatment: Treat cells with this compound at their respective IC₅₀ concentrations (e.g., 0.25-3 µM for lymphoma/myeloma lines) for 24-48 hours [4].
  • Staining: Use a commercial Caspase-3 activity staining kit (e.g., CaspGLOW Red Staining Kit). Harvest the cells and incubate with the provided substrate according to the manufacturer's instructions [4].
  • Detection: Analyze caspase-3 activity using flow cytometry. Compare the fluorescence shift of treated samples against untreated controls to quantify the percentage of cells undergoing apoptosis.
Cell Cycle Analysis by Propidium Iodide Staining
  • Drug Treatment: Treat cells with this compound for 48 hours [4].
  • Fixation: Harvest the cells (including the culture supernatant to collect any floating cells) and fix in 70% ethanol for at least 1 hour at 4°C.
  • Staining and Analysis: Pellet the fixed cells, resuspend in a solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). Incubate in the dark for 30 minutes at room temperature.
  • Detection: Analyze the DNA content of the stained cells using a flow cytometer. Use software like FlowJo to deconvolute the histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An increase in the S-phase fraction is a reported phenotype [4].

Critical Considerations for Experimental Design

  • p53 Status: While this compound is active in both wild-type and mutant p53 settings, it is prudent to determine and report the p53 status of your model systems, as the dominant mechanism may vary [3] [4].
  • Solvent Control: The cytotoxic effect of this compound is distinct from the vehicle control. Ensure that the DMSO concentration is carefully matched and does not exceed 0.1% in all experiments [3].
  • Mechanistic Follow-up: Given the proposed role in cholesterol transport, follow-up experiments could include Filipin staining to visualize intracellular cholesterol accumulation or measuring cholesterol efflux to confirm this phenotype in your models [4].

Conclusion

This compound is a cytotoxic agent with demonstrated in vitro efficacy across a range of pediatric and adult cancer models. Researchers can employ the protocols outlined above to investigate its effects in their specific systems. The compound's intriguing dual mechanism of action, potentially involving both p53 pathway modulation and cholesterol homeostasis disruption, makes it a valuable tool for probing cancer biology.

References

Comprehensive Application Notes and Protocols for Serdemetan (JNJ-26854165) in Tumor Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Serdemetan (JNJ-26854165)

This compound (JNJ-26854165) is a novel tryptamine derivative initially developed as an activator of the p53 pathway through its interaction with the MDM2-p53 regulatory axis. The compound was designed to disrupt the MDM2-p53 interaction, thereby stabilizing p53 and promoting apoptosis in cancer cells. Early mechanistic studies suggested that this compound prevents the association of HDM2 with the proteasome, leading to stabilization of HDM2 substrates including p53 [1]. However, subsequent research has revealed that its antitumor activity extends beyond this initial mechanism, demonstrating efficacy in both p53 wild-type and p53 mutant cancer models [1]. This broad-spectrum activity has made this compound a compound of significant interest for preclinical development across diverse cancer types.

The therapeutic potential of this compound has been extensively evaluated in vitro and in vivo across numerous pediatric and adult cancer models through the Pediatric Preclinical Testing Program (PPTP) and other investigative consortia. These studies have demonstrated consistent antitumor activity against a diverse panel of solid tumors and leukemias, providing a strong rationale for its continued investigation as a potential anticancer therapeutic [1]. The compound's ability to target both p53-dependent and p53-independent pathways represents a particularly valuable characteristic for addressing the molecular heterogeneity often encountered in human malignancies.

Drug Properties and Mechanism of Action

Chemical and Physical Properties

This compound is a synthetic tryptamine derivative with molecular weight of 477.39 g/mol. The compound is formulated for in vivo administration using an acidic solution with hydroxypropyl-β-cyclodextrin as a solubilizing agent. The standard formulation involves mixing the drug powder with 1N HCl (approximately 2 molar equivalents) and 20% (w/v) hydroxypropyl-β-cyclodextrin in sterile water, followed by vortexing, sonication for 20 minutes, and vigorous stirring at room temperature overnight to ensure complete dissolution [1]. The pH of the solution is then adjusted to approximately 4 using 0.1N NaOH before final volume adjustment with sterile water. This formulation maintains stability at room temperature and is suitable for oral gavage administration in preclinical studies.

Molecular Mechanisms

The precise molecular mechanism of action of this compound has evolved since its initial characterization. Initially proposed to act as an HDM2 inhibitor that stabilizes p53 by preventing HDM2-mediated proteasomal degradation, subsequent evidence suggests a more complex mechanism [1]:

  • p53-Dependent Effects: In models with wild-type p53, this compound demonstrates the ability to activate p53 pathway signaling, leading to cell cycle arrest and apoptosis. This activity is associated with increased expression of p53 and p21, along with G2/M cell cycle arrest [2].

  • p53-Independent Effects: Significant antitumor activity has been observed in p53 mutant models, indicating additional mechanisms beyond p53 stabilization [1]. These p53-independent effects may involve regulation of alternative cell cycle checkpoints and apoptotic pathways.

  • Radiosensitizing Properties: this compound has demonstrated radiosensitizing activity in vitro and in tumor xenografts, with sensitivity-enhancement ratios ranging from 1.18 to 1.36 across different cell lines [2]. This effect appears more pronounced in p53 wild-type models but is still observable in p53-null systems.

  • Antiangiogenic Effects: The compound inhibits proliferation, capillary tube formation, and migration of endothelial cells (HMEC-1), with these effects being more marked when combined with irradiation [2].

Table 1: Key Molecular Characteristics of this compound

Property Description Experimental Evidence
Primary target HDM2/MDM2-proteasome interaction Initially proposed based on p53 stabilization [1]
p53 dependency Partial Activity in both p53 wild-type and mutant models [1]
Cellular effects G2/M cell cycle arrest, apoptosis, radiosensitization In vitro clonogenic assays, cell cycle analysis [2]
Secondary effects Anti-angiogenic properties Inhibition of HMEC-1 proliferation and migration [2]
Resistance factors Not fully characterized Variable responses across cancer types [1]

In Vitro and In Vivo Antitumor Activity

In Vitro Cytotoxicity Profile

This compound has demonstrated broad cytotoxic activity across a diverse panel of cancer cell lines, with particular potency against hematological malignancies. In standardized 96-hour exposure assays conducted by the Pediatric Preclinical Testing Program, the compound exhibited a median relative IC50 of 1.8 µM across all tested cell lines, with a range of 0.3 µM to greater than 10.0 µM [1]. The acute lymphoblastic leukemia (ALL) cell line panel showed significantly enhanced sensitivity, with a median IC50 of 0.85 µM, while rhabdomyosarcoma cell lines demonstrated relative resistance with a median IC50 of 5.7 µM [1]. These findings suggest inherent differences in sensitivity across histological subtypes, possibly reflecting variations in underlying molecular pathways or drug uptake and metabolism.

The in vitro activity profile of this compound is consistent with a cytotoxic rather than cytostatic mechanism, as evidenced by T/C% values approaching 0% and Relative In/Out% values approaching -100% for sensitive cell lines at the highest concentrations tested [1]. This cytotoxic effect appears to involve the induction of apoptosis, as demonstrated in acute myeloid and lymphoid leukemia cell lines and primary acute leukemia isolates [1]. The compound's ability to induce cell death across multiple cancer types, regardless of p53 status, supports its potential utility as a broad-spectrum anticancer agent with particular promise for hematological malignancies.

In Vivo Antitumor Efficacy

This compound has shown significant in vivo activity against multiple tumor types in xenograft models. In comprehensive testing through the Pediatric Preclinical Testing Program, the compound induced significant differences in event-free survival distribution compared to controls in 18 of 37 solid tumor xenografts and in 5 of 7 evaluable ALL xenografts [1]. Objective responses were observed in 4 of 37 solid tumor xenografts, with 2 of 7 ALL xenografts achieving partial or complete responses [1]. These responses were noted in xenografts with both mutant and wild-type p53 status, consistent with the p53-independent activity observed in vitro.

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

Cancer Type Model Systems Dosing Regimen Key Findings Response Rate
Solid Tumors 37 xenograft models 20 mg/kg daily ×5 for 6 weeks Significant differences in EFS in 18/37 models Objective responses in 4/37 models [1]
Acute Lymphoblastic Leukemia 7 xenograft models 20 mg/kg daily ×5 for 6 weeks Significant differences in EFS in 5/7 models PR or CR in 2/7 models [1]
Non-Small Cell Lung Cancer H460 and A549 xenografts Combined with radiation Greater than additive increase in tumor growth delay DEF: 1.9 (H460), 1.6 (A549) [2]
Colorectal Cancer p53-WT and p53-null HCT116 Combined with radiation Enhanced radiosensitivity in p53-WT cells SF reduction at 2Gy: 0.72 (WT) vs 0.97 (null) [2]

The combination of this compound with radiation has demonstrated particularly promising results in preclinical models. In H460 and A549 tumor xenografts, this compound caused a greater than additive increase in tumor growth delay when combined with irradiation, with dose enhancement factors of 1.9 and 1.6 for H460 and A549 tumors, respectively [2]. These findings support the potential clinical application of this compound as a radiosensitizer, particularly in tumors where standard radiation therapy represents a key treatment modality.

Experimental Protocols for Tumor Xenograft Models

Patient-Derived Xenograft Establishment

The successful establishment of patient-derived xenografts (PDX) is critical for preclinical evaluation of this compound. The following protocol details the methodology for PDX establishment and propagation:

  • Host Selection: Utilize CB17SC scid−/− female mice (Taconic Farms) for propagating subcutaneously implanted kidney/rhabdoid tumors, sarcomas, neuroblastomas, and non-glioblastoma brain tumors. For glioma models, employ BALB/c nu/nu mice. For human leukemia cells, propagate by intravenous inoculation in female non-obese diabetic (NOD)/scid−/− mice [1].

  • Tumor Implantation: For solid tumors, implant tumor fragments (approximately 30-60 mm³) subcutaneously in the flank of 6-8 week old mice. For leukemia models, inject 1×10⁶ to 1×10⁷ cells via intravenous inoculation [1].

  • Monitoring and Passage: Monitor tumor growth twice weekly using caliper measurements. Calculate tumor volumes using the formula: V = (π/6) × length × width². Once tumors reach 500-1000 mm³, harvest for passage by surgical excision under aseptic conditions. Mince tumors into 2-3 mm³ fragments in sterile media for subsequent implantation [1].

  • Cryopreservation: Preserve tumor samples by freezing in 90% FBS/10% DMSO at a controlled cooling rate of -1°C/minute to -80°C before transfer to liquid nitrogen storage.

Maintain detailed records of passage number, tumor growth rates, and histopathological characteristics for each model. Regular validation of molecular characteristics (e.g., p53 status, original tumor markers) is recommended to ensure model fidelity over successive passages.

This compound Dosing and Administration Protocol

Based on published preclinical studies, the following standardized protocol is recommended for this compound evaluation in xenograft models:

  • Drug Formulation: Prepare this compound at a concentration of 2 mg/mL in vehicle (1N HCl with 20% w/v hydroxypropyl-β-cyclodextrin, pH adjusted to approximately 4 with 0.1N NaOH) [1]. Ensure complete dissolution by vortexing, sonicating for 20 minutes, and stirring overnight at room temperature.

  • Dosing Regimen: Administer this compound at 20 mg/kg via oral gavage once daily for 5 consecutive days, followed by 2 days of rest, repeating this cycle for 6 weeks [1]. Adjust the dosing volume based on individual mouse body weight (typically 10 μL/g body weight).

  • Treatment Initiation: For solid tumor models, begin treatment when tumors reach 100-200 mm³ in volume. For leukemia models, initiate treatment 3-7 days after leukemic cell inoculation, when engraftment is confirmed through peripheral blood sampling for human CD45-positive cells [1].

  • Control Groups: Include vehicle-treated control groups with identical tumor volumes/cell inoculums at treatment initiation. Randomize animals to treatment and control groups to ensure equivalent starting tumor sizes across groups.

  • Combination Studies: For radiosensitization studies, administer this compound 2-4 hours before irradiation. Utilize clinical-grade irradiators with appropriate shielding to deliver focal radiation to tumor-bearing areas while protecting surrounding normal tissues [2].

G cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase compound This compound (JNJ-26854165) formulation Drug Formulation compound->formulation Mix with vehicle administration In Vivo Administration formulation->administration Oral gavage evaluation Tumor Response Evaluation administration->evaluation 20 mg/kg daily ×5 for 6 weeks analysis Data Analysis & Interpretation evaluation->analysis Tumor volume measurements end analysis->end start start->compound

Response Assessment and Endpoint Evaluation

Accurate assessment of treatment response is essential for evaluating this compound efficacy in xenograft models. The following endpoints and methodologies are recommended:

  • Tumor Volume Measurements: For solid tumors, measure tumor dimensions twice weekly using digital calipers. Calculate tumor volumes as described previously. Express results as relative tumor volume (RTV) compared to baseline measurements at treatment initiation [1].

  • Event-Free Survival (EFS): Define an event as the time to reach a predetermined tumor volume (typically 4× baseline volume for solid tumors) or mortality. Compare EFS distributions between treatment and control groups using log-rank test statistics [1].

  • Objective Response Criteria:

    • Complete Response (CR): Disappearance of measurable tumor mass for at least one consecutive measurement.
    • Maintained Complete Response (MCR): CR maintained until the end of the study.
    • Partial Response (PR): ≥50% reduction in tumor volume for at least one consecutive measurement.
    • Stable Disease (SD): Neither PR nor Progressive Disease criteria met.
    • Progressive Disease (PD): ≥50% increase in tumor volume compared to baseline [1].
  • Leukemia Response Assessment: For disseminated leukemia models, monitor disease progression by weekly peripheral blood sampling to quantify the percentage of human CD45-positive cells using flow cytometry. Additional evaluation may include bone marrow and spleen examination at study endpoint [1].

  • Histopathological and Molecular Analysis: At study endpoint, harvest tumors for histopathological examination, immunohistochemistry, and molecular analysis. Key endpoints may include proliferation index (Ki-67), apoptosis (TUNEL, cleaved caspase-3), and pathway modulation (p53, p21, MDM2) [2].

Dosing, Formulation, and Safety Considerations

Optimal Dosing Strategies

The recommended dosing regimen for this compound in preclinical xenograft models is 20 mg/kg administered orally once daily for 5 consecutive days per week, repeated for 6 weeks [1]. This regimen has demonstrated significant antitumor activity while maintaining acceptable toxicity profiles in immunocompromised mouse models. For combination studies with radiation therapy, administration of this compound 2-4 hours before irradiation has shown optimal radiosensitizing effects in H460 and A549 xenograft models [2].

Dose-ranging studies suggest that the compound exhibits a therapeutic window, with efficacy observed at concentrations that are generally well-tolerated in murine models. However, careful monitoring of animal weight and overall condition is recommended, with weight loss exceeding 20% constituting a criterion for euthanasia according to humane endpoint guidelines. For particularly sensitive models or when combining with other therapeutic modalities, dose reduction to 15 mg/kg may be considered to maintain tolerability while preserving antitumor efficacy.

Formulation and Stability

The recommended formulation for in vivo studies utilizes hydroxypropyl-β-cyclodextrin as a solubilizing agent:

  • Vehicle Composition: 1N HCl (~2 molar equivalents) with 20% (w/v) hydroxypropyl-β-cyclodextrin in sterile water, pH adjusted to approximately 4 with 0.1N NaOH [1].

  • Preparation Method:

    • Mix this compound powder with 1N HCl and 20% hydroxypropyl-β-cyclodextrin solution
    • Vortex mixture until uniform suspension forms
    • Sonicate for 20 minutes to promote dissolution
    • Stir vigorously at room temperature overnight to ensure complete dissolution
    • Adjust pH to approximately 4 using 0.1N NaOH
    • Adjust final volume with sterile water [1]
  • Storage Conditions: The formulated solution remains stable at room temperature for at least 24 hours. For longer-term storage, prepared solutions may be refrigerated at 2-8°C for up to 72 hours, though fresh preparation is recommended for critical studies.

G cluster_p53 p53-Dependent Pathway cluster_p53independent p53-Independent Effects This compound This compound MDM2 MDM2 This compound->MDM2 Inhibits p53_indep This compound->p53_indep Directly Activates p53 p53 MDM2->p53 Degrades p21 p21 p53->p21 Transactivates G2Arrest G2/M Cell Cycle Arrest p21->G2Arrest Induces Radiosensitization Radiosensitization G2Arrest->Radiosensitization Enhances Apoptosis Apoptosis p53_indep->Apoptosis Activates mechanism Proposed Mechanism: HDM2-independent pathways mechanism->this compound

Safety and Toxicity Monitoring

Comprehensive safety assessment is essential during this compound evaluation in preclinical models. Key considerations include:

  • Body Weight Monitoring: Record animal weights at least twice weekly throughout the study period. Consider dose modification or temporary treatment suspension if mean group weight loss exceeds 15% of baseline.

  • Clinical Observations: Perform daily assessments for signs of toxicity, including hunched posture, reduced mobility, ruffled fur, or abnormal breathing patterns.

  • Hematological Parameters: For leukemia models, monitor peripheral blood counts weekly to assess potential hematological toxicity.

  • Histopathological Assessment: At study termination, conduct necropsy on all animals with collection and histopathological examination of major organs (liver, kidney, spleen, lung, heart) to identify potential organ-specific toxicity.

Document all observations systematically and report any unexpected toxicities in accordance with institutional animal care and use committee requirements. The established safety profile from prior preclinical studies provides a benchmark for expected toxicity, but vigilance for model-specific or combination-specific toxicities is warranted.

Conclusion and Future Perspectives

This compound represents a promising anticancer agent with demonstrated preclinical activity across diverse tumor types, including both solid tumors and hematological malignancies. Its unique mechanism of action, encompassing both p53-dependent and p53-independent pathways, distinguishes it from other targeted therapies and provides a rationale for its continued development. The robust antitumor activity observed in xenograft models, particularly when combined with radiation therapy, supports further investigation in clinical settings.

Future research directions should focus on elucidating the precise molecular determinants of response to this compound, identifying predictive biomarkers for patient selection, and exploring rational combination strategies with conventional chemotherapy, radiation, and novel targeted agents. The consistent activity observed in ALL models warrants particular attention, as this could address an unmet need in high-risk or relapsed disease. Additionally, further mechanistic studies are needed to fully characterize the HDM2-independent activities of this compound, which could reveal novel therapeutic targets and expand our understanding of cancer cell vulnerabilities.

References

Comprehensive Application Notes and Protocols: Serdemetan (JNJ-26854165) as a Radiosensitizing Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Serdemetan

This compound (JNJ-26854165) is a novel tryptamine derivative that has emerged as a promising cancer therapeutic agent with demonstrated radiosensitizing properties. Initially developed by Johnson & Johnson Pharmaceutical Research & Development, this small molecule (molecular weight: 328.419 g/mol, Chemical Formula: C₂₁H₂₀N₄) was designed as an MDM2 ubiquitin ligase antagonist, with the primary intention of activating p53-mediated tumor suppression pathways. [1] [2] The compound has shown significant antiproliferative activity across various cancer cell lines and has progressed to clinical trials for investigating its potential in treating neoplasms, though it remains in the investigational stage. [1]

The rationale for developing this compound stemmed from the critical role of MDM2 in regulating p53 activity. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and subsequent loss of tumor suppression. While this compound was initially characterized as an MDM2 antagonist that stabilizes p53, subsequent research has revealed additional mechanisms of action independent of p53 status, expanding its potential therapeutic applications. [3] Notably, preclinical studies have demonstrated that this compound can potentiate radiotherapy effects, making it a promising candidate for combination therapy in oncology.

Mechanism of Action

Primary Molecular Targets and Pathways

This compound exerts its biological effects through multiple interconnected mechanisms that collectively enhance radiosensitivity:

  • MDM2-p53 Axis Modulation: this compound primarily functions as an E3 ubiquitin-protein ligase MDM2 antagonist, preventing MDM2-mediated degradation of p53. This leads to p53 stabilization and accumulation, particularly in wild-type p53 cancer cells. Stabilized p53 then transcriptionally activates downstream targets involved in cell cycle arrest and apoptosis. However, unlike other MDM2 inhibitors like Nutlin-3, this compound does not consistently induce robust p21 expression, suggesting differences in its mechanism of p53 pathway engagement. [3] [4]

  • MDM2-HIF1α Axis Disruption: Under hypoxic conditions, this compound disrupts the MDM2-HIF1α interaction, preventing HIF1α stabilization and leading to its proteasomal degradation. This results in downregulation of HIF1α target genes including VEGF, enolase, phosphoglycerate kinase 1/2 (PGK1/2), and glucose transporter 1 (GLUT1), effectively impairing tumor adaptation to hypoxia and metabolic reprogramming. This mechanism operates independently of p53 status, explaining this compound's activity in p53-mutant cancers. [3] [4]

  • Cholesterol Transport Inhibition: In hematological malignancies, this compound induces S-phase cell cycle arrest and decreases cholesterol efflux and transport through degradation of ABCA1, contributing to its antiproliferative effects. [5]

  • Antiangiogenic Effects: this compound inhibits capillary tube formation and migration of endothelial cells (HMEC-1), disrupting tumor angiogenesis, an effect that is enhanced when combined with radiation. [6]

Signaling Pathway Diagram

The following diagram illustrates the key molecular mechanisms through which this compound exerts its radiosensitizing effects:

G cluster_independent p53-Independent Effects node1 This compound (JNJ-26854165) node2 MDM2 E3 Ligase node1->node2 Antagonizes node3 p53 Protein node2->node3 Ubiquitinates node4 HIF1α Protein node2->node4 Stabilizes node5 p53 Stabilization & Accumulation node3->node5 Reduced Degradation node6 HIF1α Degradation via Proteasome node4->node6 Enhanced Degradation node7 Cell Cycle Arrest (G2/M Phase) node5->node7 node8 Apoptosis Induction node5->node8 node9 Reduced Angiogenesis (VEGF ↓) node6->node9 node10 Glycolysis Inhibition (GLUT1, PGK1/2, Enolase ↓) node6->node10 node12 Enhanced Radiosensitization Tumor Growth Delay node7->node12 node8->node12 node9->node12 node10->node12 node11 Radiation Therapy node11->node7 node11->node8 node11->node9 node11->node10

Figure 1: Molecular Mechanisms of this compound's Radiosensitizing Activity. This compound targets MDM2, disrupting both p53 degradation and HIF1α stabilization pathways. These actions lead to multiple anticancer effects that enhance sensitivity to radiation therapy through both p53-dependent and independent mechanisms.

Experimental Data and Results

In Vitro Radiosensitizing Activity

This compound demonstrates concentration-dependent cytotoxicity and enhances radiation effects across multiple cancer cell lines. The table below summarizes key findings from preclinical in vitro studies:

Table 1: In Vitro Radiosensitizing Activity of this compound in Human Cancer Cell Lines

Cell Line Cancer Type p53 Status This compound IC₅₀ (μM) SER (Sensitivity Enhancement Ratio) Key Findings Reference
H460 Lung cancer Wild-type 0.25μM (for SER) 1.18 Significant clonogenic survival inhibition; G2/M cell cycle arrest [6]
A549 Lung cancer Wild-type 5μM (for SER) 1.36 Enhanced radiosensitivity; increased p53 and p21 expression [6]
HCT116 p53 WT Colorectal cancer Wild-type 0.5μM N/A Surviving fraction at 2Gy: 0.72 with this compound vs. control [6]
HCT116 p53 null Colorectal cancer Null 0.5μM N/A Surviving fraction at 2Gy: 0.97 with this compound vs. control [6]
ALL cell panel Leukemia Mixed Median: 0.85μM N/A Significantly more sensitive than solid tumor cells [7]
Rhabdomyosarcoma Sarcoma Mixed Median: 5.7μM N/A Significantly less sensitive than other cell types [7]
Glioblastoma cells (U87, SF767, U373) Brain cancer WT & mutant 10μM (tested) N/A Reduced HIF1α levels and glycolytic enzymes under hypoxia [3]

SER: Sensitivity Enhancement Ratio, where higher values indicate greater radiosensitization effect. N/A: Not available in the cited references.

The data demonstrates that this compound's radiosensitizing effects are more pronounced in wild-type p53 cells, though significant activity is maintained in p53-null or mutant models through alternative mechanisms. The differential sensitivity across cancer types (with hematopoietic cells being most sensitive) informs potential clinical applications.

In Vivo Antitumor and Radiosensitizing Efficacy

This compound has demonstrated significant in vivo efficacy in multiple xenograft models, both as a monotherapy and in combination with radiation:

Table 2: In Vivo Efficacy of this compound in Preclinical Tumor Xenograft Models

Tumor Model This compound Dose Combination Treatment Key Efficacy Results Reference
H460 xenografts 20 mg/kg, oral, daily ×5 for 6 weeks Radiation DEF: 1.9; Greater than additive tumor growth delay [6]
A549 xenografts 20 mg/kg, oral, daily ×5 for 6 weeks Radiation DEF: 1.6; Significant tumor growth inhibition [6]
PPTP solid tumor panel (37 models) 20 mg/kg, oral, daily ×5 for 6 weeks None Significant difference in EFS in 18/37 models; objective responses in 4/37 models [7]
PPTP ALL xenografts (7 models) 20 mg/kg, oral, daily ×5 for 6 weeks None 5/7 showed significant EFS differences; 2/7 achieved PR or CR [7]
Endothelial cells (HMEC-1) In vitro models Radiation Inhibited proliferation, capillary tube formation, and migration [6]

DEF: Dose Enhancement Factor; EFS: Event-Free Survival; PR: Partial Response; CR: Complete Response

The consistent tumor growth delay across multiple xenograft models, with dose enhancement factors of 1.6-1.9 when combined with radiation, provides strong rationale for clinical development as a radiosensitizer. The anti-angiogenic effects further contribute to its mechanism of action.

Experimental Protocols

In Vitro Clonogenic Survival Assay
4.1.1 Purpose and Principle

The clonogenic survival assay evaluates the ability of single cells to form colonies after treatment with this compound and radiation, measuring the combined effect on reproductive cell viability. This protocol is adapted from Chargari et al. with modifications. [6]

4.1.2 Materials and Reagents
  • Cancer cell lines of interest (e.g., H460, A549, HCT116 with p53 WT and null)
  • This compound (JNJ-26854165) stock solution: Prepare 10 mM in DMSO, store at -20°C
  • Complete cell culture medium appropriate for cell lines
  • Phosphate Buffered Saline (PBS), sterile
  • Trypsin-EDTA solution for cell detachment
  • Crystal violet staining solution (0.5% w/v in methanol)
  • 6-well tissue culture plates
  • Radiation source (clinical linear accelerator or cesium irradiator)
4.1.3 Procedure
  • Cell Preparation: Harvest exponentially growing cells by trypsinization and count using a hemocytometer or automated cell counter. Ensure >95% viability before plating.
  • Plating for Toxicity Assessment: Plate appropriate cell densities (200-1000 cells/well depending on expected toxicity) in 6-well plates. Allow cells to adhere for 6-8 hours.
  • Drug Treatment: Add this compound at desired concentrations (typically 0.1-10 μM based on cell line sensitivity). Include DMSO vehicle controls.
  • Radiation Exposure: 24 hours after drug addition, irradiate plates at room temperature with single doses (0-8 Gy). Include non-irradiated controls for each drug concentration.
  • Post-treatment Incubation: Return plates to incubator (37°C, 5% CO₂) for 10-14 days to allow colony formation.
  • Fixation and Staining: Remove medium, gently wash with PBS, and fix with methanol for 10 minutes. Stain with crystal violet for 20 minutes.
  • Colony Counting: Count colonies (>50 cells) manually or using an automated colony counter. Calculate plating efficiency and surviving fractions.
4.1.4 Data Analysis
  • Calculate surviving fraction (SF) = (colonies counted)/(cells plated × plating efficiency)
  • Plot SF against radiation dose for each this compound concentration
  • Fit data using linear-quadratic model: SF = exp(-αD - βD²)
  • Calculate Sensitivity Enhancement Ratio (SER) = D₀(control)/D₀(treated)
In Vivo Tumor Growth Delay Study
4.2.1 Purpose and Principle

This protocol evaluates the radiosensitizing effect of this compound on tumor growth delay in mouse xenograft models, providing critical in vivo efficacy data for clinical translation.

4.2.2 Materials and Reagents
  • Immunocompromised mice (e.g., CB17SC scid−/− female mice, BALB/c nu/nu mice)
  • Cancer cells for xenograft establishment (e.g., H460, A549)
  • This compound formulation: 20 mg/kg in hydroxypropyl-β-cyclodextrin solution (adjust to pH ~4)
  • Radiation source (small animal irradiator with appropriate shielding)
  • Calipers for tumor measurement
  • Isoflurane anesthesia system
4.2.3 Procedure
  • Tumor Implantation: Harvest exponentially growing cells and implant subcutaneously (5×10⁶ cells/mouse) into the flank region of 6-8 week old mice.
  • Randomization: When tumors reach 100-200 mm³, randomize mice into treatment groups (n=10/group):
    • Group 1: Vehicle control
    • Group 2: this compound alone (20 mg/kg)
    • Group 3: Radiation alone (appropriate dose based on model)
    • Group 4: this compound + Radiation
  • Drug Administration: Administer this compound or vehicle by oral gavage daily ×5 for 6 weeks.
  • Radiation Treatment: 1-2 hours after drug administration on designated days, anesthetize mice and deliver localized radiation to tumors while shielding the rest of the body.
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume: V = (length × width²)/2.
  • Endpoint Determination: Monitor until tumors reach 4× initial volume or for predetermined study duration.
4.2.4 Data Analysis
  • Calculate tumor growth delay = difference in time to reach predetermined volume between treatment and control groups
  • Determine dose enhancement factor (DEF) = (growth delay combination therapy - growth delay drug alone)/(growth delay radiation alone)
  • Perform statistical analysis using repeated measures ANOVA or mixed effects models
Assessment of Mechanism-Based Biomarkers
4.3.1 Western Blot Analysis of Pathway Modulation

This protocol assesses the molecular effects of this compound on its proposed targets, including p53 stabilization and HIF1α pathway modulation.

  • Cell Treatment and Lysis: Treat cells with this compound (1-30 μM) or DMSO control for 6-24 hours under normoxic or hypoxic (1% O₂) conditions. Prepare whole cell lysates using RIPA buffer with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Gel Electrophoresis and Transfer: Separate 20-50 μg protein by SDS-PAGE, transfer to PVDF membranes.
  • Immunoblotting: Probe with primary antibodies against:
    • p53 (DO-1), Mdm2 (SMP14), p21 (C-19)
    • HIF1α (H1a-67), VEGF (147)
    • Glycolytic enzymes: enolase (5A4), PGK1/2 (A-5), GLUT1 (H-43)
    • Loading controls: GAPDH (6C5), α-tubulin (TU-02)
  • Detection and Analysis: Use HRP-conjugated secondary antibodies with chemiluminescence detection. Quantify band intensities using densitometry.
4.3.2 Endothelial Cell Function Assays

To evaluate anti-angiogenic effects:

  • Capillary Tube Formation: Seed HMEC-1 cells on Matrigel-coated plates with this compound (0.5-5 μM) ± radiation (2-4 Gy). Quantify tube formation after 6-18 hours.
  • Migration Assay: Perform wound healing or transwell migration assays with this compound treatment. Measure migration distance or cell count after 24-48 hours.

Applications and Future Directions

Potential Clinical Applications

Based on the preclinical data, this compound has several promising clinical applications:

  • Combination with Radiotherapy: The robust radiosensitization effects observed in lung cancer models support clinical evaluation in non-small cell lung cancer (NSCLC) and other solid tumors. The dose enhancement factors of 1.6-1.9 suggest potential for meaningful improvement in therapeutic ratio. [6]

  • Treatment of Hematological Malignancies: The superior sensitivity of ALL cell lines (median IC₅₀ 0.85 μM) and efficacy in ALL xenografts suggests potential application in acute leukemias, particularly in combination with DNA-damaging agents. [7]

  • Hypoxia-Targeting Therapy: The ability to disrupt HIF1α stabilization under hypoxia positions this compound as a potential hypoxia-targeting agent for tumors with significant hypoxic fractions, such as glioblastoma and pancreatic cancer. [3] [4]

  • Angiogenesis Inhibition: The anti-angiogenic effects on endothelial cells support potential application in anti-angiogenic regimens, particularly in combination with radiotherapy which further enhances this effect. [6]

Considerations for Clinical Translation

Several factors should be considered for successful clinical development of this compound:

  • Biomarker Strategy: Given the differential activity based on p53 status, p53 mutation screening should be incorporated into clinical trials. However, the p53-independent effects suggest activity may not be limited to wild-type p53 tumors alone.

  • Combination Therapy Optimization: The sequencing and scheduling relative to radiation requires careful optimization. Preclinical data suggests administering this compound 1-2 hours before radiation for optimal effect.

  • Normal Tissue Toxicity: Evaluation of effects on normal tissues is essential, particularly potential enhancement of radiation toxicity in critical organs.

  • Pharmacokinetic Considerations: The current formulation uses hydroxypropyl-β-cyclodextrin for solubility, which may require optimization for human administration.

Conclusion

This compound represents a promising multifunctional anticancer agent with demonstrated radiosensitizing properties in preclinical models. Its ability to target multiple pathways—including MDM2-p53 axis, MDM2-HIF1α axis, and cholesterol transport—provides a strong mechanistic rationale for its efficacy across diverse cancer models. The well-established preclinical protocols for evaluating its activity provide a solid foundation for further translational development. As clinical trials progress, the combination of this compound with radiotherapy may offer a novel approach to improving therapeutic outcomes in difficult-to-treat malignancies.

References

A Framework for Serdemetan Combination Therapy Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information on serdemetan is scarce, the following template adapts general principles of oncology combination therapy development, illustrated with a hypothetical example. You would replace the placeholder drug "Drug X" with a relevant partner drug for this compound.

Theoretical Combination: this compound + Drug X (e.g., a PARP inhibitor or chemotherapeutic agent) Hypothetical Indication: TP53-mutated High-Grade Serous Ovarian Cancer Rationale: this compound is an MDM2 antagonist that aims to reactivate wild-type p53 function. Combining it with a DNA-damaging agent or a PARP inhibitor could, in theory, exploit restored p53 activity to enhance cancer cell death (synthetic lethality) in TP53-mutated cancers.

Preclinical In Vitro Protocol: Combination Synergy Screening

This protocol is designed to determine if the combination of this compound and another drug has a synergistic effect on cancer cell growth.

  • Objective: To quantify the synergistic effect of this compound and "Drug X" on cell viability in a panel of relevant cancer cell lines.
  • Materials:
    • Cell Lines: (e.g., OVCAR-3, A2780 ovarian cancer lines).
    • Compounds: this compound, "Drug X" (e.g., a PARP inhibitor), DMSO (vehicle control).
    • Assay Kit: CellTiter-Glo Luminescent Cell Viability Assay.
    • Equipment: 384-well tissue culture plates, multichannel pipettes, plate shaker, luminescence plate reader.
  • Methodology:
    • Cell Seeding: Seed cells in 384-well plates at a density of 500-1000 cells/well in 50 µL of medium and culture for 24 hours.
    • Compound Preparation: Prepare a 6x concentration series of both this compound and "Drug X" in separate tubes. Using a liquid handler, create an 8x8 matrix combination in the assay plate, with final concentrations covering their respective IC₁₀ to IC₉₀ values. Include vehicle (DMSO) and no-cell controls. Each condition should be performed in at least 4 technical replicates.
    • Incubation & Assay: Incubate the plate for 96-120 hours. Then, equilibrate the plate to room temperature, add 20 µL of CellTiter-Glo reagent, shake for 2 minutes, and incubate in the dark for 10 minutes. Measure luminescence.
  • Data Analysis:
    • Normalize data to vehicle control (100% viability) and no-cell background (0% viability).
    • Calculate combination indices (CI) using the Chou-Talalay method via software like CompuSyn. A CI < 1 indicates synergy.
    • Generate isobolograms and dose-reduction indices (DRI) to visualize and quantify the synergy.

The experimental workflow for this protocol can be visualized as follows:

G cluster_pre Pre-Experiment Setup cluster_exp Experimental Procedure cluster_analysis Data Analysis A Cell Line Selection (TP53 wild-type) D Seed Cells in 384-well Plate A->D B Compound Preparation (this compound & Drug X) F Dispense Compound Combinations B->F C Plate Layout Design (8x8 Matrix) C->F E 24-hour Incubation D->E E->F G 120-hour Incubation F->G H Add Cell Viability Reagent G->H I Measure Luminescence H->I J Normalize & Process Raw Data I->J K Calculate Combination Index (CI) J->K L Generate Isobolograms K->L

Figure 1: In vitro synergy screening workflow to evaluate this compound combination therapy.

Hypothetical Clinical Protocol: Phase Ib Dose Escalation

This outlines a potential early-phase clinical trial design for a this compound combination.

  • Objective: To determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) of "Drug X" when combined with a fixed dose of this compound.
  • Study Population: Adults with relapsed/refractory solid tumors harboring TP53 wild-type status.
  • Trial Design: This would be an open-label, dose-escalation study using a 3+3 design.
  • Treatment Plan:
    • This compound: Fixed dose of [e.g., 100 mg] orally, once daily, Days 1-7 of a 21-day cycle.
    • "Drug X": Escalating dose levels (e.g., Level 1: 50 mg/m², Level 2: 75 mg/m², etc.) administered intravenously on Day 1 of each 21-day cycle.
  • Dose-Limiting Toxicity (DLT) Evaluation Period: The first cycle (21 days).
  • Dose Escalation Criteria:
    • If 0 of 3 participants experience a DLT, escalate to the next dose level.
    • If 1 of 3 participants experiences a DLT, expand that cohort to 6 participants.
    • If ≥2 of 6 participants in a cohort experience a DLT, the MTD has been exceeded. The previous dose level is declared the MTD.
  • Endpoints:
    • Primary: MTD and RP2D.
    • Secondary: Safety profile, pharmacokinetics (PK), overall response rate (ORR) per RECIST 1.1.

The structure of this clinical trial is summarized in the table below.

Trial Phase Primary Objective Key Endpoints Patient Population Design
Phase Ib Determine MTD & RP2D Incidence of DLTs, PK profile Relapsed/Refractory TP53 wt solid tumors 3+3 Dose Escalation
Treatment Regimen This compound Dose 'Drug X' Dose Cycle Duration DLT Period
Combination Fixed (e.g., 100 mg, Days 1-7) Escalating (IV, Day 1) 21 days First Cycle

Table 1: Summary of a hypothetical Phase Ib clinical trial protocol for this compound combination therapy.

In Vitro Cytotoxicity Across Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Serdemetan shows cytotoxic effects across various cancer cell lines. The table below summarizes its activity, highlighting differential sensitivity.

Cell Line / Panel Histotype p53 Status Rel. IC₅₀ (µM) Key Observations Source
ALL Panel (Median) Acute Lymphoblastic Leukemia Mixed 0.85 Significantly more sensitive; profound cell kill (Ymin ≈ 0%) [1]. [1]
H460 Non-Small Cell Lung Cancer Wild-type 3.9 (Cell Viability) More sensitive to drug alone; effective radiosensitization [2]. [2]
A549 Non-Small Cell Lung Cancer Wild-type 8.7 (Cell Viability) Less sensitive alone, but strong radiosensitization effect [2]. [2]
HCT116 p53-WT Colorectal Carcinoma Wild-type 1.8 (Cell Viability) Sensitive to clonogenic inhibition by this compound [2]. [2]
HCT116 p53-null Colorectal Carcinoma Null 4.1 (Cell Viability) Less sensitive to clonogenic inhibition, suggests p53-independent role [2]. [2]
Rhabdomyosarcoma Panel Sarcoma Mixed 5.7 (Median) Significantly less sensitive to this compound [1]. [1]
Glioblastoma (U87, SF767) Brain Cancer Wild-type ~10 (Tested) Reduced cell survival under hypoxia; HIF1α axis targeting [3]. [3]
Glioblastoma (U373) Brain Cancer Mutant ~10 (Tested) Reduced cell survival under hypoxia; HIF1α axis targeting (p53-independent) [3]. [3]

Protocols for Key Assays

In Vitro Clonogenic Survival and Radiosensitization Assay

This protocol assesses this compound's ability to inhibit proliferation and enhance radiation effects [2].

  • Cell Lines: H460, A549, HCT116 p53-WT, HCT116 p53-null.
  • Drug Treatment: Expose cells to this compound at varying concentrations (e.g., 0.25 µM for H460, 5 µM for A549) for a specified period before/during irradiation.
  • Irradiation: Irradiate cells at single doses (e.g., 2 Gy) or a dose range.
  • Clonogenic Assay: After irradiation, seed cells at low density and allow to form colonies for 1-2 weeks.
  • Data Analysis: Fix and stain colonies, count colonies (>50 cells). Calculate surviving fraction and fit data to a linear-quadratic model to determine Sensitivity Enhancement Ratio (SER).
In Vivo Tumor Growth Delay Study

This protocol evaluates the antitumor efficacy of this compound in mouse xenograft models [2] [1].

  • Animal Model: Immunodeficient mice (e.g., CB17SC scid-/- or BALB/c nu/nu) with subcutaneously implanted human tumor xenografts.
  • Drug Formulation: Prepare a 20 mg/mL solution of this compound by first mixing powder with 1N HCl (~2 molar equivalents) and 20% (w/v) hydroxypropyl-β-cyclodextrin. Vortex, sonicate, and stir overnight. Adjust pH to ~4 with 0.1N NaOH and adjust to final volume [1].
  • Dosing Regimen: Administer this compound orally at 20 mg/kg, once daily for 5 consecutive days, repeated weekly for up to 6 weeks [1].
  • Radiation (for combination studies): Local tumor irradiation can be performed per institutional protocols [2].
  • Endpoint Measurement: Monitor tumor volume regularly. Calculate Tumor Growth Delay and Dose Enhancement Factor (DEF) for combination therapy [2].
Cell Viability and Mechanism Assay (Under Hypoxia)

This protocol investigates p53-independent effects via the Mdm2-HIF1α axis [3].

  • Cell Lines: U87 (p53 WT), U373 (p53 mutant).
  • Hypoxia Induction: Place cells in a hypoxic chamber (1% O₂) for 6-48 hours.
  • Drug Treatment: Treat cells with this compound (e.g., 10 µM) or DMSO control under hypoxia.
  • Western Blotting: Prepare whole cell, nuclear, and cytoplasmic extracts. Probe for HIF1α, glycolytic enzymes (ENO, PGK1/2, GLUT1), VEGF, and loading controls.
  • Cell Survival Assay: Plate cells, treat with this compound under hypoxia for 48h, and stain with methylene blue to quantify viable cells.

Signaling Pathways and Mechanisms of Action

This compound's antitumor effects involve multiple pathways. The diagram below illustrates its two primary mechanisms.

G This compound Mechanisms: p53-Dependent and Independent Pathways cluster_p53_pathway p53-Dependent Pathway (Wild-type p53) cluster_hif_pathway p53-Independent Pathway (via HIF1α) Mdm2_p53 Mdm2-p53 Complex p53_free Stabilized p53 Mdm2_p53->p53_free this compound Inhibits p21 p21 Expression p53_free->p21 Apoptosis Apoptosis p53_free->Apoptosis G2_M_Arrest G2/M Cell Cycle Arrest p21->G2_M_Arrest Mdm2_Hif Mdm2-HIF1α Complex Hif_Stable Stabilized HIF1α (Nucleus) Mdm2_Hif->Hif_Stable Hif_Degraded HIF1α Degraded (Proteasome) Mdm2_Hif->Hif_Degraded this compound Promotes Glycolytic_Genes Glycolytic Enzyme Expression (VEGF, GLUT1, ENO, PGK) Hif_Stable->Glycolytic_Genes Tumor_Survival Tumor Cell Survival (Angiogenesis, Glycolysis) Glycolytic_Genes->Tumor_Survival IR Ionizing Radiation IR->p53_free Start Cellular Stress (e.g., Hypoxia) Start->Mdm2_Hif

The diagram shows this compound's two primary mechanisms. In the p53-dependent pathway, it disrupts the Mdm2-p53 complex, stabilizing p53 and leading to cell cycle arrest and apoptosis [2] [4]. This pathway is synergistic with ionizing radiation. In the p53-independent pathway, this compound disrupts the Mdm2-HIF1α complex under hypoxia, promoting HIF1α degradation and inhibiting expression of glycolytic enzymes and VEGF, crucial for tumor survival [3].

Key Application Notes

  • Patient Stratification: this compound demonstrates activity against tumors with both wild-type and mutant p53 status [1] [3]. Prioritize tumors with wild-type p53 for strategies relying on p53 reactivation, but do not exclude models with p53 dysfunction.
  • Combination Therapy Rationale: Strong preclinical evidence supports combining this compound with radiotherapy. It acts as a true radiosensitizer, enhancing tumor growth delay more effectively than either treatment alone [2].
  • Biological Endpoints: When evaluating efficacy, monitor downstream biomarkers like p53/p21 induction (p53-pathway) and decreases in HIF1α, VEGF, or glycolytic enzymes (p53-independent pathway) [2] [3].

References

IC50 Values of Serdemetan in Leukemia Models

Author: Smolecule Technical Support Team. Date: February 2026

The antitumor activity of Serdemetan is demonstrated across various leukemia cell lines and xenograft models. Table 1 summarizes the inhibitory concentrations (IC50) from in vitro studies, while Table 2 highlights key in vivo findings [1] [2] [3].

Table 1: In Vitro Cytotoxicity of this compound in Human Leukemia Cell Lines

Cell Line Cancer Type p53 Status IC50 (μM) Exposure Time Assay Type Reference
OCI-AML-3 Acute Myelogenous Leukemia (AML) Information Missing 0.24 72 hours Growth Inhibition [3] [4]
MOLM-13 Acute Myelogenous Leukemia (AML) Information Missing 0.33 72 hours Growth Inhibition [3] [4]
NALM-6 Acute Lymphoblastic Leukemia (ALL) Information Missing 0.32 - 0.48 72 hours Growth Inhibition [3] [5] [4]
REH Acute Lymphoblastic Leukemia (ALL) Information Missing 0.44 - 0.52 72 hours Growth Inhibition [3] [4]
K562 Chronic Myelogenous Leukemia (CML) Mutant 1.2 - 1.73 96 hours Growth Inhibition (DIMSCAN) [1] [3]
Kasumi-1 Acute Myelogenous Leukemia (AML) Information Missing 1.6 96 hours Growth Inhibition (DIMSCAN) [1]
RS4;11 Acute Lymphoblastic Leukemia (ALL) Information Missing 0.7 96 hours Growth Inhibition (DIMSCAN) [1]
CCRF-CEM Acute Lymphoblastic Leukemia (ALL) Information Missing 1.2 - 1.5 96 hours Growth Inhibition (DIMSCAN) [1]

Table 2: In Vivo Antitumor Efficacy of this compound in Leukemia Xenograft Models

Xenograft Model Cancer Type Dosage Regimen Route Key Efficacy Findings Reference
ALL Xenografts Acute Lymphoblastic Leukemia 20 mg/kg, daily x 5, for 6 weeks Oral Gavage Induced significant differences in EFS distribution in 5 out of 7 (71%) evaluable models. [1] [3]
REH Cells Acute Lymphoblastic Leukemia 80 mg/kg, once daily for 18 days Oral Gavage 68% tumor growth inhibition (TGI) and 45% extension of survival time. [3]

Mechanisms of Action in Leukemia Cells

This compound induces cell death in leukemia through multiple pathways, with primary mechanisms outlined below. The diagram illustrates how these pathways lead to apoptosis.

G This compound This compound (JNJ-26854165) MoA1 Antagonizes HDM2 Ubiquitin Ligase This compound->MoA1 MoA2 Inhibits Cholesterol Transport This compound->MoA2 p53 p53 Protein MoA1->p53 Stabilizes ABCA1 ABCA1 Degradation MoA2->ABCA1 Induces p21 p21 Upregulation p53->p21 Apoptosis Apoptosis (Programmed Cell Death) p21->Apoptosis Induces Cholesterol Cholesterol Accumulation in Endolysosomes ABCA1->Cholesterol Causes Cholesterol->Apoptosis Triggers

Primary Molecular Mechanisms
  • HDM2 Antagonism and p53 Activation: this compound binds to the RING domain of HDM2 (the human homolog of MDM2), preventing its interaction with the proteasome and disrupting the ubiquitination and degradation of p53. This leads to p53 stabilization and accumulation, activating p53-dependent transcription of pro-apoptotic genes like p21, ultimately inducing early apoptosis, particularly in p53 wild-type cells [3] [4].

  • Inhibition of Cholesterol Transport: Research indicates an HDM2-independent mechanism where this compound inhibits cellular cholesterol transport. It induces a Tangier disease-like phenotype, characterized by accumulation of cholesterol in endolysosomes and increased degradation of the cholesterol transporter ABCA1. This disruption of cholesterol homeostasis contributes to cell death, providing a mechanism for its activity in both wild-type and mutant p53 leukemia cells [2] [6].

Experimental Protocols for Leukemia Research

Here are detailed methodologies for key assays used to generate the data in this application note.

In Vitro Cell Proliferation Assay (MTT)

This protocol is used to determine IC50 values, such as those for REH and NALM-6 cells [3] [4].

  • Cell Lines: Human leukemia cells (e.g., REH, NALM-6, OCI-AML-3).
  • Culture Medium: RPMI 1640 supplemented with 10% heat-inactivated fetal calf serum (FCS).
  • Procedure:
    • Seed cells in 96-well plates at a density of 3x10³ to 5x10³ cells per well.
    • Incubate overnight for cell attachment and recovery.
    • Prepare serial dilutions of this compound in DMSO, then in culture medium (final DMSO concentration ≤0.1%).
    • Add drug to cells across a concentration range (e.g., 0.01 μM to 10 μM). Include vehicle control (DMSO).
    • Incubate plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.
    • Add MTT reagent (5 mg/mL) at 10 μL per well and incubate for 4 hours.
    • Carefully remove supernatant and dissolve formed formazan crystals in DMSO.
    • Measure absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate cell viability as (Absorbance_treated / Absorbance_control) × 100%. Use software (e.g., GraphPad Prism) to fit a dose-response curve and determine the IC50 value.
In Vivo Efficacy Study in Mouse Xenograft Models

This protocol describes the evaluation of this compound in leukemia xenografts [1] [3].

  • Animals: Female NOD/scid mice (for leukemia models).
  • Tumor Inoculation: Propagate human leukemia cells by intravenous inoculation.
  • Group Size: 8 mice per control or treatment group.
  • Drug Formulation:
    • Mix this compound powder with 1N HCl (~2 molar equivalents).
    • Add 20% (w/v) hydroxypropyl-β-cyclodextrin solution in sterile water.
    • Vortex, sonicate for ~20 minutes, and stir vigorously at room temperature overnight.
    • Adjust pH to approximately 4.0 using 0.1N NaOH.
    • Adjust to final volume with sterile water. Store at room temperature.
  • Dosage and Administration: Administer this compound (e.g., 20 mg/kg or 80 mg/kg) by oral gavage once daily. A common schedule is treatment for 5 consecutive days, repeated weekly for up to 6 weeks.
  • Response Monitoring: For leukemia models, monitor disease burden by measuring the percentage of human CD45-positive (hCD45) cells in peripheral blood via flow cytometry. Event-free survival (EFS) distributions are compared between treatment and control groups.

Application Considerations for Researchers

  • p53 Status: While initially developed as a p53 activator, this compound shows efficacy in models with both mutant and wild-type p53, likely due to its dual mechanisms of action [1] [2]. This broadens its potential therapeutic application.
  • Formulation Note: The 20% hydroxypropyl-β-cyclodextrin formulation adjusted to pH ~4 is well-established for in vivo oral administration studies [1]. For in vitro work, stock solutions are typically prepared in DMSO at high concentrations (e.g., 50 mg/mL, 152 mM) [7].

References

Comprehensive Application Notes and Protocols for Serdemetan (JNJ-26854165) in Glioblastoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Significance

Serdemetan (JNJ-26854165) represents a novel tryptamine derivative initially developed as an HDM2 ubiquitin ligase antagonist that activates p53-mediated apoptosis in cancer cells. Unlike traditional MDM2-p53 interaction inhibitors such as Nutlin-3, this compound appears to exhibit a multifaceted mechanism of action that extends beyond p53 activation, affecting critical pathways involved in glioblastoma progression and treatment resistance. Glioblastoma (GBM) remains the most aggressive primary brain tumor in adults, with median survival of only 15-17 months despite standard multimodality treatment involving surgical resection, radiotherapy, and temozolomide chemotherapy. The dismal prognosis and limited therapeutic advances in glioblastoma over recent decades have necessitated novel approaches targeting alternative pathways, positioning this compound as a candidate worth investigating despite its discontinued clinical development.

The significance of this compound in current glioblastoma research lies in its potential to target critical dependency pathways in glioblastoma cells, particularly through its impact on the MDM2-HIF1α axis and glycolytic regulation. Research indicates that approximately 84% of glioblastoma cases demonstrate deregulation of the p53-MDM2 pathway, with MDM2 amplification or overexpression occurring in approximately 14% of cases, making this axis a compelling therapeutic target. Furthermore, the ability of this compound to function independently of p53 status expands its potential applicability across diverse molecular subtypes of glioblastoma, addressing the significant heterogeneity that often undermines targeted therapeutic approaches.

Mechanisms of Action

Primary Molecular Targets

This compound was initially characterized as a p53 activator that functions through HDM2 ubiquitin ligase antagonism. Preclinical data indicates it induces early apoptosis in p53 wild-type cells and inhibits cellular proliferation followed by delayed apoptosis in the absence of functional p53. Unlike Nutlin-3, which robustly induces p21 expression through p53 activation, this compound treatment leads to increased p53 levels without corresponding robust induction of downstream p53 targets like p21, suggesting a divergent mechanism from classical MDM2-p53 binding inhibitors [1]. This indicates that this compound's antitumor effects may operate through p53-independent pathways, which is particularly relevant for glioblastoma, where p53 mutations occur in 25-30% of primary tumors and 60-70% of secondary cases.

Research has revealed that this compound significantly impacts the MDM2-HIF1α axis under hypoxic conditions, which are characteristic of the glioblastoma microenvironment. Treatment with this compound results in decreased HIF1α protein levels and subsequent reduction in HIF1α downstream targets including VEGF and key glycolytic enzymes such as enolase, phosphoglycerate kinase 1/2 (PGK1/2), and glucose transporter 1 (GLUT1) [1]. This effect on cancer cell metabolism is particularly significant given the well-established Warburg effect in glioblastoma, where tumor cells preferentially utilize glycolysis even under normoxic conditions.

Signaling Pathway Disruption

The diagram below illustrates the key molecular pathways affected by this compound treatment in glioblastoma cells:

G This compound This compound MDM2 MDM2 This compound->MDM2 Antagonizes p53 p53 This compound->p53 Stabilizes HIF1α HIF1α MDM2->HIF1α Stabilizes GlycolyticEnzymes Glycolytic Enzymes (Enolase, PGK1/2, GLUT1) HIF1α->GlycolyticEnzymes Transactivates VEGF VEGF HIF1α->VEGF Transactivates CellSurvival CellSurvival HIF1α->CellSurvival Promotes Apoptosis Apoptosis p53->Apoptosis Induces

Figure 1: this compound Mechanism of Action in Glioblastoma Cells. This compound antagonizes MDM2 function, leading to disruption of HIF1α stabilization under hypoxic conditions and p53 stabilization. The resulting downregulation of glycolytic enzymes and VEGF impairs tumor metabolism and angiogenesis, while promoting apoptosis.

This pathway disruption is particularly relevant in the context of glioma stem cells (GSCs), which contribute significantly to treatment resistance and tumor recurrence. The effect on glycolytic enzymes suggests this compound may target the metabolic dependencies of these treatment-resistant cell populations. Additionally, the suppression of VEGF aligns with observed anti-angiogenic effects in preclinical models, potentially compromising tumor vascularization.

Preclinical Efficacy Data

In Vitro Activity Against Glioblastoma Models

This compound has demonstrated concentration-dependent cytotoxicity across various glioblastoma cell lines, with differential sensitivity observed based on cellular characteristics. The table below summarizes published in vitro efficacy data:

Table 1: In Vitro Efficacy of this compound in Glioblastoma and Related Models

| Cell Line | p53 Status | Assay Type | IC50 Value (μM) | Experimental Conditions | Reference | |---------------|----------------|----------------|---------------------|----------------------------|--------------| | U87-MG | Wild-type Cell viability | ~10 μM Treatment for 6-48 hours [1] | | U373 | Mutant Cell viability | ~10 μM Treatment for 6-48 hours [1] | | SF767 | Wild-type Cell viability | ~10 μM Treatment for 6-48 hours [1] | | T98G | Unknown Growth inhibition | 5.80 μM 96-hour exposure [2] | | U-118-MG | Unknown Growth inhibition | 4.01 μM 96-hour exposure [2] | | SJ-GBM2 | Unknown Growth inhibition | 0.30 μM 96-hour exposure [3] | | Pediatric PPTP panel | Mixed Growth inhibition | Median: 1.8 μM 96-hour exposure; range: 0.3->10 μM [3] |

Notably, the significant variability in IC50 values across different glioblastoma models suggests context-dependent sensitivity, possibly influenced by factors such as MDM2 expression levels, p53 status, and compensatory pathway activation. The particularly low IC50 in the SJ-GBM2 line (0.3 μM) indicates certain glioblastoma subtypes may exhibit enhanced sensitivity to this compound [3]. Importantly, studies have demonstrated that this compound's effects on HIF1α stabilization and glycolytic enzyme expression occur independently of p53 status, with similar efficacy observed in wild-type (U87, SF767) and mutant p53 (U373) glioblastoma cells [1].

In Vivo Antitumor Activity

In vivo studies utilizing xenograft models have provided evidence for this compound's antitumor activity against glioblastoma and other central nervous system tumors:

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Model Type Dosing Regimen Key Findings Reference
Subcutaneous glioblastoma xenografts 20 mg/kg, oral gavage, daily ×5 for 6 weeks Significant differences in EFS distribution in 18/37 solid tumors; objective responses in 4/37 solid tumor xenografts [3]
Pediatric PPTP in vivo panel 20 mg/kg, oral gavage, daily ×5 for 6 weeks Induced significant differences in EFS distribution compared to control [3]
Glioblastoma cell line-derived xenografts 10-30 mg/kg, specific regimen not detailed Delayed tumor growth by inhibiting proliferation and blocking migration of endothelial cells [1]

The Pediatric Preclinical Testing Program (PPTP) studies demonstrated that this compound induced significant differences in event-free survival (EFS) distribution compared to control in 18 of 37 solid tumor xenografts, with objective responses observed in 4 of 37 solid tumor xenografts [3]. These responses were noted in xenografts with both mutant and wild-type p53, supporting the p53-independent mechanisms observed in vitro.

Experimental Protocols

In Vitro Cell Viability and Proliferation Assays
4.1.1 Cell Culture and Compound Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution by dissolving this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Concentrations: Prepare serial dilutions in complete cell culture medium immediately before use. Recommended testing range: 0.1-30 μM, with final DMSO concentration not exceeding 0.1% (v/v).

  • Cell Lines: Culture glioblastoma cell lines (e.g., U87-MG, U373, SF767) in Dulbecco's modified Eagle's medium with high glucose, supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified incubator with 5% CO₂.

4.1.2 Hypoxia Treatment Protocol
  • Place cells in a modular incubator chamber with 1% O₂, 5% CO₂, and balance N₂ for 6-48 hours to simulate tumor hypoxia.

  • Include normoxic controls (21% O₂) for comparison.

  • Treat cells with this compound (recommended: 10 μM) or vehicle control (DMSO) during hypoxia exposure.

4.1.3 Cell Viability Assessment
  • Plate cells in 96-well plates at a density of 3,000-5,000 cells/well and allow to adhere overnight.

  • Treat with this compound serial dilutions for 96 hours.

  • Assess viability using MTT, MTS, or Alamar Blue assays according to manufacturer protocols.

  • For clonogenic survival assays, plate at lower density (200-500 cells/well), treat for 24 hours, then allow 10-14 days for colony formation before fixing, staining with crystal violet, and counting colonies (>50 cells).

Protein Expression Analysis by Western Blot
4.2.1 Cell Lysis and Protein Extraction
  • After treatment, rinse cells with ice-cold PBS and lyse using RIPA buffer (25 mM Tris HCl, pH 8.0, 150 mM NaCl, 1% IGEPAL, 1 mM EDTA, 1 mM EGTA) supplemented with protease and phosphatase inhibitors (1 mM PMSF, 10 μg/mL aprotinin, 10 μg/mL leupeptin, 1 mM Na₃VO₄, and 10 mM NaF).

  • Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Collect supernatant and determine protein concentration using BCA assay.

4.2.2 Nuclear-Cytoplasmic Fractionation
  • Wash cells with PBS and resuspend in hypotonic buffer (10 mM HEPES, pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA) with protease inhibitors.

  • Incubate on ice for 15 minutes, then add IGEPAL to 0.5% and vortex vigorously.

  • Centrifuge at 10,000 × g for 5 minutes at 4°C; collect supernatant (cytoplasmic fraction).

  • Resuspend nuclear pellet in high-salt buffer (20 mM HEPES, pH 7.9, 400 mM NaCl, 1 mM EDTA, 1 mM EGTA) and rotate at 4°C for 30 minutes.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C; collect supernatant (nuclear fraction).

4.2.3 Western Blot Procedure
  • Separate 20-50 μg protein by SDS-PAGE (8-12% gels depending on target protein size) and transfer to PVDF membranes.

  • Block with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C:

    • Anti-HIF1α (1:1000, Santa Cruz HIa-67)
    • Anti-MDM2 (1:1000, Santa Cruz SMP14 or EMD 2A10/4B11)
    • Anti-p53 (1:1000, Santa Cruz DO-1)
    • Anti-GAPDH (1:5000, Santa Cruz 6C5) or anti-α-tubulin (1:5000, Santa Cruz TU-02) as loading controls
    • Anti-glycolytic enzymes: enolase (1:1000, Santa Cruz 5A4), PGK1/2 (1:1000, Santa Cruz A-5), GLUT1 (1:1000, Santa Cruz H-43)
  • Incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detect using enhanced chemiluminescence substrate and visualize with imaging system.

In Vivo Efficacy Studies
4.3.1 Animal Model Establishment
  • Use 4-6 week old immunodeficient mice (CB17SC scid−/− for subcutaneous models or BALB/c nu/nu for orthotopic glioma models).

  • For subcutaneous models: implant 1×10⁶ glioblastoma cells in 100 μL PBS/Matrigel (1:1) into the flank.

  • For orthotopic models: stereotactically implant 2×10⁵ cells in 5 μL PBS into the striatum (2 mm lateral, 0.2 mm anterior to bregma, 3 mm depth).

  • Randomize mice into treatment and control groups when tumors reach 100-150 mm³ (subcutaneous) or 7 days post-implantation (orthotopic).

4.3.2 Drug Formulation and Administration
  • Formulate this compound for oral gavage by mixing powder with 1N HCl (~2 molar equivalents) and 20% (w/v) hydroxypropyl-β-cyclodextrin in sterile water.

  • Vortex, sonicate for ~20 minutes, and stir vigorously at room temperature overnight for complete dissolution.

  • Adjust pH to ~4 using 0.1N NaOH and adjust to final volume with sterile water.

  • Administer at 20 mg/kg by oral gavage using a daily schedule (daily ×5 for 6 weeks).

  • Store formulated drug at room temperature protected from light.

4.3.3 Response Assessment
  • For subcutaneous tumors: Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume as (length × width²)/2.

  • Record event-free survival (EFS) as time until tumor volume exceeds 4× initial volume (for solid tumors).

  • For orthotopic models: Monitor survival as the primary endpoint or use bioluminescence imaging if luciferase-expressing cells were implanted.

  • At study endpoint, collect tumors for immunohistochemical analysis of HIF1α, VEGF, glycolytic enzymes, and apoptosis markers (TUNEL staining).

Research Applications and Integration

Application in Glioblastoma Research

This compound represents a valuable tool compound for investigating MDM2-mediated pathways in glioblastoma beyond classical p53 activation. Researchers should consider incorporating this compound in the following experimental contexts:

  • Metabolic targeting strategies: Given its effect on HIF1α stability and glycolytic enzyme expression, this compound can be used to study metabolic dependencies in glioblastoma stem cells and treatment-resistant subpopulations.

  • Hypoxia-directed therapy: The compound's ability to disrupt HIF1α stabilization under hypoxic conditions makes it particularly relevant for targeting the hypoxic tumor niche, a key contributor to therapeutic resistance.

  • Combination therapy development: this compound may potentiate the effects of conventional DNA-damaging agents; sequential administration studies with temozolomide or radiation should be explored.

  • Biomarker discovery: Research should focus on identifying predictive biomarkers of response, potentially including MDM2 expression levels, HIF1α pathway activation status, or glycolytic dependency markers.

Comparison to Other MDM2-Targeting Agents

The experimental data suggest this compound possesses a distinct mechanism compared to other MDM2 inhibitors like Nutlin-3. Unlike Nutlin-3, which robustly induces p21 expression through p53 activation, this compound treatment leads to increased p53 levels without corresponding robust induction of downstream p53 targets [1]. This distinction is crucial for researchers selecting appropriate tool compounds for specific mechanistic studies.

Practical Considerations and Limitations

When designing studies with this compound, researchers should account for several practical considerations:

  • Formulation stability: The hydroxypropyl-β-cyclodextrin-based formulation remains stable at room temperature, but should be protected from light and used within 48 hours of preparation.

  • Dosing schedule: The established 20 mg/kg daily ×5 for 6 weeks regimen has demonstrated efficacy, but alternative schedules (e.g., intermittent dosing) may mitigate potential toxicity while maintaining efficacy.

  • Blood-brain barrier penetration: While not explicitly measured in available studies, observed efficacy in intracranial models suggests adequate CNS penetration.

  • Context-dependent sensitivity: The variability in IC50 values across different glioblastoma models indicates that baseline molecular characteristics significantly influence response, necessitating careful model selection.

Conclusion

This compound represents a multifunctional MDM2 antagonist with promising preclinical activity against glioblastoma through mechanisms that extend beyond classical p53 activation. Its ability to disrupt the MDM2-HIF1α axis and suppress glycolytic enzyme expression positions it as a unique metabolic targeting agent worthy of further investigation despite its discontinued clinical development. Researchers should consider its application in studying glioblastoma metabolism, hypoxia adaptation, and treatment resistance mechanisms. The provided protocols establish a framework for standardized evaluation of this compound in both in vitro and in vivo glioblastoma models, facilitating comparison across studies and contributing to the development of novel therapeutic strategies for this devastating disease.

References

Application Notes: Serdemetan as an Inhibitor of the Hypoxia Response

Author: Smolecule Technical Support Team. Date: February 2026

Serdemetan (JNJ-26854165) is an MDM2 antagonist. Research indicates its effects extend beyond p53 activation to directly modulating the cellular response to hypoxia, independent of p53 status. This makes it a compound of interest for targeting hypoxic tumor environments, particularly in aggressive cancers like glioblastoma [1].

The core mechanism involves the disruption of the MDM2-HIF-1α signaling axis. Under hypoxia, MDM2 typically stabilizes the HIF-1α transcription factor. This compound antagonizes MDM2, leading to decreased HIF-1α protein levels, preventing its nuclear accumulation, and thereby inhibiting the transcription of downstream genes essential for angiogenesis and glycolysis [1].

The quantitative effects of this compound on HIF-1α and its downstream targets across different human glioblastoma cell lines are summarized in the table below.

Table 1: Summary of Key Hypoxia-Related Effects of this compound in Glioblastoma Models

Experimental Readout Effect of this compound Cell Lines Tested (p53 status) Key Findings
Nuclear HIF-1α Levels Decrease U87 (functional), SF767 (functional), U373 (non-functional) Reduction under hypoxia; effect blocked by proteasome inhibitor MG132, implying proteasomal degradation [1].
VEGF Expression Decrease U87, SF767, U373 Decreased protein levels and promoter activity, indicating impaired angiogenesis signaling [1].
Glycolytic Enzyme Expression Decrease U87, SF767, U373 Reduced levels of Enolase, Phosphoglycerate Kinase 1/2 (PGK1/2), and Glucose Transporter 1 (GLUT1) [1].
Cell Survival under Hypoxia Decrease U87, SF767, U373 Reduced viable cell count after 48-hour treatment in colony-forming assays, confirming functional impact [1].

Experimental Protocols

Here is a detailed methodology for key experiments investigating this compound's effects on hypoxia signaling.

Protocol 1: Assessing HIF-1α Stabilization and Localization

This protocol outlines the treatment of cells with this compound under hypoxic conditions to evaluate its effect on HIF-1α protein levels and subcellular localization [1].

  • Cell Culture and Treatment

    • Cell Lines: Human glioblastoma cells (e.g., U87MG, SF767, U373).
    • Culture Conditions: Maintain in Dulbecco’s Modified Eagle’s Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C with 5% CO₂ [1].
    • This compound Preparation: Prepare a 10 mM stock solution in DMSO. For treatment, dilute to working concentrations (e.g., 10-30 µM) in culture medium. Use DMSO as a vehicle control [1].
    • Hypoxia Induction: Place culture plates in a hypoxic chamber with 1% O₂, 5% CO₂, and balance N₂ for 4-24 hours. A standard CO₂ incubator is used for normoxic controls (21% O₂) [1].
  • Nuclear and Cytoplasmic Fractionation

    • Harvest cells and fractionate using a commercial kit or established protocols.
    • Briefly, lyse cells in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, protease inhibitors) for cytoplasmic extracts. Pellet nuclei and lyse in a high-salt buffer (e.g., 20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 25% glycerol, 0.2 mM EDTA) for nuclear extracts [1].
  • Western Blot Analysis

    • Sample Preparation: Boil whole-cell lysates or fractionated extracts in Laemmli buffer.
    • Antibodies:
      • Primary: Anti-HIF-1α (clone H1a67), Anti-MDM2 (clones SMP14, 2A10, or 4B11), Anti-α-Tubulin (loading control), Anti-Lamin B/C (nuclear fraction control) [1].
    • Expected Result: this compound treatment under hypoxia should result in a marked reduction of HIF-1α levels in the nuclear fraction compared to the DMSO control [1].
Protocol 2: Evaluating Downstream Functional Consequences

This protocol measures the impact on HIF-1α transcriptional targets and overall cell survival under hypoxia.

  • Analysis of HIF-1α Downstream Targets

    • Method: Western Blot
      • Targets: VEGF, Glycolytic enzymes (Enolase, PGK1/2, GLUT1).
      • Procedure: Treat cells with this compound (e.g., 30 µM) or DMSO under hypoxic conditions for 24-48 hours. Prepare whole-cell lysates and perform Western blotting with antibodies against the target proteins. GAPDH or α-Tubulin can serve as loading controls [1].
    • Method: Luciferase Reporter Assay
      • Procedure: Transfert cells with a luciferase reporter construct under the control of the VEGF promoter. After 24 hours, treat with this compound or DMSO under hypoxia for an additional 24 hours. Measure luciferase activity to assess transcriptional inhibition [1].
  • Cell Survival Assay under Hypoxia

    • Method: Colony-Forming Assay
      • Procedure: Plate cells in 12-well plates (e.g., 150,000 cells/well). The next day, treat with this compound or DMSO and place in a hypoxic chamber (1% O₂) for 48 hours.
      • Staining and Quantification: After treatment, stain cells with methylene blue. Liberate the dye with 0.5 M HCl and measure absorbance at 595 nm to quantify the number of viable, adherent cells [1].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the molecular mechanism of this compound and the key experimental steps to validate its effects.

G cluster_mechanism Molecular Mechanism of this compound cluster_protocol Key Experimental Steps Hypoxia Hypoxic Stress HIF1a_stable HIF-1α Stabilization (Normally via MDM2) Hypoxia->HIF1a_stable HIF1a_degraded HIF-1α Ubiquitination & Proteasomal Degradation HIF1a_stable->HIF1a_degraded With this compound NuclearTransloc HIF-1α Nuclear Translocation HIF1a_stable->NuclearTransloc P2 2. Protein Analysis (Western Blot: HIF-1α, VEGF, Glycolytic Enzymes) HIF1a_degraded->P2 GeneExp Gene Transcription: VEGF, GLUT1, PGK, etc. NuclearTransloc->GeneExp Outcomes Pro-Tumor Outcomes: Angiogenesis, Glycolysis, Cell Survival GeneExp->Outcomes P5 5. Functional Assay (Colony-Forming Survival under Hypoxia) Outcomes->P5 This compound This compound Treatment MDM2 Antagonizes MDM2 This compound->MDM2 Inhibits MDM2->HIF1a_degraded Promotes P1 1. Cell Culture & Treatment (Glioblastoma lines, Hypoxia 1% O₂, this compound 10-30 µM) P1->P2 P4 4. Transcriptional Assay (VEGF Luciferase Reporter) P1->P4 P1->P5 P3 3. Fractionation (Nuclear vs. Cytoplasmic HIF-1α) P2->P3

Critical Considerations for Researchers

  • p53-Independent Effects: A key finding is that this compound's impact on the HIF-1α pathway and cell survival under hypoxia occurs in cell lines regardless of their p53 status (wild-type or mutant). This broadens its potential therapeutic application beyond cancers with functional p53 [1].
  • Proteasomal Degradation: The stabilization of HIF-1α by this compound under hypoxia can be reversed by co-treatment with the proteasome inhibitor MG132. This confirms that the compound acts by promoting the proteasomal degradation of HIF-1α [1].
  • Therapeutic Implications: The ability to suppress glycolysis and angiogenesis via HIF-1α inhibition presents a promising strategy for targeting the hypoxic core of tumors, which is often resistant to conventional therapies [1] [2].

References

Comprehensive Application Notes and Protocols: Assessing Serdemetan's Effects on Endothelial Cell Migration and Angiogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Serdemetan (JNJ-26854165) and Angiogenesis

This compound (JNJ-26854165) is a novel tryptamine derivative initially developed as an Mdm2 antagonist anticipated to activate p53 tumor suppressor pathways. However, emerging research has revealed that this compound exhibits pleiotropic effects beyond p53 activation, including significant anti-angiogenic properties through mechanisms that impair endothelial cell function. Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is critical for tumor growth and metastasis, making it a promising therapeutic target. endothelial cells (ECs) play a central role in angiogenesis, undergoing activation, proliferation, migration, and tube formation in response to pro-angiogenic signals. The VEGF signaling pathway represents the principal angiogenic pathway, with VEGF-A/VEGFR2 being the most prominent ligand-receptor complex responsible for endothelial proliferation, migration, survival, and new vessel formation [1].

This compound demonstrates potent anti-angiogenic effects by targeting multiple aspects of endothelial cell function. Preclinical studies have shown that this compound inhibits proliferation, migration, and capillary-like tube formation of endothelial cells, effectively disrupting the angiogenic process [2]. These effects appear to be mediated through this compound's ability to antagonize the Mdm2-HIF1α axis, leading to decreased levels of HIF1α and its downstream targets, including VEGF and key glycolytic enzymes [3] [4]. This multi-faceted mechanism of action makes this compound a compelling candidate for anti-angiogenic cancer therapy, particularly in combination with other treatment modalities such as radiotherapy [2]. The following application notes and protocols provide detailed methodologies for assessing this compound's effects on endothelial cell migration and angiogenic potential, enabling researchers to quantitatively evaluate its anti-angiogenic properties.

Mechanism of Action and Experimental Evidence

Molecular Mechanisms of this compound's Anti-Angiogenic Effects

This compound exerts its anti-angiogenic effects through multiple interconnected pathways that converge on endothelial cell dysfunction and impaired angiogenesis. The primary mechanism involves disruption of the Mdm2-HIF1α axis, a critical pathway for tumor adaptation to hypoxic conditions. Under normal hypoxic conditions, Mdm2 stabilizes HIF1α, leading to transcriptional activation of pro-angiogenic factors including VEGF. However, this compound treatment antagonizes this stabilization, resulting in decreased HIF1α protein levels even under hypoxic conditions [3] [4]. This reduction in HIF1α leads to diminished nuclear translocation and subsequent downregulation of HIF1α target genes, including VEGF and glycolytic enzymes such as enolase, phosphoglycerate kinase 1/2 (PGK1/2), and glucose transporter 1 (GLUT1) [3]. The decrease in VEGF secretion creates an unfavorable microenvironment for endothelial cell migration and tube formation, effectively impairing angiogenesis.

Additionally, this compound may influence endothelial function through p53-independent pathways. While initially developed as an Mdm2 inhibitor to activate p53, this compound does not consistently induce p53 transcriptional activity across all cell lines [3] [4]. Experimental evidence shows that this compound treatment elevates p53 protein levels in glioblastoma cells but fails to robustly induce p21, a key p53 target gene, suggesting that p53 is not transcriptionally active with this compound treatment alone [3]. This indicates that the anti-angiogenic effects observed in endothelial cells occur primarily through p53-independent mechanisms. Furthermore, studies suggest that this compound may also inhibit cholesterol transport, inducing a Tangier disease phenotype characterized by accumulation of cholesterol within endosomes, which could indirectly affect endothelial cell membrane composition and signaling pathways [5].

Experimental Evidence for Anti-Angiogenic Activity

Table 1: Key Experimental Findings on this compound's Effects on Endothelial Cells

Experimental Model Treatment Conditions Key Findings Reference
Human microvascular endothelial cells (HMEC-1) 0.1-10 µM this compound for 48 hours Inhibition of HMEC-1 proliferation with IC50 of 2.5 µM; Inhibition of endothelial cell migration [2]
Glioblastoma cell lines (U87, SF767, U373) 10 µM this compound under hypoxic conditions (1% O2) for 6 hours Decreased HIF1α protein levels; Reduced VEGF expression and secretion; Downregulation of glycolytic enzymes [3] [4]
In vitro tube formation assay HMEC-1 cells treated with this compound on Matrigel matrix Inhibition of capillary-like tube formation; Disruption of endothelial network formation [2]
Non-small cell lung cancer xenografts Oral this compound (50 mg/kg) with radiation Enhanced radiation-induced tumor growth delay; Anti-angiogenic effects in vivo [2]
Mantle cell lymphoma and multiple myeloma cells 0.25-3 µM this compound for 48 hours Inhibition of cholesterol transport; Accumulation of intracellular lipids [5]

The inhibition of endothelial cell migration by this compound has been demonstrated through multiple assay systems. In scratch/wound healing assays, this compound treatment significantly reduces the migration capacity of human microvascular endothelial cells (HMEC-1) in a dose-dependent manner [2]. This impairment of migration directly impacts the early stages of angiogenesis, as endothelial cell migration is essential for sprouting and new vessel formation. Furthermore, this compound disrupts the later stages of angiogenesis by inhibiting capillary-like tube formation when endothelial cells are cultured on Matrigel basement membrane matrix [2]. These experimental findings provide compelling evidence for this compound's anti-angiogenic properties and support its development as a potential therapeutic agent targeting tumor vasculature.

G Hypoxia Hypoxia Mdm2 Mdm2 Hypoxia->Mdm2 Stabilizes HIF1α HIF1α Mdm2->HIF1α Stabilizes VEGF VEGF HIF1α->VEGF Transactivates GlycolyticEnzymes GlycolyticEnzymes HIF1α->GlycolyticEnzymes Transactivates Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes EndothelialMigration EndothelialMigration VEGF->EndothelialMigration Stimulates This compound This compound This compound->Mdm2 Antagonizes HIF1α_Degradation HIF1α_Degradation This compound->HIF1α_Degradation Induces Reduced_VEGF Reduced_VEGF HIF1α_Degradation->Reduced_VEGF Leads to Impaired_Migration Impaired_Migration Reduced_VEGF->Impaired_Migration Causes Inhibited_Angiogenesis Inhibited_Angiogenesis Impaired_Migration->Inhibited_Angiogenesis Results in

Figure 1: Molecular mechanism of this compound-mediated inhibition of endothelial cell migration and angiogenesis. This compound antagonizes the Mdm2-HIF1α axis, leading to decreased HIF1α stabilization and subsequent reduction in VEGF expression. The resulting impairment of endothelial cell migration contributes to inhibited angiogenesis.

Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)

Principle and Applications

The scratch wound healing assay is a well-established, straightforward method for assessing two-dimensional cell migration in vitro. This technique measures the collective migration of endothelial cells into a mechanically created "wound" area, simulating one of the critical steps in angiogenesis. The assay provides quantitative data on migration kinetics and has been successfully employed to demonstrate this compound's inhibitory effects on endothelial cell motility [2]. When endothelial cells are treated with this compound, they exhibit significantly reduced migration capacity, as evidenced by decreased wound closure rates compared to untreated controls. This method is particularly valuable for evaluating anti-angiogenic compounds because it requires minimal specialized equipment beyond standard cell culture tools and imaging systems, making it accessible to most research laboratories. Additionally, the scratch assay can be adapted for high-throughput screening of multiple compounds or concentrations when combined with automated imaging and analysis systems.

Detailed Protocol
  • Step 1: Cell Seeding - Plate rat brain endothelial cells (RBE4) or other appropriate endothelial cells (e.g., HUVECs, HMEC-1) at a density of (5 \times 10^4) cells per well in a 24-well plate or (2 \times 10^5) cells per well in a 6-well plate pre-coated with collagen-I [6]. Culture the cells in complete endothelial growth medium (EGM-2 with supplements) until they reach near-confluent monolayers (typically 2-3 days), changing medium every 2-3 days [6].

  • Step 2: Serum Starvation - Before creating the wound, replace the complete growth medium with serum-free working medium (EBM-2 basal medium with 0.5% FBS) and incubate overnight to synchronize cell cycles and minimize proliferation-mediated wound closure [6]. This step is crucial for ensuring that wound closure primarily reflects migration rather than cell proliferation.

  • Step 3: Wound Creation - Scrape the cell monolayer in a straight line using a sterile p200 or p1000 pipette tip, applying consistent pressure and angle across all samples [6]. To ensure accurate imaging of the same locations over time, mark reference points on the outer bottom of the culture plate using a razor blade or ultrafine tip marker. Immediately after scratching, gently wash wells twice with warm working media to remove detached cells and debris, then add fresh working medium containing this compound at desired concentrations (typically 1-10 µM based on experimental data) [2].

  • Step 4: Migration Period and Imaging - Return the plates to the CO2 incubator (37°C, 5% CO2) for 8-24 hours to allow migration [6]. Acquire images at time zero (immediately after wound creation) and at regular intervals (e.g., every 4-6 hours) using a phase-contrast microscope. Ensure consistent imaging parameters and capture at least 4 random areas per well at each time point, using the reference marks to locate the same positions.

  • Step 5: Fixation and Staining (Optional) - After the migration period, wash cells twice with PBS gently to remove detached or dead cells, then fix with 4% paraformaldehyde (PFA) for 10 minutes at 4°C [6]. While not always necessary for basic analysis, fixation allows for longer-term storage and additional staining if desired for more detailed morphological analysis.

Table 2: Recommended Experimental Conditions for this compound Migration Assays

Parameter Recommended Conditions Alternatives Purpose
Cell Type HMEC-1, RBE4 HUVECs, Primary microvascular ECs HMEC-1 provides microvascular relevance
This compound Concentration 1-10 µM 0.1-20 µM (dose response) Cover physiologically relevant concentrations
Serum Concentration 0.5% FBS 0.1-2% FBS Minimize proliferation while maintaining viability
Migration Duration 8-16 hours 4-24 hours Balance complete closure in controls with detection window
Imaging Intervals Every 4 hours Every 2-6 hours Capture migration kinetics adequately
Positive Control VEGF (10-50 ng/mL) FGF, EGF Confirm migratory capacity of cells
Negative Control DMSO vehicle No treatment Establish baseline migration

Endothelial Tube Formation Assay

Principle and Applications

The tube formation assay on basement membrane matrix represents one of the most widely used in vitro models for assessing angiogenic potential, as it mimics multiple steps of the angiogenesis process in vivo. In this assay, endothelial cells plated on a reconstituted basement membrane (Matrigel) attach, align, and form capillary-like tube structures within hours, representing key aspects of vasculogenesis and angiogenesis [6]. The formation of these tubular networks requires endothelial cell migration, proliferation, differentiation, and reorganization—all processes that can be evaluated quantitatively. This compound has been shown to significantly inhibit tube formation in this assay system, demonstrating its potent anti-angiogenic activity [2]. The assay offers a relatively rapid and reliable method for screening anti-angiogenic compounds and investigating signaling mechanisms underlying endothelial morphogenesis. When combined with the migration assay, it provides comprehensive insight into different stages of the angiogenic process affected by therapeutic interventions.

Detailed Protocol
  • Step 1: Matrigel Preparation - Thaw Growth Factor Reduced (GFR) Matrigel matrix completely on ice or in a cold room to maintain its liquid state [6]. Keep the Matrigel on ice throughout the preparation process. Using pre-cooled pipette tips, carefully add 50-100 µL of soluble Matrigel into wells of a 48-well or 24-well plate, ensuring even coverage without bubble formation.

  • Step 2: Matrigel Polymerization - Incubate the plates with Matrigel at 37°C for 30-60 minutes to allow polymerization into insoluble gels [6]. During this process, the Matrigel transitions from a liquid to a solid gel-like consistency, providing the necessary substrate for tube formation. Avoid disturbing the plates during polymerization to ensure uniform gel formation.

  • Step 3: Cell Preparation and Seeding - Detach RBE4 cells or other endothelial cells (e.g., HMEC-1, HUVECs) using 0.05% trypsin-EDTA solution when they reach 80-90% confluence [6]. Collect and suspend the cells in EBM-2 medium with 0.5% FBS, then count using a hemocytometer. Dilute the cell suspension to (2.5 \times 10^4) cells/mL and seed onto the surface of Matrigel-coated wells at a density of (5 \times 10^3) cells/well for a 48-well plate format [6].

  • Step 4: Compound Treatment and Incubation - Add this compound at desired concentrations (typically 1-10 µM) immediately after cell seeding or include in the cell suspension medium. Incubate the plate in a CO2 incubator at 37°C for 6-18 hours [6]. The optimal incubation time may vary depending on the specific endothelial cell type and their inherent tube-forming capacity.

  • Step 5: Imaging and Analysis - Examine the cells using a phase-contrast microscope and capture 2-3 representative images from each well [6]. For better visualization of the tubular structures, optional staining with calcein AM or other viable cell dyes can be performed before imaging. Quantify tube formation by counting the number of complete rings (enclosed circles of tubes) in each well or using image analysis software to measure total tube length, number of branches, or mesh area [6].

G cluster_1 Pre-Assay Preparation cluster_2 Assay Setup cluster_3 Incubation & Analysis CellCulture CellCulture MatrigelPreparation Matrigel Preparation (Thaw on ice, aliquot to plates) CellCulture->MatrigelPreparation MatrigelPolymerization Matrigel Polymerization (37°C for 30-60 min) MatrigelPreparation->MatrigelPolymerization CompoundPreparation CompoundPreparation SerdemetanTreatment This compound Treatment (1-10 µM in medium) CompoundPreparation->SerdemetanTreatment CellSeeding Cell Seeding (5×10³ cells/well in EBM-2 + 0.5% FBS) MatrigelPolymerization->CellSeeding CellSeeding->SerdemetanTreatment TubeFormation Tube Formation Incubation (37°C, 6-18 hours) SerdemetanTreatment->TubeFormation Imaging Image Acquisition (Phase-contrast microscopy) TubeFormation->Imaging Quantification Tube Network Quantification (Count complete rings, measure length) Imaging->Quantification

Figure 2: Experimental workflow for assessing this compound's effects on endothelial tube formation. The process involves preparing basement membrane matrix, seeding endothelial cells in the presence of this compound, allowing tube formation, and quantitatively analyzing the resulting capillary-like structures.

Data Analysis and Interpretation

Quantitative Analysis Methods

Robust quantification of migration and tube formation assays is essential for accurately assessing this compound's anti-angiogenic effects. For the scratch migration assay, analyze the acquired images using image analysis software such as ImageJ with appropriate plugins. Measure the gap width at each time point and calculate the percentage of wound closure using the formula:

[ \text{% Wound Closure} = \left(1 - \frac{\text{Gap area at T}_x}{\text{Gap area at T}_0}\right) \times 100 ]

where (T_0) represents the initial time point immediately after wound creation, and (T_x) represents subsequent time points. Alternatively, measure the leading edge advancement by tracking the distance migrated by cells from the wound edge. For more sophisticated analysis, time-lapse live-cell imaging can provide migration kinetics and parameters such as migration velocity and directionality.

For the tube formation assay, quantify the extent of capillary network formation by counting the number of complete rings (enclosed circular structures) in each well, which directly reflects the capability to form tubes and angiogenic ability [6]. Alternatively, use automated image analysis software to measure total tube length, number of branches, number of nodes (branch points), or mesh area (total area enclosed by tubes). Normalize these parameters to control conditions to determine the percentage inhibition caused by this compound treatment. Consistent with published findings, expect to observe dose-dependent inhibition of both migration and tube formation with this compound treatment, with significant effects typically observed in the 1-10 µM concentration range [2].

Interpretation and Significance

These in vitro findings have significant translational relevance for cancer therapy, as angiogenesis is essential for tumor growth and metastasis. The demonstrated anti-angiogenic activity of this compound, particularly when combined with its previously reported radiosensitizing properties [2], supports its potential development as a combination therapy agent in oncology. Furthermore, the differential sensitivity of endothelial cells from various vascular beds to this compound may inform its application for specific cancer types. When reporting results, include both quantitative data and representative images to provide comprehensive evidence of this compound's effects on endothelial cell function and angiogenesis.

Troubleshooting and Technical Considerations

  • Inconsistent Wound Width - If scratch wounds show variable widths between wells, ensure consistent pressure and angle when using pipette tips. Consider using commercial wound makers that create uniform wounds across multiple wells simultaneously. Practice the technique to develop consistency before performing critical experiments.

  • Incomplete or Non-uniform Tube Formation - If endothelial cells fail to form proper tubular networks in control conditions, verify that Matrigel batches are not expired and have been properly stored at -20°C. Test different cell seeding densities to optimize for specific endothelial cell types, as density significantly affects tube formation. Ensure Matrigel polymerization is complete before seeding cells by checking for firm, non-sticky surfaces.

  • High Background Migration in Controls - If control wells show unexpectedly rapid wound closure, confirm that serum starvation was adequate (typically overnight) to minimize proliferation-mediated closure. Validate that the serum concentration in the migration medium is sufficiently low (0.1-0.5% FBS) while maintaining cell viability. Consider using mitomycin C (typically 1-5 µg/mL for 2 hours before wounding) to inhibit proliferation if necessary.

  • Variable this compound Effects - If this compound shows inconsistent inhibition across experiments, verify compound solubility and stability in the chosen vehicle (typically DMSO). Prepare fresh this compound solutions for each experiment and avoid repeated freeze-thaw cycles. Ensure consistent treatment timing relative to wound creation or cell seeding. Include appropriate positive controls (e.g., known VEGF inhibitors) to validate assay responsiveness.

  • Imaging and Analysis Challenges - For inconsistent image analysis results, establish standardized imaging protocols with fixed magnification, lighting, and camera settings. Ensure all images are captured in focus and with sufficient contrast. For tube formation analysis, use thresholding consistently across all images when employing automated analysis software. When counting complete rings manually, implement blinding procedures to eliminate observer bias.

References

Comprehensive Application Notes and Protocols for Serdemetan (JNJ-26854165) as a Radiosensitizer in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Serdemetan as a Radiosensitizing Agent

This compound (JNJ-26854165) is a novel tryptamine derivative that has emerged as a promising radiosensitizing agent with multiple mechanisms of action. Initially characterized as an HDM2 antagonist that activates p53 pathways, subsequent research has revealed additional p53-independent effects that contribute to its radiosensitization properties. This compound demonstrates significant potential for enhancing radiation efficacy across various cancer types, particularly those with wild-type p53 status. The dual functionality of this compound—directly inhibiting tumor cell proliferation while simultaneously sensitizing cells to radiation—makes it an attractive candidate for combination therapy approaches in oncology. These application notes provide detailed protocols and methodological considerations for researchers investigating the radiosensitizing effects of this compound in preclinical models, incorporating both established and novel mechanisms of action.

The radiobiological effects of this compound extend beyond simple p53 reactivation. While its role in disrupting the MDM2-p53 interaction contributes significantly to its mechanism, research has revealed that this compound also antagonizes the MDM2-HIF1α axis, leading to decreased levels of glycolytic enzymes and impaired adaptation to hypoxia [1]. Additionally, evidence suggests that this compound may influence cholesterol transport pathways, inducing a Tangiers disease-like phenotype that further compromises cancer cell viability [2]. These multifaceted mechanisms collectively enhance tumor sensitivity to ionizing radiation through distinct but complementary pathways, providing a strong rationale for its development as a clinical radiosensitizer.

Mechanism of Action and Signaling Pathways

Molecular Mechanisms of Radiosensitization

This compound exerts its radiosensitizing effects through multiple interconnected biological pathways that enhance cellular susceptibility to ionizing radiation. The compound was initially developed as an HDM2 ubiquitin ligase antagonist, designed to disrupt the interaction between HDM2 and p53, thereby stabilizing p53 and enabling activation of p53-dependent transcriptional programs [3] [4]. This mechanism is particularly relevant in tumors with wild-type p53 status, where this compound treatment results in increased p53 and p21 expression, leading to G2/M cell cycle arrest—a phase where cells are most vulnerable to radiation-induced DNA damage [5]. Beyond this primary mechanism, research has revealed that this compound also modulates several p53-independent pathways that significantly contribute to its radiosensitizing properties.

The multifaceted mechanism of this compound action can be summarized as follows:

Table 1: Key Mechanisms of this compound-Mediated Radiosensitization

Mechanism Biological Effect Experimental Evidence
HDM2-p53 disruption Stabilization of p53, cell cycle arrest, apoptosis Increased p53 and p21 expression; G2/M arrest [5]
MDM2-HIF1α axis antagonism Decreased HIF1α stability, reduced glycolytic enzymes Downregulation of enolase, phosphoglycerate kinase, GLUT1 under hypoxia [1]
Cholesterol transport inhibition Lysosomal cholesterol accumulation, disrupted lipid signaling Induced Tangiers disease phenotype; decreased ABCA1 turnover [2]
Anti-angiogenic effects Inhibition of capillary tube formation, reduced endothelial migration Impaired HMEC-1 proliferation and neovessel formation [5]
Signaling Pathway Visualization

The complex interactions between this compound and its molecular targets can be visualized through the following signaling pathway diagram:

G This compound This compound MDM2 MDM2 This compound->MDM2 Inhibits p53 p53 This compound->p53 Stabilizes HIF1a HIF1a This compound->HIF1a Destabilizes ABCA1 ABCA1 This compound->ABCA1 Inhibits MDM2->p53 Degrades MDM2->HIF1a Stabilizes CellCycle CellCycle p53->CellCycle Arrests Apoptosis Apoptosis p53->Apoptosis Induces Glycolysis Glycolysis HIF1a->Glycolysis Promotes Angiogenesis Angiogenesis HIF1a->Angiogenesis Stimulates Cholesterol Cholesterol ABCA1->Cholesterol Exports Cholesterol->Glycolysis Supports Radiosensitization Radiosensitization CellCycle->Radiosensitization Apoptosis->Radiosensitization Glycolysis->Radiosensitization Angiogenesis->Radiosensitization

Diagram 1: this compound radiosensitization mechanism. The diagram illustrates how this compound simultaneously targets multiple pathways to enhance radiation sensitivity.

Recent studies have elucidated that HIF1α destabilization represents a crucial p53-independent mechanism of this compound action. Under hypoxic conditions, MDM2 normally stabilizes HIF1α, promoting the expression of glycolytic enzymes and angiogenic factors that support tumor survival. This compound disrupts this MDM2-HIF1α interaction, leading to decreased HIF1α nuclear accumulation and subsequent downregulation of key metabolic enzymes including enolase, phosphoglycerate kinase, and glucose transporter 1 (GLUT1) [1]. This impairment of glycolytic capacity is particularly significant in the context of radiotherapy, as tumors rely on adaptive metabolic responses to survive radiation-induced stress. The combined impact on p53 stabilization and HIF1α degradation creates a multipronged assault on tumor cell survival pathways that significantly potentiates radiation response.

In Vitro Radiosensitization Protocols

Cell Culture and Drug Preparation

Cell line selection should include models with varying p53 status to evaluate mechanism-specific responses. Recommended lines include H460 and A549 (non-small cell lung cancer with wild-type p53), p53-wild-type HCT116 and p53-null HCT116 (isogenic colorectal lines), and U87MG (glioblastoma with wild-type p53) [5] [1]. Cells should be maintained under standard conditions: H460 in RPMI-1640 with 10% FBS, A549 in F12-K medium, and HCT116 in McCoy's 5A medium, all supplemented with penicillin/streptomycin at 37°C with 5% CO₂ [3]. For hypoxia experiments, maintain cells in 1% O₂, 5% CO₂, and balance N₂ for 6-48 hours using a modular incubator chamber with ongoing gas flow [1].

For drug preparation, create a 10 mM stock solution of this compound in DMSO, which can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles by aliquoting. Prepare working concentrations freshly by diluting in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% in any experiment [6]. Based on published research, effective concentration ranges are cell line-dependent: 0.25-5 μM for H460 cells, 1-10 μM for A549 cells, and 0.5-10 μM for HCT116 lines [5]. Include vehicle controls with equivalent DMSO concentrations in all experiments.

Treatment Schedule and Radiation Parameters

The timing between drug administration and radiation is critical for optimal radiosensitization. Employ the following sequential treatment protocol: pre-incubate cells with this compound for 18-24 hours, administer radiation, then replace with drug-free medium for clonogenic assays or maintain this compound concentration for other endpoints [5]. This schedule allows for drug uptake and target engagement before radiation exposure. For radiation delivery, use gamma-ray sources (cesium-137 or cobalt-60) or clinical linear accelerators at dose rates of 1-3 Gy/min. Typical radiation doses range from 0-8 Gy, depending on the specific assay and cell line radiosensitivity.

Table 2: this compound Concentrations and Radiation Parameters for Common Cell Lines

Cell Line p53 Status This compound Concentration Range Optimal Pretreatment Time Radiation Dose Range SER/SF2G Reference Values
H460 Wild-type 0.25-5 μM 24 hours 2-6 Gy SER: 1.18-1.36 [5]
A549 Wild-type 1-10 μM 18-24 hours 2-6 Gy SER: 1.36 [5]
HCT116 p53 WT Wild-type 0.5-5 μM 24 hours 2 Gy SF: 0.72 at 2Gy [5]
HCT116 p53 null Null 5-10 μM 24 hours 2 Gy SF: 0.97 at 2Gy [5]
U87MG Wild-type 5-30 μM 24 hours 2-6 Gy HIF1α reduction [1]
Clonogenic Survival Assay Protocol

The clonogenic assay represents the gold standard for evaluating radiosensitization in vitro. Seed appropriate cell numbers in 6-well plates based on expected survival: 200-1000 cells for non-irradiated controls, with increasing numbers for higher radiation doses (e.g., 500-5000 cells for 2-8 Gy) [5]. Include sufficient replicates (minimum n=3) for statistical power. After treatment adherence, administer this compound according to the established schedule, followed by radiation at the prescribed doses. Following irradiation, incubate cells for 10-14 days to allow colony formation, maintaining cells with regular medium changes every 3-4 days.

For colony quantification, carefully aspirate medium, fix cells with 70% ethanol for 10 minutes, and stain with 0.5% crystal violet in 20% methanol for 30 minutes. Count colonies containing >50 cells using an automated colony counter or manual microscopy. Calculate plating efficiency (PE) = (number of colonies formed / number of cells seeded) × 100% for non-irradiated controls, and surviving fraction (SF) = (number of colonies formed / number of cells seeded × PE) × 100% for irradiated groups. Plot survival curves by fitting SF data to the linear-quadratic model: SF = exp(-αD - βD²), where D is radiation dose. Calculate the sensitization enhancement ratio (SER) as the ratio of radiation doses without and with this compound required to achieve the same survival level (typically SF=0.1 or SF=0.01) [5].

In Vivo Radiosensitization Protocols

Animal Models and Dosing Regimen

For in vivo evaluation of this compound-mediated radiosensitization, implement human tumor xenograft models in immunocompromised mice (e.g., athymic nude or NOD-scid mice). Inoculate 5-10×10⁶ H460 or A549 cells subcutaneously into the flanks of 6-8 week old mice and allow tumors to reach approximately 100-150 mm³ before randomization into treatment groups [5]. Ensure all procedures follow institutional animal care guidelines and obtain appropriate ethical approvals. Group sizes should provide sufficient statistical power (typically n=6-8 per group) to detect significant differences in tumor growth delay.

Administer this compound via oral gavage at 50 mg/kg formulated in an appropriate vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [6]. Alternative vehicles include 10% DMSO in 20% SBE-β-CD saline solution for improved solubility. Administer drug daily for 5 consecutive days, initiating treatment when tumors reach the target volume. For combination therapy with radiation, administer this compound 2-4 hours before each radiation fraction to allow for systemic distribution and target engagement [5]. Include control groups receiving vehicle alone, this compound alone, radiation alone, and the combination to differentiate individual and synergistic effects.

Radiation Delivery and Tumor Response Monitoring

For focal tumor irradiation, anesthetize mice using isoflurane (2-3% in oxygen) and position in lead shielding jigs that expose only the tumor-bearing flank. Administer radiation using small animal irradiators or clinical units with appropriate collimation. A typical fractionation scheme consists of 2-5 Gy daily fractions for 3-5 consecutive days, delivered 2-4 hours after this compound administration [5]. Monitor mice daily for signs of toxicity including weight loss, lethargy, or altered behavior, and adjust doses if necessary.

Measure tumor dimensions using digital calipers 2-3 times weekly, calculating volume with the formula: V = (length × width²) / 2. Monitor until tumors reach 3-4 times the initial volume or for a predetermined period (typically 30-60 days). The primary endpoint is tumor growth delay, calculated as the time for treated tumors to reach a specific volume (e.g., 1000 mm³) compared to controls. Calculate the dose enhancement factor (DEF) as the ratio of radiation doses required to achieve the same tumor growth delay in the absence and presence of this compound [5]. Expected DEF values range from 1.6-1.9 for responsive models like H460 and A549 xenografts [5].

Data Analysis and Interpretation

Statistical Analysis and Key Parameters

Employ appropriate statistical methods to analyze experimental data, using one-way ANOVA with post-hoc tests for multiple group comparisons or two-way ANOVA for time-course tumor growth data. For clonogenic survival curves, fit data using the linear-quadratic model with maximum likelihood estimation and compare parameters (α and β) between treatment groups. Ensure experiments include adequate replication (minimum n=3 for in vitro, n=6 for in vivo) and report variability using standard deviation or standard error of the mean. Consider p-values < 0.05 statistically significant, though adjust for multiple comparisons where appropriate.

The following key parameters demonstrate successful this compound-mediated radiosensitization:

  • Sensitivity Enhancement Ratio (SER) > 1.1: Calculated from clonogenic assays as the ratio of radiation doses without and with this compound to achieve the same survival level [5]
  • Dose Enhancement Factor (DEF) > 1.5: Determined from in vivo tumor growth delay studies [5]
  • Significant reduction in surviving fraction at 2 Gy (SF2): Particularly in p53 wild-type models (e.g., SF2 reduction from 0.72 to 0.37 in H460 cells) [5]
  • Increased tumor doubling time: In combination therapy compared to radiation alone in xenograft models
  • Enhanced G2/M cell cycle arrest: Demonstrated through flow cytometry analysis
  • Reduced HIF1α stabilization: Under hypoxic conditions in p53-null models [1]
Mechanism Validation Experiments

To confirm the proposed mechanisms of this compound action, implement the following validation experiments:

  • Western blot analysis: Assess p53, p21, MDM2, HIF1α, and glycolytic enzyme expression (enolase, phosphoglycerate kinase, GLUT1) in treated versus control cells [5] [1]. Prepare whole cell lysates after 6-24 hours of drug exposure using RIPA buffer with protease and phosphatase inhibitors. For HIF1α studies, include hypoxic conditions (1% O₂ for 6 hours) and nuclear/cytoplasmic fractionation to demonstrate reduced nuclear accumulation [1].

  • Cell cycle analysis: Fix cells in 70% ethanol, stain with propidium iodide (50 μg/mL) with RNase A (100 μg/mL), and analyze using flow cytometry. Expect increased G2/M population from approximately 15% to 25-30% in responsive cell lines following this compound treatment [5].

  • Apoptosis assays: Quantitate using Annexin V/PI staining per manufacturer protocols. Caspase-3 activation assays can provide additional confirmation of apoptotic induction, with expected increases particularly in p53 wild-type cells [2].

  • Cholesterol transport studies: For investigating alternative mechanisms, assess intracellular cholesterol distribution using filipin staining (0.05 mg/mL in PBS for 1 hour) and examine by fluorescence microscopy. Evaluate ABCA1 expression and turnover by western blot, expecting decreased ABCA1 stability despite increased transcription [2].

Troubleshooting and Optimization Strategies

Several technical challenges may arise when establishing this compound radiosensitization protocols. The following table addresses common issues and recommended solutions:

Table 3: Troubleshooting Guide for this compound Radiosensitization Studies

Problem Potential Causes Solutions
Limited radiosensitization effect Insufficient drug concentration; suboptimal treatment schedule; p53 mutant status Perform dose escalation; extend pretreatment time to 24+ hours; verify p53 status and use appropriate models [5]
High vehicle toxicity Excessive DMSO concentration Ensure final DMSO ≤0.1%; alternative vehicle formulation (SBE-β-CD) [6]
Inconsistent in vivo results Variable drug absorption; tumor heterogeneity Standardize gavage technique; ensure uniform tumor size at treatment initiation; increase group size [5]
No HIF1α reduction Inadequate hypoxia induction; insufficient drug penetration in hypoxic regions Verify hypoxia chamber function; extend hypoxic exposure; increase drug concentration to 10-30 μM [1]
Excessive toxicity in vivo Dose too high; too frequent administration Reduce dose to 25-40 mg/kg; extend dosing interval to every other day; monitor weight daily [5]
Poor drug solubility Precipitation in vehicle Freshly prepare solutions; sonicate briefly; use alternative vehicle with SBE-β-CD [6]

When optimizing protocols for new cancer models, conduct preliminary dose-ranging studies to establish appropriate this compound concentrations. Begin with 0.1-20 μM for in vitro studies and 25-75 mg/kg for in vivo experiments. Assess both monotherapy efficacy and combination effects with radiation, as models with inherent radiation resistance may require different optimization strategies. For 3D culture systems or ex vivo models, consider that drug penetration may be limited and adjust concentrations accordingly. Always include appropriate controls for mechanism investigation, including p53-null lines or HIF1α-deficient models to confirm pathway-specific effects.

Conclusion and Research Applications

This compound represents a promising multifunctional radiosensitizer with demonstrated efficacy across various preclinical cancer models. The detailed protocols provided herein enable rigorous investigation of its radiosensitizing properties and underlying mechanisms through both in vitro and in vivo approaches. The compound's unique capacity to simultaneously target p53-dependent cell cycle regulation, HIF1α-mediated metabolic adaptation, and cholesterol transport pathways provides a strong mechanistic foundation for its observed enhancement of radiation response [5] [1] [2]. These application notes provide researchers with comprehensive methodological guidance for evaluating this compound in their experimental systems.

Future research directions should focus on biomarker identification for patient selection, particularly regarding p53 status and HIF1α pathway activity. Additionally, exploration of combination strategies with other targeted agents may further enhance the therapeutic index of this compound-based radiosensitization approaches. The completed phase I trial of this compound in solid tumors provides preliminary safety data, but further clinical investigation is warranted to establish its efficacy in combination with radiotherapy in defined patient populations [3]. The protocols outlined in this document provide a standardized framework for generating preclinical data that can inform such clinical translation efforts.

References

Serdemetan oral administration in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Serdemetan

This compound is an orally bioavailable antagonist of HDM2 (Human Double Minute 2), the primary cellular negative regulator of the p53 tumor suppressor protein [1] [2]. By disrupting the HDM2-p53 interaction, this compound stabilizes p53 and activates its downstream pathways, leading to cell cycle arrest and apoptosis in p53 wild-type tumor cells [2] [3]. Initially developed as an antineoplastic agent, its potential has been demonstrated in various solid tumor and leukemia models [1] [4]. More recently, it has also been investigated for drug repurposing in areas such as bone regeneration [5].

Key Pharmacological Data and Protocols

The tables below summarize the core in vivo data and formulated solutions for administering this compound in animal studies.

Tumor Model Dosing Regimen Efficacy Outcome Key Findings Source
Various Solid Tumors & ALL Xenografts 20 mg/kg (oral) Significant alteration in Event-Free Survival (EFS) Anti-tumor activity observed in 18 of 37 solid tumors and 5 of 7 ALL xenografts. [1]
H460 & A549 NSCLC Xenografts 50 mg/kg, p.o., twice weekly for 2 weeks Enhanced radiation-induced growth delay; Dose Enhancement Factor: 1.9 (H460) & 1.6 (A549) Demonstrated synergistic effect with radiotherapy. [4] [3]
NGP, SH-SY5Y, LAN-5 Neuroblastoma Xenografts RG7388 (a related MDM2 inhibitor) Significant tumor growth inhibition (59%-75%) Effect was abrogated in p53-silenced/null xenografts, confirming p53-dependent mechanism. [6]
Advanced Solid Tumor Patients (Phase I Trial) 300 mg/day (clinical dose) Mean Cmax: 2,330 ng/mL; Mean AUC(0-24h): 43.0 μg·h/mL Established human pharmacokinetic (PK) profile and maximum tolerated dose (MTD) of 350 mg/day. [7]
Application Formulation Concentration Notes
In Vivo Administration 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline 2 mg/mL (6.09 mM) Sonication is recommended. Solvents should be added sequentially, ensuring the solution is clear before the next addition. [1]
In Vitro Stock Solution DMSO 50 mg/mL (152.25 mM) Sonication is recommended. Store at -80°C for long-term stability. [1]

Detailed Experimental Workflow

For a typical in vivo efficacy study, follow this general workflow:

G Start Start: In Vivo Efficacy Study A 1. Tumor Inoculation Implant p53 wild-type tumor cells (e.g., H460, A549) in mice Start->A B 2. Group Randomization Randomize mice into control treatment groups once tumors palpable A->B C 3. Drug Administration Administer formulated this compound orally (e.g., 20-50 mg/kg) B->C D 4. Tumor Monitoring Measure tumor volume regularly with calipers C->D E 5. Endpoint Analysis Harvest tumors for analysis: - Weight measurement - IHC/biomarker analysis D->E End End: Data Interpretation E->End

Key Methodological Details:

  • Formulation Preparation: Prepare the in vivo formulation immediately before use if possible. The recommended formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline [1]. Sequentially add the solvents, ensuring the solution is clear before adding the next component. Gentle heating and/or sonication may be required to fully dissolve the compound.
  • Dosing and Scheduling: The referenced studies used dosing schedules ranging from 20 mg/kg to 50 mg/kg [1] [4]. A common regimen for combination with radiotherapy was 50 mg/kg, administered orally twice a week for two weeks [4] [3].
  • Pharmacodynamic Assessment: To confirm target engagement, collect tumor and surrogate tissue samples (e.g., skin) at baseline and after treatment. Analyze these samples for evidence of p53 pathway activation, such as increased levels of p53, p21, and MDM2 proteins, using techniques like Western blotting or immunohistochemistry [7] [6].

Critical Safety and Toxicity Considerations

Researchers should be aware of the following key findings from preclinical and clinical studies:

  • Clinical Dose-Limiting Toxicity (DLT): In a phase I first-in-human study, the most common DLT was grade 3 QTc prolongation [7]. This indicates a potential risk for cardiac effects, which should be considered in the design of preclinical studies, especially for long-term administration.
  • Maximum Tolerated Dose (MTD): The same clinical study established the MTD of this compound in humans to be 350 mg administered once daily [7].
  • Most Frequent Adverse Event: The most common treatment-emergent adverse event in the clinical trial was nausea (66.2%) [7].
  • p53-Dependent Effects: As this compound's primary mechanism involves p53 activation, its efficacy and toxicity are closely tied to p53 status. Always confirm the p53 status (wild-type vs. mutant/null) of your experimental models [6] [4].

Mechanism of Action and Research Implications

The following diagram illustrates the molecular mechanism of this compound and its downstream cellular consequences.

G This compound This compound (Oral) HDM2 HDM2 (E3 Ubiquitin Ligase) This compound->HDM2 Antagonizes Stabilization p53 Stabilization and Accumulation This compound->Stabilization Leads to p53 p53 Tumor Suppressor HDM2->p53 Normally Targets for Degradation Proteasomal Degradation p53->Degradation Ubiquitination Transcription Transcription of Target Genes Stabilization->Transcription Outcomes Cell Cycle Arrest (p21) and Apoptosis (PUMA, BAX) Transcription->Outcomes

Research Implications: The data confirms that this compound is a viable tool for probing the HDM2-p53 axis in p53 wild-type contexts. Its oral bioavailability is a significant advantage for in vivo studies [1]. The observed radiosensitizing effect suggests high potential for combination therapy approaches [4] [3]. Furthermore, emerging research in areas like bone regeneration indicates that the biological effects of MDM2 inhibition may extend beyond oncology, opening up new avenues for drug repurposing [5].

Conclusion

This guide provides a consolidated reference for the in vivo application of this compound. The successful implementation of these protocols relies on careful attention to formulation, dosing based on established models, and vigilant monitoring of mechanism-based toxicities, particularly cardiac safety. The stable, activated p53 resulting from HDM2 inhibition offers a powerful strategy for inducing anti-tumor responses in p53 wild-type models.

References

Mechanisms of Resistance to Serdemetan

Author: Smolecule Technical Support Team. Date: February 2026

Research on Serdemetan-adapted neuroblastoma cell lines has identified critical variants and pathways involved in resistance. The table below summarizes the three key pathways and their implications [1].

Pathway Affected Role in Resistance & Key Findings
Cholesterol Transport Deemed most crucial; mutations in this pathway alone can induce resistance [1].
p53 Signaling Resistance can involve TP53 null mutations, but is not exclusively dependent on p53 status [1].
Xenobiotic Clearance Contributes to resistance, indicating the cancer's ability to enhance drug clearance mechanisms [1].

Furthermore, studies on glioblastoma cell lines reveal a significant p53-independent resistance mechanism. This compound disrupts the Mdm2-HIF1α axis, reducing levels of HIF1α and its downstream targets (like VEGF and glycolytic enzymes) under hypoxia. However, this action can also be circumvented in resistant cells, independent of whether the p53 gene is functional or mutated [2].

Experimental Models & Key Findings

The foundational preclinical data for this compound, which informs resistance study models, is summarized in the table below [3].

Cell Line / Model p53 Status Key Experimental Findings
H460 Wild-type Inhibited clonogenic survival; G2/M cell cycle arrest; increased p53 and p21 expression [3].
A549 Wild-type Inhibited clonogenic survival; G2/M cell cycle arrest; increased p53 and p21 expression [3].
HCT116 Wild-type Greater inhibition of clonogenic survival compared to p53-null line [3].
HCT116 Null Reduced inhibition of clonogenic survival, suggesting p53-dependent activity [3].
HMEC-1 (Endothelial) N/A Inhibited proliferation, capillary tube formation, and migration [3].
In Vivo Xenografts (H460, A549) Wild-type This compound combined with radiation caused greater than additive tumor growth delay [3].

Research Workflow and Signaling Pathways

To help visualize the research process and the key pathways involved in this compound's action and resistance, refer to the following diagrams.

architecture Start Establish parental cancer cell line (e.g., UKF-NB-3) A Develop this compound-adapted sublines via prolonged exposure Start->A B Compare exome data from resistant vs. parental lines A->B C Identify critical genetic variants and altered pathways B->C D Validate findings via functional assays (e.g., viability, WB) C->D

Figure 1: Experimental Workflow for Investigating this compound Resistance. This flowchart outlines the key steps, from generating resistant cell lines to identifying genetic changes, as described in research [1]. WB = Western Blot.

architecture cluster_normal Mechanism of Action cluster_hypoxia p53-Independent Action cluster_resistance Resistance Mechanisms This compound This compound Mdm2 MDM2 Inhibitor This compound->Mdm2 HIF1a HIF1α Degradation This compound->HIF1a p53 p53 Stabilization Mdm2->p53 Disrupts Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Glycolysis Reduced Glycolysis & Angiogenesis HIF1a->Glycolysis Cholesterol Cholesterol Transport Mutations Resist Treatment Resistance Cholesterol->Resist Primary Xenobiotic Xenobiotic Clearance Pathway Activation Xenobiotic->Resist p53Mutation TP53 Mutations p53Mutation->Resist

Figure 2: this compound's Mechanisms of Action and Pathways to Resistance. This diagram illustrates the primary drug targets and how mutations in specific pathways can lead to treatment failure [1] [2].

Frequently Asked Questions (FAQs)

Q1: Is resistance to this compound always linked to p53 mutations? No, resistance is not exclusively linked to p53. While TP53 null mutations are one identified mechanism, research shows that resistance can also develop in p53 wild-type cells through alterations in the cholesterol transport and xenobiotic clearance pathways [1].

Q2: What are the best cell lines to use for studying this compound resistance? Neuroblastoma cell lines (like UKF-NB-3) have been used in direct resistance adaptation studies [1]. For broader mechanistic studies, lung cancer lines (H460, A549), colon cancer lines (HCT116 with isogenic p53 status), and glioblastoma lines (U87, U373) are well-characterized in the context of this compound's effects and p53-independent actions [2] [3].

Q3: How can I confirm if my cell model has developed resistance? The standard approach is to generate a dose-response curve and calculate the IC50 value in your putative resistant line compared to the parental line. A significant rightward shift in the curve (increase in IC50) indicates resistance. This should be coupled with assays for functional endpoints like clonogenic survival [3].

References

Frequently Asked Questions (FAQs) on Serdemetan Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Question Brief Answer & Key Mechanisms Experimental Evidence to Check

| What are the primary known mechanisms of resistance to Serdemetan in neuroblastoma? | Resistance is linked to three main pathways [1]:

  • Cholesterol Transport: Mutations disrupting intracellular cholesterol trafficking.
  • p53 Signaling: Loss-of-function mutations in the TP53 gene.
  • Xenobiotic Clearance: Adaptations that enhance drug clearance or efflux. | - Key Pathways: Cholesterol transport, p53 signaling, xenobiotic clearance [1]. | | Does this compound resistance require pre-existing TP53 mutations? | No. Resistance can develop through p53-independent mechanisms, most notably via the cholesterol transport pathway [1] [2] [3]. | - p53-independent mechanisms: Cholesterol transport pathway (ABCA1) [2] [3]. | | Which resistance mechanism is considered the most critical? | Mutations in the cholesterol transport pathway are deemed most crucial, as their presence alone can be sufficient to induce resistance [1]. | - Critical pathway: Cholesterol transport [1]. | | How does the mechanism of this compound differ from other MDM2-p53 interaction inhibitors? | this compound has a dual mechanism. While initially characterized as an MDM2 inhibitor, it also acts as a potent inhibitor of cholesterol transport, inducing a Tangier Disease-like phenotype in cells [2] [3]. | - Dual mechanism: MDM2-p53 interaction and cholesterol transport inhibition [2] [3]. |

Detailed Mechanisms & Experimental Evidence

Reported Mechanisms of this compound Resistance

The table below summarizes the key resistance mechanisms identified from a study on this compound-adapted neuroblastoma cell sublines (UKF-NB-3) [1].

Resistance Mechanism Biological Consequence Key Molecules/Pathways Evidence from Studies

| Cholesterol Transport Disruption | Accumulation of cholesterol within endolysosomes, mimicking Tangier Disease. Confers resistance even in TP53 wild-type cells. | ABCA1, NPC1, NPC2 [1] [2] [3] | p53 Pathway Inactivation | Abrogates the apoptotic response initiated by p53 stabilization. | TP53, MDM2, p21, PUMA [1] [4] | Enhanced Xenobiotic Clearance | Potential increased efflux or metabolism of the drug, reducing its intracellular concentration. | Xenobiotic metabolism pathways (e.g., Cytochrome P450) [1]

Validating Resistance In Vitro: Key Assays and Protocols

The following methodologies are consolidated from studies on this compound and other MDM2 inhibitors in neuroblastoma and other cancers [1] [4] [2].

Assay Type Purpose Key Steps & Readouts

| Viability & Proliferation (MTS) | Determine IC50 values and resistance fold-change. | 1. Plate cells in 96-well plates. 2. Treat with a dose range of this compound (e.g., 0.1-10 µM) for 72-96 hours. 3. Add MTS reagent and measure absorbance at 490nm. 4. Calculate IC50 using non-linear regression. | | Apoptosis (Annexin V / PI) | Quantify induction of early and late apoptosis. | 1. Treat cells with this compound for 48-72 hours. 2. Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI). 3. Analyze by flow cytometry. Quadrants: V-/PI- (live), V+/PI- (early apoptotic), V+/PI+ (late apoptotic). | | Gene Expression (qPCR) | Assess transcriptional changes in p53 target and cholesterol genes. | 1. Extract total RNA from treated/untreated cells. 2. Synthesize cDNA. 3. Run qPCR with TaqMan probes for genes like CDKN1A (p21), BBC3 (PUMA), BAX, ABCA1, NPC1. 4. Analyze using the ΔΔCT method. | | Protein Analysis (Western Blot) | Confirm protein-level changes in pathway components. | 1. Lyse cells and quantify protein. 2. Separate proteins by SDS-PAGE and transfer to membrane. 3. Probe with antibodies: p53, p21, MDM2, Cleaved PARP, ABCA1. 4. Use β-actin or HSP90 as loading control. | | Cholesterol Staining (Filipin) | Visualize intracellular cholesterol accumulation. | 1. Culture cells on coverslips and treat with this compound. 2. Fix cells with formaldehyde. 3. Stain with Filipin III (e.g., 0.05 mg/mL in PBS) for 30-60 min in the dark. 4. Wash and mount for fluorescence microscopy. Cholesterol deposits appear as bright perinuclear puncta. | | Cholesterol Efflux Assay | Functionally measure cholesterol transport capacity. | 1. Load cells with radioactive or fluorescent cholesterol. 2. Treat with this compound. 3. Incubate with an acceptor like ApoA-I (for ABCA1-specific efflux) or HDL. 4. Measure radioactivity/fluorescence in medium and cells to calculate % efflux. |


Experimental Workflow & Signaling Pathway

To help visualize the logical flow of a resistance investigation, here is a diagram outlining the key experimental workflow.

G Start Establish Resistant Cell Model A Phenotypic Characterization (IC50, Apoptosis, Cell Cycle) Start->A B Mechanism Elucidation A->B B1 p53 Pathway Analysis (Western Blot for p53/p21/PARP) qPCR for p53 targets B->B1 Hypothesis-Driven B2 Cholesterol Pathway Analysis (Filipin Staining, Efflux Assay) qPCR/Western for ABCA1/NPC1 B->B2 Hypothesis-Driven C Data Integration & Validation (Identify primary resistance mechanism) B1->C B2->C

The diagram below summarizes the complex, dual mechanism of action of this compound and the pathways through which resistance can develop.

G cluster_1 Reported Mechanisms of Action cluster_2 Cellular Consequences cluster_3 Reported Resistance Mechanisms This compound This compound MoA1 Inhibits MDM2-p53 Interaction This compound->MoA1 MoA2 Inhibits Cholesterol Transport (ABCA1) This compound->MoA2 Effect1 p53 Stabilization & Transactivation MoA1->Effect1 Effect2 Cholesterol Accumulation in Lysosomes MoA2->Effect2 Outcome Cell Cycle Arrest & Apoptosis Effect1->Outcome Effect2->Outcome Res1 TP53 Mutation (p53 Pathway Inactivation) Res1->MoA1 Res2 Mutations in Cholesterol Transport Pathway Res2->MoA2 Res3 Enhanced Xenobiotic Clearance Res3->this compound


Suggested Strategies to Overcome Resistance

Based on the identified mechanisms, consider these investigative approaches:

  • Target Cholesterol Metabolism: Since cholesterol transport is a critical pathway, combining this compound with other agents that disrupt cholesterol homeostasis (e.g., statins) could be a strategy to overcome or prevent resistance [1] [2].
  • Employ Rational Combination Therapies: Explore combinations with other targeted agents. For instance, the P-glycoprotein (P-gp) inhibitor, can counteract multidrug resistance mechanisms and may be relevant if efflux is implicated [5] [6].
  • Utilize Advanced Genomic Profiling: Conduct whole-exome sequencing (WES) or RNA-Seq on your resistant cell lines to identify the specific mutations and altered pathways, moving beyond the known candidates [1].

References

Serdemetan p53 mutation resistance

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which cancer cells develop resistance to Serdemetan? Research indicates that resistance to this compound, an MDM2 inhibitor, does not occur through a single universal mechanism. Instead, it often involves mutations in several key cellular pathways [1]:

  • Cholesterol Transport Pathway: Mutations in this pathway are particularly critical and may be sufficient on their own to induce resistance.
  • p53 Signaling Pathway: The emergence of TP53 null mutations is a common resistance mechanism.
  • Xenobiotic Clearance Pathway: Alterations here may enhance the cell's ability to expel the drug.

Q2: Beyond this compound, what are common resistance mechanisms to MDM2 inhibitors in general? Resistance to MDM2 inhibitors is a broad challenge in cancer therapy. The key mechanisms are summarized in the table below [2]:

Mechanism Category Specific Example Outcome
Innate Tumor Cell Factors Overexpression of anti-apoptotic proteins (e.g., BCL-2, BCL-XL), MDM2/MDMX amplification, specific genetic backgrounds. Reduces apoptotic response, diminishes drug efficacy.
Acquired Resistance Emergence of TP53 mutations post-treatment. Abolishes the primary target of the drug (p53 activation).
Tumor Microenvironment Interactions with stromal cells. Can provide pro-survival signals that protect cancer cells.

Q3: How do TP53 mutations lead to resistance against therapies beyond MDM2 inhibitors? TP53 mutations are a major cause of multi-drug resistance in cancer [3]. Mutant p53 proteins can lose their tumor-suppressive function (Loss-of-Function, LOF) and often acquire new, cancer-promoting activities (Gain-of-Function, GOF). This leads to:

  • Evasion of apoptosis and cell cycle arrest in response to DNA-damaging chemotherapies.
  • Reshaping of the tumor microenvironment (TME) to foster immunosuppression, making the cancer resistant to various immunotherapies.

Q4: Are there any promising strategies to overcome resistance linked to mutant p53? Yes, recent research explores several innovative approaches:

  • Targeting Mutant p53 for Degradation: Nanoparticle-based systems have been designed to co-deliver a statin (e.g., Fluvastatin) and a chemotherapeutic (e.g., Cisplatin). The statin component can degrade mutant p53, while cisplatin induces DNA damage, together bypassing the reliance on functional p53 pathways [4].
  • Exploiting Synergistic Drug Combinations: In T-prolymphocytic leukemia (T-PLL), which often retains wild-type p53, the MDM2 inhibitor Idasanutlin showed strong synergy with the nucleoside analog Cladribine. MDM2 inhibition activates p53, which primes the cell for apoptosis when combined with DNA damage inflicted by cladribine [5].

Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating Mechanisms of Resistance to MDM2 Inhibitors *In Vitro*

This protocol outlines steps to generate and characterize resistant cell lines, based on methodologies used in recent studies [1] [4].

  • Objective: To establish this compound-adapted cancer cell sublines and identify acquired genetic alterations responsible for resistance.

  • Materials:

    • Parental cancer cell line (e.g., UKF-NB-3 neuroblastoma cells, A549 NSCLC cells).
    • This compound or other MDM2 inhibitor (e.g., Idasanutlin, Nutlin-3a).
    • Cell culture reagents and equipment.
    • Equipment for IC50 determination (e.g., plate reader for MTT/CCK-8 assays).
    • DNA/RNA extraction kits.
    • Access to next-generation sequencing services (Whole Exome Sequencing, RNA-Seq).
  • Procedure:

    • Generate Resistant Sublines: Culture parental cells in progressively increasing concentrations of this compound over several months. Maintain parallel control cultures in drug-free medium.
    • Confirm Resistance Phenotype:
      • Use a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 values for both parental and adapted sublines.
      • Compare caspase-3/7 activity after drug treatment to assess apoptotic response.
    • Identify Genetic Variants:
      • Perform Whole Exome Sequencing on genomic DNA from parental and resistant sublines.
      • Use bioinformatic tools to align sequences and call variants, focusing on single nucleotide variants (SNVs) and insertions/deletions (indels).
    • Analyze Affected Pathways:
      • Input the list of mutated genes into pathway analysis software (e.g., DAVID, KEGG, Gene Ontology).
      • Identify pathways that are statistically enriched for mutations in the resistant sublines compared to parental controls.
  • Expected Outcomes & Interpretation:

    • Successful resistance generation is confirmed by a significant increase in IC50 and decreased caspase activation in adapted sublines.
    • Pathway analysis may reveal critical mutations in the cholesterol transport, p53 signaling, or xenobiotic clearance pathways [1].
    • The presence of TP53 mutations in resistant sublines is a strong indicator of a canonical resistance mechanism [2].

Guide 2: Evaluating Synergistic Combinations to Overcome Resistance

This protocol describes how to test MDM2 inhibitors in combination with other agents to overcome resistance, a strategy highlighted in recent literature [4] [5].

  • Objective: To determine if a second drug can synergize with an MDM2 inhibitor to kill resistant cancer cells.

  • Materials:

    • Resistant cell line (generated in Guide 1 or commercially acquired).
    • MDM2 inhibitor (e.g., Idasanutlin, this compound).
    • Candidate synergistic drug (e.g., Cladribine for DNA damage, Venetoclax for BCL-2 inhibition, Fluvastatin for mutant p53 degradation).
    • Equipment for high-throughput cell viability and apoptosis assays.
  • Procedure:

    • Design a Combination Matrix: Prepare a dilution series of both the MDM2 inhibitor and the candidate drug, alone and in combination.
    • Perform Cell Viability Assay: Plate resistant cells and treat them with the single agents and combinations for 48-72 hours. Measure cell viability using a standardized assay (e.g., CCK-8).
    • Calculate Synergy: Use software such as CompuSyn to calculate the Combination Index (CI) based on the method of Chou and Talalay.
      • CI < 1 indicates synergy
      • CI = 1 indicates additive effect
      • CI > 1 indicates antagonism
  • Expected Outcomes & Interpretation:

    • A synergistic (CI < 1) combination suggests a promising strategy to overcome the resistance mechanism.
    • For example, the combination of Idasanutlin (MDM2i) and Cladribine was found to be highly synergistic in T-PLL models, reinstating p53-mediated apoptosis [5].

Data Summary Tables

Table 1: Key Pathways Implicated in this compound Resistance from Exome Sequencing [1]

Pathway Likely Role in Resistance Notes
Cholesterol Transport Deemed most crucial; potentially sufficient to induce resistance. Suggests this compound's mechanism may extend beyond MDM2-p53 disruption.
p53 Signaling Directly inactivates the primary drug target pathway. Characterized by the acquisition of TP53 null mutations.
Xenobiotic Clearance May increase drug efflux or metabolism. Could lead to reduced intracellular concentration of the active drug.

Table 2: Common TP53 Hotspot Mutations and Their Functional Impact [3]

Amino Acid Change Mutation Type Primary Functional Effect Associated Cancers (Examples)
R175H Missense Loss-of-Function (LOF) Breast, Lung, Ovarian
R248Q/W Missense LOF / Gain-of-Function (GOF) Ovarian, Esophageal, Breast, Colorectal
R249S Missense LOF / GOF Liver, Ovarian, Lung
R273C/L Missense LOF / GOF Bladder, Lung, Colorectal
R282W Missense Loss-of-Function (LOF) Sarcoma, Colon, Brain

Signaling Pathways & Experimental Workflows

G Start Parental Cancer Cell Line (WT p53) A Chronic Exposure to Increasing this compound Doses Start->A B Establish this compound- Resistant Sublines A->B C Phenotypic Validation: IC50 & Apoptosis Assays B->C D Genomic Analysis: Whole Exome Sequencing C->D E Bioinformatic Pipeline: Variant Calling & Pathway Analysis D->E R1 Identified Resistance Mechanism E->R1 M1 Mutations in Cholesterol Transport Pathway R1->M1 M2 Acquisition of TP53 Mutations R1->M2 M3 Alterations in Xenobiotic Clearance Pathway R1->M3

Diagram 1: Experimental workflow for identifying mechanisms of resistance to this compound via generation and genomic analysis of resistant cell lines.

Diagram 2: Core mechanism of MDM2 inhibitors and how TP53 mutation leads to therapy resistance.

References

Serdemetan xenobiotic clearance pathway

Author: Smolecule Technical Support Team. Date: February 2026

Key Mechanisms of Resistance

Research on Serdemetan-adapted neuroblastoma cell lines (UKF-NB-3) has identified critical pathways mutated in resistant cells. Mutations in the xenobiotic clearance pathway allow cancer cells to more effectively recognize, process, and expel the drug, reducing its intracellular concentration and effectiveness [1].

Pathway Role in Resistance Key Components (Inferred from General Pathways)
Cholesterol Transport [1] Deemed most crucial; presence alone can induce resistance. NPC1, other cholesterol transporters.
p53 Signaling [1] Contributes to resistance formation. TP53, MDM2.
Xenobiotic Clearance [1] One of three critically mutated pathways leading to resistance. Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), ATP-binding cassette (ABC) efflux transporters [2].

Experimental Approaches to Study Clearance

Since the specific metabolism of this compound is not publicly documented, here are standard experimental methodologies you can use to investigate its xenobiotic clearance pathway.

In Vitro Metabolism Studies

These assays help identify which enzymes are responsible for metabolizing this compound.

  • Recombinant CYP Enzymes: Incubate this compound with individual human recombinant CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6). Analyze metabolite formation over time using LC-MS/MS to identify the primary CYP involved [2].
  • Human Liver Microsomes (HLMs): incubate this compound with pooled HLMs in the presence of NADPH. To confirm CYP involvement, repeat the incubation with specific chemical inhibitors for each major CYP isoform [3].
  • Recombinant UGT Enzymes & Human Liver Microsomes (with UDPGA): Follow a similar protocol to the CYP assays, but use UGT isoforms and the cofactor UDPGA. This identifies if this compound or its Phase I metabolites undergo direct glucuronidation [4].
Transporter Interaction Assays

These studies determine if efflux transporters contribute to resistance by pumping this compound out of cells.

  • Caco-2 Permeability Assay: Measure the apical-to-basolateral and basolateral-to-apical transport of this compound across a monolayer of Caco-2 cells. A higher efflux ratio suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp/ABCB1) [2].
  • Transfected Cell Lines: Use cell lines overexpressing a specific human transporter (e.g., MDCKII-ABCB1) and its corresponding control. Compare the intracellular accumulation of this compound between the two lines; significantly lower accumulation in the transporter-expressing line indicates it is a substrate [2].

The workflow for a comprehensive clearance study is as follows:

f Workflow for Studying Drug Clearance Pathways Start Start: Parent Compound (this compound) Phase1 Phase I Reaction Screen with rCYPs & Liver Microsomes + NADPH Start->Phase1 Phase2 Phase II Reaction Screen with rUGTs & Liver Microsomes + UDPGA Start->Phase2 Trans Transporter Assay Caco-2 & Overexpressing Cell Lines Start->Trans Metabolites Metabolite Identification using LC-MS/MS Phase1->Metabolites Phase2->Metabolites Inhibition Inhibition/Induction Studies with Chemical Inhibitors Trans->Inhibition Kinetics Enzyme Kinetics (Km, Vmax) Metabolites->Kinetics Kinetics->Inhibition Result Integrated Clearance Pathway Inhibition->Result

Frequently Asked Questions

Q1: What is the evidence that the xenobiotic clearance pathway is involved in this compound resistance? Exome sequencing of this compound-adapted neuroblastoma cell lines (UKF-NB-3) showed that the xenobiotic clearance pathway was one of three critically mutated pathways in resistant sublines. These mutations are believed to enhance the cell's ability to clear the drug [1].

Q2: Which specific enzymes are likely involved in this compound's Phase I metabolism? While not confirmed for this compound, the major CYP enzymes involved in the metabolism of most drugs are CYP3A4, CYP2C9, CYP2C19, and CYP2D6. CYP3A4 is the most abundant isoenzyme in the human liver [2]. Experimental screening is required to identify the specific isoforms for this compound.

Q3: Are there any known inducers or inhibitors that might affect this compound's metabolism? There is no clinical data available yet. However, if this compound is metabolized by CYP enzymes, its efficacy could be affected by common inducers (e.g., Rifampin, Carbamazepine) or inhibitors (e.g., Ketoconazole, Clarithromycin). Similarly, inhibitors of efflux transporters like P-gp could increase this compound's intracellular accumulation [2].

References

Documented Mechanisms & Potential Experimental Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Based on preclinical studies, understanding Serdemetan's mechanisms can help anticipate challenges in your experiments. The table below summarizes its primary mechanisms and the related experimental considerations they might imply.

Mechanism of Action Key Experimental Observations Potential Research Challenge / Implied Toxicity
Alternative Mechanism (Cholesterol Transport) [1] Induces Tangier disease phenotype; accumulation of cholesterol in endolysosomes; decreased cholesterol efflux; cell death in MCL and MM cell lines [1]. Off-target cellular effects; phenotype may not be related to primary p53-MDM2 mechanism.
MDM2-HIF1α Axis Antagonism [2] [3] Decreases HIF1α levels under hypoxia; reduces VEGF and glycolytic enzymes (Enolase, GLUT1, PGK1/2); reduces cell survival under hypoxia, independent of p53 status [2] [3]. Reduced cell viability in hypoxic culture conditions may complicate other assay results.
Original Proposed Mechanism (p53 Activation) [4] [5] Initially developed as HDM2 inhibitor to stabilize p53; cytotoxic activity observed in vitro and in vivo; activity noted in models with both mutant and wild-type p53, suggesting alternative mechanisms [4] [5]. Unclear or inconsistent p53 pathway activation across different cell models.

Preclinical Toxicity and Efficacy Data

The following table consolidates quantitative data from key preclinical studies, which can inform your dose selection and model systems.

Study Model Key Efficacy / Toxicity Findings Dosing & Administration
PPTP In Vivo Panel [4] Induced significant tumor growth delay in 18 of 37 solid tumors and 5 of 7 ALL xenografts. Objective responses in 4 solid tumor and 2 ALL xenografts [4]. 20 mg/kg by oral gavage; daily for 5 days; repeated for 6 weeks [4].
*In Vitro* Cell Line Panel [4] Demonstrated a cytotoxic effect. Median relative IC50 of 1.8 µM. ALL cell lines were most sensitive (median IC50 0.85 µM); Rhabdomyosarcoma lines were least sensitive (median IC50 5.7 µM) [4]. Cells incubated with JNJ-26854165 for 96 hours at concentrations from 1 nM to 10 µM [4].
NSCLC & Endothelial Cells [5] Inhibited proliferation of H460 and A549 cells (IC50: 3.9 µM and 8.7 µM, respectively). Synergistic effect with radiation. Inhibited migration and capillary formation of endothelial cells (HMEC-1) [5]. In vitro treatment for 48 hours [5].

Guidance for Experimental Design

To manage the potential challenges outlined above, you may consider the following approaches in your experimental design:

  • Mechanism Investigation: Given the evidence for multiple mechanisms, include robust controls to confirm that observed phenotypes are due to the intended target. This is especially important if your cell model has mutant p53, as this compound shows activity in such contexts [4].
  • Dose Selection: Use the preclinical IC50 data as a starting point for dose-response experiments in your specific cell models. The 1-10 µM range is a common effective concentration in vitro [4] [1] [5].
  • Model System Considerations: Be aware that the compound's effect may be more pronounced under specific conditions, such as hypoxia [2] [3]. Furthermore, its impact on endothelial cells suggests it could affect tumor vasculature in in vivo models [5].

Visualizing the Key Mechanisms of Action

The diagram below summarizes the primary molecular mechanisms of this compound identified in preclinical research.

G cluster_p53 Originally Proposed Pathway (p53-dependent) cluster_hypoxia Hypoxia Pathway (p53-independent) cluster_cholesterol Cholesterol Transport Pathway This compound This compound MDM2 HDM2/MDM2 This compound->MDM2 Antagonizes HIF1a HIF1a This compound->HIF1a Destabilizes ABCA1 ABCA1 Transporter This compound->ABCA1 Inhibits p53 p53 MDM2->p53 Degrades p53_Effects Apoptosis Cell Cycle Arrest p53->p53_Effects GlycolyticEnzymes Glycolytic Enzymes (GLUT1, Enolase, PGK) HIF1a->GlycolyticEnzymes VEGF VEGF HIF1a->VEGF Cholesterol Cholesterol Accumulation (Lysosomal Storage) ABCA1->Cholesterol CellDeath Cell Death Cholesterol->CellDeath

Suggested FAQs for a Research Context

Here are some anticipated questions based on the literature, framed for a researcher:

  • Q: The cytotoxic effect in my cell model is strong, but I cannot detect robust p53 pathway activation. Is this expected?

    • A: Yes, this is consistent with literature. Multiple studies report potent anti-tumor activity while noting a lack of or weak induction of canonical p53 targets like p21, suggesting that alternative, p53-independent mechanisms (like cholesterol transport inhibition) are significant contributors to the observed cell death [1] [2] [3].
  • Q: My experiment requires hypoxic conditions. How might this compound affect the results?

    • A: this compound actively destabilizes HIF1α under hypoxia, leading to reduced levels of key glycolytic enzymes and VEGF [2] [3]. This inherent activity will likely confound experiments designed to study hypoxia-driven pathways. You should account for this direct effect in your experimental design and data interpretation.
  • Q: Are certain cell types more sensitive to this compound?

    • A: Preclinical data indicates variable sensitivity. Hematopoietic cancer lines (like ALL) often show higher sensitivity (lower IC50), while some solid tumor lines (like rhabdomyosarcoma) show lower sensitivity (higher IC50) [4]. It is crucial to establish a dose-response curve for your specific model system.

References

Documented Mechanisms of Action and Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Serdemetan's mechanisms is crucial for troubleshooting resistance. Research indicates it has multiple effects, and resistance can arise from alterations in these pathways.

Proposed Mechanism of Action Associated Evidence/Experimental Context Potential Resistance Mechanism
Inhibition of Mdm2-p53 Interaction Anticipated initial mechanism; induces p53 accumulation but not always transcriptional activation [1]. Mutations in p53 pathway; failure to activate downstream targets like p21 [1] [2].
Disruption of Mdm2-HIF1α Axis Decreases HIF1α protein levels and downstream targets (e.g., VEGF, glycolytic enzymes) under hypoxia; effect is p53-independent [1]. Adaptation to hypoxia through alternative pathways; overexpression of HIF1α targets.
Inhibition of Cholesterol Transport Induces Tangier Disease phenotype; accumulation of cholesterol in lysosomes; increased turnover of ABCA1 transporter [3]. Overexpression or stabilization of ABCA1; adaptation to cholesterol-dependent cell death pathways [3].

Quantitative Data on Cell Line Sensitivity

The baseline sensitivity to this compound varies significantly across different cell lines. The table below provides reference IC50 values to help you benchmark your experimental results.

Cell Line / Context p53 Status IC50 / Effective Concentration Key Experimental Observations
Mantle Cell Lymphoma & Multiple Myeloma (Various lines) Both wild-type and mutant 0.25 - 3.0 μM [3] Dose-dependent inhibition; S-phase cell cycle arrest; caspase-3 activation (stronger in wtp53).
Glioblastoma (U87, SF767, U373) under hypoxia Functional (U87, SF767) and non-functional (U373) 10-30 μM (from dose-response curves) [1] Decreased cell survival under hypoxia; effect was p53-independent.
NSCLC (H460) Wild-type 3.9 μM [2] Inhibition of proliferation.
NSCLC (A549) Wild-type 8.7 μM [2] Inhibition of proliferation.
HCT116 Wild-type 5.6 μM [2] Inhibition of proliferation.
HCT116 Null 7.8 μM [2] Suggests alternative mechanisms contribute to sensitivity.

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments cited in the literature, which you can use to diagnose resistance in your models.

Protocol 1: Assessing Cholesterol Transport Phenotype (Tangier Disease Model)

This protocol is based on research identifying this compound's effect on cholesterol transport [3].

  • Cell Culture & Treatment: Use the resistant cell line and a sensitive control. Treat with this compound (e.g., 1-5 μM) or vehicle (DMSO) for 24-48 hours.
  • Cholesterol Staining (Filipin): After treatment, fix cells and stain with Filipin III (a fluorescent polyene antibiotic that binds to unesterified cholesterol). Visualize using fluorescence microscopy. A positive phenotype shows perinuclear, punctate fluorescence indicating cholesterol accumulation in endosomes/lysosomes.
  • Electron Microscopy: Fix treated cells and process for transmission electron microscopy (TEM). Look for lamellar lipid whorls within lysosomes, a hallmark of cholesterol storage pathology.
  • Cholesterol Efflux Assay: Load cells with radioactive cholesterol (e.g., ³H-cholesterol). After treatment, incubate with an acceptor like ApoA-I (for ABCA1-mediated efflux) or HDL (for general efflux). Measure radioactivity in the medium to quantify efflux efficiency. Resistant lines may show reduced inhibition of efflux.
  • qPCR/Western Blot Analysis: Analyze mRNA (by qPCR) and protein (by Western) levels of ABCA1, SREBF1/2, LXRα/β, NPC1, NPC2. Resistant cells might show altered expression or stabilization of ABCA1.
Protocol 2: Evaluating Hypoxic Response and Glycolytic Dependency

This protocol tests for resistance through the Mdm2-HIF1α axis [1].

  • Hypoxia Treatment: Culture sensitive and resistant cells under normoxia (21% O₂) and hypoxia (1% O₂) for 24-48 hours, with and without this compound.
  • Nuclear-Cytoplasmic Fractionation & Western Blotting:
    • Prepare nuclear and cytoplasmic extracts using a commercial kit.
    • Probe for HIF1α in nuclear fractions. A lack of decrease in HIF1α in resistant cells under this compound treatment suggests a broken mechanism.
    • Probe whole-cell lysates for key HIF1α targets: VEGF, Enolase, GLUT1, PGK1/2.
  • Proteasome Rescue Experiment: Pre-treat cells with a proteasome inhibitor (e.g., MG132, 10-20 μM) for 1-2 hours before adding this compound under hypoxia. If HIF1α levels are restored, it confirms that this compound's effect is primarily via promoting its proteasomal degradation.
  • Cell Survival Assay (under hypoxia): Plate cells and treat with this compound under hypoxic conditions for 48 hours. Perform a colony-forming assay or use a dye-based viability assay (e.g., methylene blue) to quantify survival. Resistant lines will show significantly less reduction in survival.

Signaling Pathway & Experimental Workflow

The following diagrams, created with Graphviz, summarize the key signaling pathways affected by this compound and a general workflow for developing resistant cell lines.

serdemetan_pathway cluster_p53 p53-Dependent Pathway cluster_hypoxia p53-Independent Pathway (Hypoxia) cluster_cholesterol Cholesterol Transport Inhibition This compound This compound Mdm2_p53 Mdm2 This compound->Mdm2_p53 Antagonizes Mdm2_HIF Mdm2 This compound->Mdm2_HIF Antagonizes ABCA1 ABCA1 This compound->ABCA1 Induces Turnover p53 p53 Mdm2_p53->p53 Degrades p21 p21 p53->p21 Activates Apoptosis1 Apoptosis / Cell Cycle Arrest p21->Apoptosis1 HIF1a HIF1α Mdm2_HIF->HIF1a Stabilizes GlycolyticEnzymes Glycolytic Enzymes (GLUT1, Enolase, PGK) HIF1a->GlycolyticEnzymes Transactivates VEGF VEGF HIF1a->VEGF Transactivates CellSurvival Cell Survival (Hypoxia) GlycolyticEnzymes->CellSurvival Angiogenesis Angiogenesis VEGF->Angiogenesis CholesterolExport Cholesterol Export ABCA1->CholesterolExport LysosomalStorage Lysosomal Cholesterol Storage (Tangier Phenotype) CholesterolExport->LysosomalStorage Blocked Apoptosis2 Apoptosis LysosomalStorage->Apoptosis2

resistance_workflow Start Parental Cell Line (Sensitive) Step1 Long-Term Culture with Increasing this compound Doses Start->Step1 Step2 Establish Resistant Pool or Single-Cell Clones Step1->Step2 Step3 Phenotypic Validation Step2->Step3 Step4 Mechanistic Investigation Step3->Step4 Analysis1 • IC50 Determination • Cholesterol Staining (Filipin) • Hypoxic Survival Assay Step3->Analysis1 Analysis2 • RNA-Seq / Transcriptomics • Western Blot (p53, HIF1α, ABCA1) • Mutational Analysis (TP53) Step4->Analysis2

Frequently Asked Questions (FAQs)

Q: The IC50 for this compound in my experiments is much higher than what's reported in the literature. What could be the reason?

  • A: Variability can stem from several factors. Confirm the p53 status of your cells, as functionality can drift with passages. Perform your assays under controlled oxygen tension (normoxia vs. hypoxia), as the mechanism and efficacy differ [1]. The cell origin (hematopoietic vs. solid tumor) and the potential pre-existence of cholesterol pathway adaptations can also significantly influence baseline sensitivity [3].

Q: How can I confirm that resistance in my cell line is linked to the cholesterol pathway?

  • A: The most direct assays are:
    • Filipin Staining: Resistant cells will show a significantly weaker punctate fluorescent signal compared to sensitive cells after treatment, indicating failed cholesterol accumulation [3].
    • Cholesterol Efflux Assay: Resistant lines will maintain higher levels of ABCA1-mediated cholesterol efflux even in the presence of this compound [3].
    • ABCA1 Protein Turnover: Treat cells with cycloheximide to block new protein synthesis and monitor ABCA1 decay by Western blot. Resistant cells may show slower degradation of ABCA1 in the presence of this compound [3].

Q: My p53-mutant cell line is still sensitive to this compound. Is this expected?

  • A: Yes, this is a documented finding. While initial designs targeted p53, research shows that this compound's activity against the Mdm2-HIF1α axis under hypoxia and its disruption of cholesterol transport are both effective in p53-mutant and p53-null cells [1] [3]. Your results are consistent with these p53-independent mechanisms.

References

Mechanism of Action & TP53 Mutation Impact

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the primary mechanism of action of Serdemetan? this compound is characterized as an antagonist of the MDM2 (HDM2 in humans) ubiquitin ligase [1]. It was initially developed to disrupt the MDM2-p53 interaction, thereby stabilizing and activating the p53 tumor suppressor pathway [2] [3].

Q: How does this compound affect cancer cells with different TP53 statuses? The cellular response to this compound varies significantly depending on whether the TP53 gene is wild-type or mutated.

  • In p53 wild-type cells: this compound treatment leads to an increase in p53 protein levels and can induce early apoptosis (programmed cell death) [1].
  • In p53 null or mutant cells: this compound can still inhibit cellular proliferation, often followed by delayed apoptosis, indicating the existence of p53-independent mechanisms [2] [1]. For instance, it can disrupt the MDM2-HIF1α axis, reducing levels of HIF1α and its downstream targets like VEGF, which are crucial for tumor survival under hypoxia, regardless of p53 status [2].

The table below summarizes key p53-independent effects of this compound identified in research settings.

Effect Experimental Context Implication Source
Disruption of MDM2-HIF1α axis Human glioblastoma cell lines under hypoxia Reduces tumor angiogenesis and glycolytic metabolism, independent of p53 [2]
Decreased cell viability p53-null HCT116 cells in clonogenic assays Confirms cytotoxic effects through non-p53 pathways [3]
Altered trafficking of EGFR & MDM2 OVCAR3 cells (p53R248Q mutant) with Gefitinib co-treatment Affects signal transduction and may influence drug efficacy in mutant p53 backgrounds [4]

Experimental Protocols & Data Interpretation

Q: What is a standard protocol for assessing this compound's in vitro efficacy? The following methodology, adapted from multiple studies, can be used to evaluate cell viability and clonogenic survival [3] [1].

  • 1. Cell Seeding: Plate cells in 96-well plates (for viability) or 12-well plates (for clonogenic assays) at an appropriate density (e.g., 5,000 cells/well for 96-well plates).
  • 2. Drug Treatment: After cell attachment, treat with this compound. A 10 mM stock solution in DMSO is commonly used, which is then diluted to working concentrations (typically in the 0.1 - 10 µM range) in culture medium [2] [3]. Include vehicle control (DMSO at the same dilution).
  • 3. Incubation: Incubate cells for a defined period, often 48-72 hours for viability assays [1] or until colonies form in clonogenic assays [3].
  • 4. Viability Assessment:
    • MTT/CellTiter-Glo Assay: Measure metabolically active cells.
    • CCK-8 Assay: Add 10 µL of CCK-8 reagent per well in a 96-well plate, incubate for 1-4 hours, and measure absorbance at 450 nm [4].
    • Clonogenic Assay: After treatment, stain colonies with methylene blue and count them to determine the surviving fraction [3].

Q: How can I investigate p53-independent mechanisms in my experiments? To probe mechanisms beyond p53 activation, you can study the effect of this compound on the HIF1α pathway under hypoxic conditions [2].

  • 1. Induction of Hypoxia: Culture relevant cancer cell lines (e.g., glioblastoma U87MG, SF767, U373) in a hypoxic chamber (e.g., 1% O₂) for 24-48 hours with and without this compound treatment.
  • 2. Protein Extraction and Western Blotting:
    • Prepare whole-cell or nuclear/cytoplasmic extracts using appropriate lysis buffers [2].
    • Perform Western blotting to analyze protein levels. Key targets include:
      • HIF1α (should decrease with treatment)
      • Downstream targets: VEGF, Enolase, GLUT1, PGK1/2 (should decrease)
      • Loading controls: GAPDH, α-Tubulin
  • 3. Data Interpretation: A reduction in HIF1α and its target proteins in response to this compound, even in p53-mutant cells, confirms the engagement of this p53-independent pathway.

The following diagram illustrates the key signaling pathways affected by this compound, integrating both p53-dependent and p53-independent mechanisms.

Troubleshooting Common Experimental Challenges

Q: I am not observing the expected p53 stabilization or activation in my p53 wild-type cell line. What could be wrong? This is a documented phenomenon. Research indicates that this compound does not always lead to a robust induction of classic p53 target genes like p21, suggesting that strong transcriptional activation of p53 is not its primary mechanism [2]. Your results may be accurate. Consider these steps:

  • Verify p53 Protein Levels: Use Western blotting to confirm that p53 protein levels do increase with treatment, even if downstream genes do not [2].
  • Use a Positive Control: Treat cells with a known p53 activator like Nutlin-3 to confirm your assay is working.
  • Explore Alternative Endpoints: Shift your focus to assessing p53-independent outcomes, such as cell viability, clonogenic survival, or disruption of the HIF1α pathway.

Q: My results with this compound in combination with other drugs are variable. How can I improve experimental consistency? The efficacy of this compound combinations can be highly context-dependent, influenced by cell type and genetic background (e.g., specific p53 mutations) [4].

  • Characterize Your Model System: Confirm the TP53 status (wild-type, null, or specific missense mutation) of your cell lines.
  • Dose Optimization is Critical: Perform careful dose-response matrix assays for each drug in the combination. For example, one study found effective radiosensitization at this compound concentrations of 0.25 µM in H460 cells but required 5 µM in A549 cells [3].
  • Consider Mutant p53 Gain-of-Function (GOF): Be aware that some p53 mutations (like R248Q) can confer new oncogenic activities and alter cellular signaling pathways (e.g., AKT), which may change the trafficking of proteins like EGFR and MDM2 and affect drug response [4].

Key Considerations for Researchers

  • New Therapeutic Potential: Recent (2025) studies have identified a promising new application for this compound in bone regeneration. It appears to promote osteogenesis and inhibit osteoclastogenesis via the MDM2-p53 axis, highlighting its potential for drug repurposing beyond oncology [5] [6].
  • Quantitative Potency Reference: The table below provides a range of IC50 values for this compound across various human cancer cell lines, which can be a useful benchmark for your own potency experiments [1].
Cell Line Cancer Type Reported IC50 (µM)
KU-19-19 Bladder 0.93
H4 Neuroblastoma 1.07
786-0 Renal 1.73
A549 Lung ~2.88*
MDA-MB-231 Breast (Triple Negative) 4.56
U-118-MG Glioblastoma 4.01
*Value from [3]

References

Efficacy Comparison of Serdemetan in p53 Wild-Type vs. p53-Null Models

Author: Smolecule Technical Support Team. Date: February 2026

Model System p53 Status Observed Effect of Serdemetan Key Findings & Quantitative Data
HCT116 Cell Line (In Vitro) [1] [2] Wild-Type Synergistic Radiosensitization Surviving fraction at 2Gy: 0.72 (with 0.5μM this compound) [1]
HCT116 Cell Line (In Vitro) [1] [2] Null Minimal Radiosensitization Surviving fraction at 2Gy: 0.97 (with 0.5μM this compound) [1]
H460 & A549 Tumor Xenografts (In Vivo) [1] [2] Wild-Type Enhanced Tumor Growth Delay Dose Enhancement Factor: 1.9 (H460) and 1.6 (A549) with radiation [1]
PPTP In Vivo Panel (Solid Tumors & ALL) [3] Both WT & Mutant Significant Antitumor Activity Objective responses in 4/37 solid tumor and 2/7 ALL xenografts; activity was independent of p53 status [3]
Various Cell Lines (In Vitro Cytotoxicity) [4] Not Specified Broad Cytotoxic Activity IC50 values ranging from sub-micromolar to ~6 μM across a wide panel of human cancer cell lines [4]

Experimental Methodologies in Key Studies

The data in the table above were generated using standard, robust preclinical protocols.

  • In Vitro Clonogenic Survival Assays [1] [2]: This method tests a cell's ability to proliferate indefinitely and form colonies. After treatment with this compound and/or radiation, a defined number of cells are seeded and allowed to grow. The resulting colonies are stained and counted. The "surviving fraction" is calculated by comparing the number of colonies in treated groups to the untreated control, quantifying the loss of reproductive capacity.
  • In Vivo Tumor Xenograft Studies [1] [3]: Human cancer cells are implanted into immunodeficient mice to form tumors. Mice are then randomized into control and treatment groups. This compound is typically administered orally, and tumor volumes are measured regularly. The Dose Enhancement Factor (DEF) is calculated to quantify radiosensitization, while Event-Free Survival (EFS) distributions are statistically compared to assess overall antitumor activity [1] [3].
  • In Vitro Cytotoxicity Screening [3] [4]: The PPTP and other screens used assays like DIMSCAN or MTS after a 96-hour exposure to this compound. The Relative IC50 (rel-IC50) represents the drug concentration required to reduce cell growth or viability by 50% compared to untreated controls [3].

Mechanism of Action: p53-Dependent and Independent Pathways

Initially proposed as an HDM2 antagonist that stabilizes p53, research indicates this compound's mechanism is more complex and involves p53-independent activities [3] [2] [5]. The following diagram illustrates its multifaceted mechanisms.

G cluster_p53_dep p53-Dependent Mechanisms cluster_p53_indep p53-Independent Mechanisms This compound This compound HDM2 HDM2 Inhibition? This compound->HDM2 HIF1a HIF-1α Destabilization This compound->HIF1a Under Hypoxia p53_stab p53 Stabilization & Activation HDM2->p53_stab p53_targets Transcription of p53 Target Genes (p21, PUMA, Bax) p53_stab->p53_targets outcomes_wt Cell Cycle Arrest (G2/M) Apoptosis Radiosensitization p53_targets->outcomes_wt glycolytic_enzymes Decreased Glycolytic Enzymes (Glut1, Enolase, PGK) HIF1a->glycolytic_enzymes angiogenesis Inhibited Angiogenesis (Decreased VEGF) HIF1a->angiogenesis outcomes_null Inhibited Tumor Survival & Metabolic Adaptation glycolytic_enzymes->outcomes_null angiogenesis->outcomes_null

Key Conclusions for Research and Development

Based on the collective preclinical evidence:

  • For p53 Wild-Type Cancers: this compound is a strong candidate, particularly in combination with radiotherapy, due to its clear mechanism of p53 pathway activation and synergistic radiosensitizing effects [1] [2].
  • For p53-Null/Mutant Cancers: this compound remains relevant. Its p53-independent activities, such as disrupting the HIF-1α pathway and inhibiting angiogenesis, provide a solid rationale for its efficacy observed in various models, including the PPTP panel [3] [5].
  • Mechanistic Complexity: The drug's primary mechanism may extend beyond simple HDM2 inhibition. Future research should focus on elucidating its exact molecular target(s), especially for the promising p53-independent effects [3] [5].

References

Serdemetan's Mechanism and Impact on HIF1α

Author: Smolecule Technical Support Team. Date: February 2026

Serdemetan (also known as JNJ-26854165) is an orally bioavailable small-molecule antagonist of Mdm2 (HDM2 in humans), a protein that often negatively regulates the tumor suppressor p53 [1] [2].

The following diagram illustrates the core mechanism by which this compound antagonizes the Mdm2-HIF1α axis, leading to reduced tumor cell survival.

G This compound This compound Mdm2 Mdm2 This compound->Mdm2 antagonizes HIF1alpha HIF-1α VEGF VEGF HIF1alpha->VEGF transcribes GlycolyticEnzymes Glycolytic Enzymes (e.g., Enolase, GLUT1, PGK1/2) HIF1alpha->GlycolyticEnzymes transcribes Proteasome Proteasomal Degradation HIF1alpha->Proteasome targets for Mdm2->HIF1alpha stabilizes Mdm2->Proteasome leads to TumorSurvival Tumor Cell Survival VEGF->TumorSurvival GlycolyticEnzymes->TumorSurvival

Key Experimental Findings

The mechanism outlined above was demonstrated in a 2013 study on human glioblastoma cells, with key findings summarized below [1] [3]:

Experimental Finding Key Result Experimental Context
Reduction of HIF1α Protein Decreased HIF1α levels under hypoxic (1% O₂) conditions. Human glioblastoma cell lines (U87, SF767, U373).
Inhibition of Nuclear HIF1α Negligible HIF1α levels in the nuclear fraction. Cellular fractionation of U87 cells; effect reversed by proteasome inhibitor MG132.
Downregulation of VEGF Decreased VEGF levels and promoter activity. Luciferase reporter assay, real-time PCR, and Western blot.
Downregulation of Glycolytic Enzymes Decreased levels of Enolase, GLUT1, and PGK1/2. Western blot analysis of cell lysates.
Reduced Cell Survival Fewer viable cells under hypoxic conditions. Colony-forming assay after 48-hour treatment; effect was independent of cellular p53 status.

Key Experimental Protocols

For researchers looking to validate these findings, the core methodologies from the seminal study are outlined below [1] [3].

  • Cell Culture and Treatment: The human glioblastoma cell lines (U87MG, SF767, U373) were cultured in Dulbecco’s Modified Eagle's Medium with high glucose, supplemented with 10% fetal bovine serum. For experiments, cells were treated with a 10 µM concentration of this compound or a DMSO vehicle control. Hypoxic conditions (1% oxygen) were induced for 6 hours to stabilize HIF1α [1] [3].
  • Protein Analysis (Western Blotting): Whole cell lysates were prepared using a lysis buffer containing Tris-HCl, NaCl, EDTA, EGTA, IGEPAL detergent, and protease inhibitors. For fractionation, cytoplasmic and nuclear proteins were separated. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against HIF1α, VEGF, Enolase, GLUT1, and PGK1/2, with GAPDH or tubulin as loading controls [1] [3].
  • Reporter Assay: A luciferase reporter gene construct under the control of the VEGF promoter was transfected into U87 cells. Luciferase activity was measured after this compound treatment to quantify the effect on HIF1α-mediated transcription [1] [3].
  • Cell Survival Assay: For viability tests, 150,000 cells per well were plated and treated with this compound or DMSO under hypoxia for 48 hours. Surviving cells were stained with methylene blue, and the dye was liberated with HCl for colorimetric quantitation at 595 nm absorbance [1] [3].

Research Context and Further Directions

  • Broader Confirmation of the Axis: The significance of the Mdm2-HIF1α relationship is reinforced by a 2024 study in Nature Communications, which independently confirmed that MDM2 is a key activator of HIF-1α and glycolytic pathways, in this case within M1 macrophages [4].
  • Handling HIF1α in Experiments: It is crucial to note that HIF1α protein is highly labile under normal oxygen conditions. A 2014 methodological paper emphasized that accurate measurement requires specialized stabilization techniques, such as using degassed lysis buffers and protease inhibitors, to prevent rapid degradation during sample preparation [5].

References

Serdemetan's Mechanism and Impact on Glycolysis

Author: Smolecule Technical Support Team. Date: February 2026

Serdemetan (JNJ-26854165) is an antagonist of the E3 ubiquitin ligase MDM2. Its primary investigated mechanism involves disrupting the MDM2-HIF1α axis, leading to the downregulation of key glycolytic enzymes [1] [2]. The established signaling pathway for this effect is summarized below.

G Hypoxia Hypoxia MDM2 MDM2 Hypoxia->MDM2 Stabilizes HIF1α HIF1α MDM2->HIF1α Stabilizes GlycolyticEnzymes Glycolytic Enzyme Expression (e.g., Enolase, PGK1/2, GLUT1) HIF1α->GlycolyticEnzymes Transactivates VEGF VEGF HIF1α->VEGF Transactivates This compound This compound This compound->MDM2 Antagonizes This compound->HIF1α Leads to Decrease

As the diagram illustrates, under hypoxic conditions, MDM2 helps stabilize the HIF-1α transcription factor [1]. HIF-1α then promotes the expression of various genes involved in glycolysis and angiogenesis [3]. This compound antagonizes MDM2, disrupting this stabilization and leading to reduced HIF-1α levels. This, in turn, causes the downregulation of its target genes [1] [2].

Experimental Data on Glycolytic Enzyme Downregulation

The following table summarizes the key experimental findings on the downregulation of glycolytic enzymes by this compound, as identified in the search results.

Glycolytic Enzyme / Factor Experimental System Observed Effect Citation
Enolase Human glioblastoma cell lines (U87, SF767, U373) Decreased protein levels under hypoxic conditions [1] [2]
Phosphoglycerate Kinase 1/2 (PGK1/2) Human glioblastoma cell lines (U87, SF767, U373) Decreased protein levels under hypoxic conditions [1] [2]
Glucose Transporter 1 (GLUT1) Human glioblastoma cell lines (U87, SF767, U373) Decreased protein levels under hypoxic conditions [1] [2]
Vascular Endothelial Growth Factor (VEGF) Human glioblastoma cell lines (U87, SF767, U373) Decreased promoter activity, mRNA, and protein levels [1] [2]
Lactate Secretion Human THP-1 macrophages; Mouse bone marrow-derived macrophages (BMDM) Reduced lactate production in M1-polarized macrophages [3]

Key Experimental Protocols

The data on this compound's effects primarily come from standard in vitro cell culture models. Here are the methodologies from the key studies cited:

  • Cell Culture and Treatment: Studies used human glioblastoma cell lines (U87MG, SF767, U373) or immune cells (human THP-1 macrophages, mouse bone marrow-derived macrophages). Cells were cultured in Dulbecco’s Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum [1] [2] [3].
  • Hypoxic Induction: To mimic the tumor microenvironment, hypoxia was induced by placing cells in a chamber with 1% oxygen for 6 hours [1] [2].
  • Drug Exposure: Cells were treated with This compound at 10 µM concentration, with DMSO used as a vehicle control [1] [2].
  • Protein Level Analysis: Protein expression was assessed by Western blotting. Cells were lysed, and proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against target enzymes like enolase, PGK1/2, and GLUT1 [1] [2].
  • Gene Expression Analysis: VEGF levels were measured using a luciferase reporter assay for promoter activity and real-time PCR for mRNA levels [1] [2].
  • Metabolite Measurement: Lactate secretion, an indicator of glycolytic flux, was measured in the cell culture medium using biochemical assays [3].

Important Context and Limitations

When interpreting these findings, please consider the following:

  • p53-Independent Action: The downregulation of glycolytic enzymes and VEGF by this compound was observed in cell lines regardless of their p53 status (wild-type or mutant), indicating that this effect can occur through a p53-independent pathway [1] [2].
  • Comparative Data Gap: The search results do not contain head-to-head experimental comparisons of this compound with other MDM2 inhibitors (e.g., Nutlin-3) regarding glycolytic enzyme downregulation. One study noted that this compound did not cluster with Nutlin-3 in a broad drug sensitivity screen on breast cancer cell lines, suggesting differences in their overall activity profiles [4].
  • Complex Role of MDM2: Recent research highlights that MDM2's role is highly context-dependent. In contrast to the findings in glioblastoma cells, one study reported that MDM2 can promote glycolysis in pro-inflammatory M1 macrophages by stabilizing HIF-1α [3]. This underscores that the net effect of MDM2 inhibition can vary significantly between different biological systems.

References

Confirmation of Serdemetan's VEGF Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Experimental studies demonstrate that Serdemetan (JNJ-26854165) inhibits VEGF production via an indirect pathway. The table below summarizes the key experimental findings:

Inhibitor Direct Target Key Mechanism on VEGF Pathway Experimental Model (Cell Lines) Observed Effect on VEGF
This compound [1] Mdm2 Decreases HIF1α protein levels, reducing its nuclear translocation and transcriptional activity [1]. Human glioblastoma (U87, SF767, U373) [1]. Decreased VEGF levels (measured by promoter activity, real-time PCR, and Western blot) [1].
RG7388 [2] Mdm2 Inhibits HIF-1α/VEGF pathway; decreased gene expression and altered angiogenesis [2]. p53 wild-type neuroblastoma (NGP, SH-SY5Y, LAN-5) xenografts [2]. Decreased VEGF expression [2].
Bevacizumab [3] VEGF-A Monoclonal antibody that binds and inhibits all isoforms of VEGF-A [3]. N/A (Clinical use) N/A (Direct inhibitor)

Detailed Experimental Protocol for this compound

The key evidence for this compound's effect comes from a 2013 study investigating its mechanism in human glioblastoma cell lines under hypoxia [1].

  • Cell Culture and Treatment: Human glioblastoma cell lines (U87MG, SF767, U373) were cultured in Dulbecco’s Modified Eagle's Medium with high glucose, supplemented with 10% fetal bovine serum. For experiments, cells were treated with this compound or a DMSO control under hypoxic conditions (1% oxygen or less) for 48 hours [1].
  • Western Blot Analysis: Whole cell lysates were solubilized in a lysis buffer containing protease and phosphatase inhibitors. Lysates were boiled in Laemmli buffer, and proteins were separated by electrophoresis, transferred to a membrane, and probed with specific antibodies against HIF1α and VEGF [1].
  • Nuclear and Cytoplasmic Fractionation: To assess HIF1α localization, cellular extracts were separated into nuclear and cytoplasmic fractions, which were then analyzed by Western blotting [1].
  • Proteasome Inhibition Assay: To confirm the role of the proteasome in HIF1α degradation, cells were pre-treated with the proteasome inhibitor MG132 alongside this compound under hypoxia before HIF1α levels were checked [1].
  • Luciferase Reporter Assay: A luciferase gene was linked to the vegf promoter and introduced into U87 cells. Luciferase activity was measured after this compound treatment to quantify changes in vegf promoter activity [1].
  • Cell Survival Assay: Cells were plated and treated with this compound or DMSO under hypoxia for 48 hours. Survival was assessed by staining with methylene blue, and the liberated dye was quantified by measuring absorbance at 595nm [1].

VEGF Signaling Pathway and Mdm2 Inhibitor Mechanism

The following diagram illustrates the mechanism by which this compound inhibits the VEGF signaling pathway, based on the experimental findings [1].

G cluster_nuclear Nuclear Translocation & Activity Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Mdm2 Mdm2 HIF1a->Mdm2 Stabilizes Nucleus Nucleus HIF1a->Nucleus VEGF_Protein VEGF Protein HIF1a->VEGF_Protein Decreased Mdm2->HIF1a Recruits/Stabilizes VEGF_Genes VEGF Gene Expression Nucleus->VEGF_Genes Transcribes VEGF_Genes->VEGF_Protein Angiogenesis Tumor Angiogenesis VEGF_Protein->Angiogenesis This compound This compound This compound->HIF1a Promotes Degradation This compound->Mdm2 Inhibits RG7388 RG7388 RG7388->Mdm2 Inhibits

Interpretation of Findings for Your Guide

  • Mechanistic Nuance: this compound's VEGF inhibition is indirect. Its primary target is Mdm2, which disrupts the Mdm2-HIF1α axis, a key pathway for VEGF upregulation in the hypoxic tumor microenvironment [1]. This is a crucial differentiator from direct VEGF/VEGFR inhibitors like Bevacizumab or Sunitinib [4] [3].
  • p53-Independent Action: The effect on HIF1α and VEGF was observed in glioblastoma cells regardless of p53 status [1]. This suggests a potential therapeutic application for cancers with p53 mutations, a point worth highlighting in a comparative guide.
  • Data Limitations: The available quantitative data for this compound is primarily from in vitro models. In contrast, data for other listed inhibitors like RG7388 includes in vivo xenograft models, showing significant tumor inhibition [2]. This maturity of data is an important point of comparison.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

328.16879665 Da

Monoisotopic Mass

328.16879665 Da

Heavy Atom Count

25

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ID6YB4W3V8

Pharmacology

Serdemetan is an orally bioavailable HDM2 antagonist with potential antineoplastic activity. Serdemetan inhibits the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this HDM2-p53 interaction, the proteasome-mediated enzymatic degradation of p53 is inhibited, which may result in the restoration of p53 signaling and thus the p53-mediated induction of tumor cell apoptosis. HDM2 (human homolog of double minute 2), a zinc finger protein, is a negative regulator of the p53 pathway; often overexpressed in cancer cells, it has been implicated in cancer cell proliferation and survival.

MeSH Pharmacological Classification

Radiation-Sensitizing Agents

Other CAS

881202-45-5

Wikipedia

Serdemetan

Dates

Last modified: 08-15-2023
1: Lehman JA, Hauck PM, Gendron JM, Batuello CN, Eitel JA, Albig A, Kadakia MP, Mayo LD. Serdemetan antagonizes the Mdm2-HIF1α axis leading to decreased levels of glycolytic enzymes. PLoS One. 2013 Sep 6;8(9):e74741. doi: 10.1371/journal.pone.0074741. eCollection 2013. PubMed PMID: 24040331; PubMed Central PMCID: PMC3765416.
2: Jones RJ, Gu D, Bjorklund CC, Kuiatse I, Remaley AT, Bashir T, Vreys V, Orlowski RZ. The novel anticancer agent JNJ-26854165 induces cell death through inhibition of cholesterol transport and degradation of ABCA1. J Pharmacol Exp Ther. 2013 Sep;346(3):381-92. doi: 10.1124/jpet.113.204958. Epub 2013 Jul 2. Erratum in: J Pharmacol Exp Ther. 2013 Nov;347(2):540. PubMed PMID: 23820125; PubMed Central PMCID: PMC3876782.
3: Chargari C, Leteur C, Angevin E, Bashir T, Schoentjes B, Arts J, Janicot M, Bourhis J, Deutsch E. Preclinical assessment of JNJ-26854165 (Serdemetan), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts. Cancer Lett. 2011 Dec 22;312(2):209-18. doi: 10.1016/j.canlet.2011.08.011. Epub 2011 Aug 22. PubMed PMID: 21937165.
4: Smith MA, Gorlick R, Kolb EA, Lock R, Carol H, Maris JM, Keir ST, Morton CL, Reynolds CP, Kang MH, Arts J, Bashir T, Janicot M, Kurmasheva RT, Houghton PJ. Initial testing of JNJ-26854165 (Serdemetan) by the pediatric preclinical testing program. Pediatr Blood Cancer. 2012 Aug;59(2):329-32. doi: 10.1002/pbc.23319. Epub 2011 Sep 15. PubMed PMID: 21922647.
5: Tabernero J, Dirix L, Schöffski P, Cervantes A, Lopez-Martin JA, Capdevila J, van Beijsterveldt L, Platero S, Hall B, Yuan Z, Knoblauch R, Zhuang SH. A phase I first-in-human pharmacokinetic and pharmacodynamic study of serdemetan in patients with advanced solid tumors. Clin Cancer Res. 2011 Oct 1;17(19):6313-21. doi: 10.1158/1078-0432.CCR-11-1101. Epub 2011 Aug 10. PubMed PMID: 21831953.
6: Yuan Y, Liao YM, Hsueh CT, Mirshahidi HR. Novel targeted therapeutics: inhibitors of MDM2, ALK and PARP. J Hematol Oncol. 2011 Apr 20;4:16. doi: 10.1186/1756-8722-4-16. Review. PubMed PMID: 21504625; PubMed Central PMCID: PMC3103487.
7: Millard M, Pathania D, Grande F, Xu S, Neamati N. Small-molecule inhibitors of p53-MDM2 interaction: the 2006-2010 update. Curr Pharm Des. 2011;17(6):536-59. Review. PubMed PMID: 21391905.
8: Kojima K, Burks JK, Arts J, Andreeff M. The novel tryptamine derivative JNJ-26854165 induces wild-type p53- and E2F1-mediated apoptosis in acute myeloid and lymphoid leukemias. Mol Cancer Ther. 2010 Sep;9(9):2545-57. doi: 10.1158/1535-7163.MCT-10-0337. Epub 2010 Aug 24. PubMed PMID: 20736344; PubMed Central PMCID: PMC2949269.
9: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Apr;31(3):183-226. PubMed PMID: 19536362.

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